4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWHDJKNZWAAR-YHARCJFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068231 | |
| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40470-68-6 | |
| Record name | 4,4-Bis(2-methoxystyryl)biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040470686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3EQ1ZHS2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (CAS 40470-68-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, with the CAS registry number 40470-68-6, is a fluorescent whitening agent belonging to the class of stilbene derivatives.[1] Its molecular structure, characterized by an extended π-conjugation system, imparts unique photophysical properties, making it a compound of significant interest in materials science.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on quantitative data and experimental methodologies. While stilbene derivatives, as a class, are known to exhibit a wide range of biological activities, it is important to note that the current body of scientific literature on this compound is predominantly focused on its applications as an optical brightener. There is a notable absence of data concerning its mechanism of action in biological systems or its effects on cellular signaling pathways relevant to drug development.
Physicochemical and Optical Properties
The defining characteristic of this compound is its strong fluorescence, which is central to its primary application as an optical brightener. The compound absorbs ultraviolet light and re-emits it in the blue region of the visible spectrum, which counteracts the natural yellowing of polymers and fabrics, resulting in a whiter and brighter appearance.[1]
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₂₆O₂ | [1] |
| Molecular Weight | 418.53 g/mol | [2] |
| Appearance | Light yellow to amber to dark green powder/crystalline solid | [1] |
| Melting Point | 215-221 °C | [1] |
| Boiling Point (Predicted) | 590.3 ± 50.0 °C | [1] |
| Density (Predicted) | 1.133 ± 0.06 g/cm³ | [1] |
Spectroscopic and Photophysical Properties
| Property | Value | Conditions | Reference(s) |
| Maximum UV Absorption (λmax) | 368 nm | [1] | |
| Maximum Fluorescence Emission (λem) | 436 nm | [1] | |
| Fluorescence Quantum Yield (ΦF) | ~0.8–0.9 | [1] |
Solubility and Partition Coefficient
| Property | Value | Temperature | Reference(s) |
| Water Solubility | <0.03 mg/L | 20 °C | [1] |
| n-Octanol/Water Partition Coefficient (log P) | 7.7 | 25 °C | [1] |
| Vapor Pressure | 0.004 kPa | 20 °C | [1] |
The compound is generally soluble in organic solvents like Tetrahydrofuran (THF) and Toluene, and can be recrystallized from ethanol.[1]
Thermal Properties
Synthesis
The synthesis of this compound is most commonly achieved through the Wittig reaction, a widely used method for forming carbon-carbon double bonds. Other reported methods include condensation reactions and transition metal-catalyzed cross-coupling reactions.[1]
Generalized Wittig Reaction Protocol
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of a biphenyl-derived bis(phosphonium salt) with 2-methoxybenzaldehyde.
Experimental Workflow for Wittig Synthesis
Caption: Generalized workflow for the Wittig synthesis of this compound.
Detailed Steps:
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Preparation of the Bis(phosphonium salt): 4,4'-Bis(chloromethyl)biphenyl is reacted with triphenylphosphine in a suitable solvent to yield the corresponding bis(triphenylphosphonium chloride).
-
Ylide Generation: The bis(phosphonium salt) is treated with a strong base, such as sodium hydride or an alkoxide, in an anhydrous solvent (e.g., THF or DMF) to generate the phosphorus ylide (a Wittig reagent).
-
Wittig Reaction: 2-Methoxybenzaldehyde is added to the ylide solution. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield the final product.
Note: The specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this particular synthesis.
Applications
The primary application of this compound is as an optical brightening agent (OBA) or fluorescent whitening agent (FWA).[1]
Polymer and Plastics Industry
It is incorporated into various polymers to enhance their whiteness and brightness. These include:
-
Polyvinyl chloride (PVC)
-
Polystyrene (PS)
-
Polyolefins (polyethylene, polypropylene)
-
Polyesters
-
Polyamides (nylon)[1]
Its high thermal stability makes it suitable for use in high-temperature polymer processing.[1]
Other Potential Applications
-
Organic Light-Emitting Diodes (OLEDs): Its fluorescent properties are being investigated for potential use in the development of OLEDs.[1]
-
Fluorescent Dyes: Due to its strong fluorescence, it has potential applications in various imaging techniques.[1]
-
Detergents: It can be used as a whitening agent in detergent formulations.[1]
Relevance to Drug Development
A comprehensive search of the scientific literature reveals a lack of studies on the biological activity, mechanism of action, or effects on signaling pathways of this compound. While the broader class of stilbene compounds has been extensively studied for various therapeutic properties, this specific derivative has not been a focus of research in the drug development field. Its very low water solubility and high lipophilicity may also present challenges for pharmaceutical formulation and bioavailability.[1] Therefore, for professionals in drug development, this compound is more likely to be encountered as a material used in packaging or device components rather than as a potential therapeutic agent itself.
Conclusion
This compound is a well-characterized fluorescent compound with significant applications in the materials science sector, particularly as an optical brightener. Its synthesis is achievable through established organic chemistry reactions like the Wittig reaction. While it belongs to the biologically interesting class of stilbenes, there is currently no evidence to suggest its utility as a pharmacological agent. Future research could explore its potential in bio-imaging or as a fluorescent probe, but its primary role remains in the enhancement of material properties.
Disclaimer: This document is intended for informational purposes only and should not be construed as providing medical advice or recommendations. Researchers should always consult primary scientific literature and safety data sheets before handling any chemical compounds.
References
An In-depth Technical Guide to the Photophysical Properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, also known by trade names such as Fluorescent Brightener 378, FP-127, and CBS-127, is a prominent member of the stilbenoid family of organic compounds. Its molecular structure, characterized by an extended π-conjugation system across the biphenyl core and methoxy-substituted styryl groups, imparts significant and useful photophysical properties. This technical guide provides a comprehensive overview of these properties, including quantitative data, detailed experimental protocols for their determination, and a logical workflow for their characterization. This information is crucial for its primary application as an optical brightening agent in various industries and for exploring its potential in other fields such as organic electronics.
Core Photophysical Properties
The defining characteristic of this compound is its ability to absorb ultraviolet (UV) light and re-emit it as visible blue light, a phenomenon known as fluorescence. This process effectively masks the inherent yellow cast of many materials, making them appear whiter and brighter. The key photophysical parameters that quantify this behavior are summarized in the table below.
| Property | Value | Solvent/Conditions |
| Maximum Absorption Wavelength (λmax,abs) | 368 nm | In organic solvents |
| Maximum Emission Wavelength (λmax,em) | 436 nm | In organic solvents |
| Molar Extinction Coefficient (ε) | ~1700 M-1cm-1 | Not specified |
| Fluorescence Quantum Yield (Φf) | High (e.g., 0.801 for a similar derivative in DMF) | Specific value not available |
| Fluorescence Lifetime (τf) | Not available | Not available |
Experimental Protocols
The determination of the photophysical properties of this compound involves a series of well-established spectroscopic techniques. The following sections detail the methodologies for these key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax,abs) and the molar extinction coefficient (ε).
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or dimethylformamide) at a known concentration. A series of dilutions are then prepared from the stock solution.
-
Measurement: The absorbance of each solution is measured over a spectral range that includes the near-UV region (typically 200-500 nm). A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance is identified from the absorption spectrum. The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line, the slope of which is equal to ε.
Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission (λmax,em).
Methodology:
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is used.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should be less than 0.1).
-
Measurement: The sample is excited at its maximum absorption wavelength (368 nm). The emission spectrum is then recorded over a range of longer wavelengths (e.g., 400-600 nm).
-
Data Analysis: The wavelength at which the fluorescence intensity is highest is identified as the maximum emission wavelength.
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Principle: The fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
-
Standard Selection: A suitable fluorescence standard with an emission range that overlaps with the sample and is excitable at a similar wavelength is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Measurement: The absorption and fluorescence spectra of a series of dilute solutions of both the sample and the standard are measured. The absorbance at the excitation wavelength is kept below 0.1 for all solutions.
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std × (slopesample / slopestd) × (ηsample² / ηstd²) where Φf,std is the quantum yield of the standard, "slope" refers to the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single-Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement: The sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τf) where I₀ is the intensity at time zero.
Logical Workflow for Photophysical Characterization
The systematic characterization of the photophysical properties of this compound follows a logical progression. The workflow can be visualized as follows:
Caption: Workflow for the experimental characterization of photophysical properties.
Structure-Property Relationships
The excellent photophysical properties of this compound are a direct consequence of its molecular structure. The key structural features and their impact on the compound's properties are outlined below.
Caption: Relationship between molecular structure and photophysical properties.
Conclusion
A Technical Guide to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (C30H26O2) for Researchers and Drug Development Professionals
Introduction
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, with the chemical formula C30H26O2, is a symmetrical organic compound known for its distinct photophysical properties.[1] It is composed of a central biphenyl core linked to two methoxystyryl groups.[1] While its primary and most established application is as a fluorescent whitening agent or optical brightener in the polymer and textile industries, its unique structure and electronic properties have garnered interest in other advanced fields, including organic electronics.[1]
This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and synthesis. Furthermore, it explores the compound's relevance to drug development professionals by highlighting the biphenyl scaffold as a significant structural motif in medicinal chemistry, thereby presenting C30H26O2 as a potential platform for future therapeutic innovation.
Molecular Structure and Identification
The molecule's formal IUPAC name is 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene.[1][2] It is a symmetrical structure characterized by a central biphenyl group with stilbene-like extensions, each terminated by a methoxy-substituted phenyl ring.[1] The compound is also known by several synonyms, including Fluorescent Brightener 378, CBS-127, and Uvitex FP.[3][4]
| Identifier | Value |
| IUPAC Name | 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene[1][2] |
| CAS Number | 40470-68-6[1][2][4] |
| Molecular Formula | C30H26O2[1][2][3][4][5] |
| Molecular Weight | ~418.53 g/mol [1][2][3][4] |
| Canonical SMILES | COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC[1] |
| InChI Key | HZAWHDJKNZWAAR-YHARCJFQSA-N[1][3] |
Physicochemical and Spectroscopic Properties
This compound is typically a bright yellow or white to off-white crystalline powder.[1][4] Its extended conjugated system is responsible for its characteristic spectroscopic properties, particularly its strong absorption in the ultraviolet region of the electromagnetic spectrum.[1] This property is fundamental to its application as an optical brightener.[1]
| Property | Value |
| Appearance | White to off-white powder[4] / Bright yellow solid[1] |
| Melting Point | 216-222 °C[4] |
| Boiling Point | 590.3 °C at 760 mmHg (Predicted)[4] |
| Density | ~1.133 g/cm³ (Predicted)[4] |
| UV Absorption Max (λmax) | 368 nm[1] |
| Solubility | Good solubility in various organic solvents[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most common approaches include the Wittig reaction, Horner-Wadsworth-Emmons reactions, and transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium.[1] These methods are effective for forming the crucial carbon-carbon double bonds of the styryl groups with good control over stereochemistry, leading predominantly to the more stable E-isomer.[1]
Caption: Generalized workflow for the Wittig synthesis of the target compound.
Representative Experimental Protocol: Wittig Synthesis
This protocol describes a generalized procedure for the synthesis of this compound.
Step 1: Synthesis of the Bis(phosphonium) Salt
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-bis(bromomethyl)biphenyl (1 equivalent) and triphenylphosphine (2.2 equivalents) in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
After cooling to room temperature, collect the solid precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted triphenylphosphine, and dry under vacuum.
Step 2: The Wittig Reaction
-
Suspend the dried bis(phosphonium) salt (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium or sodium hydride, 2.2 equivalents) to the suspension. The formation of a deep red or orange color indicates the generation of the phosphorus ylide.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
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Dissolve 2-methoxybenzaldehyde (2.2 equivalents) in anhydrous THF and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Step 3: Purification
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the final product as a crystalline solid.
Key Applications
Materials Science: Optical Brightening
The primary commercial application of this compound is as an optical brightener.[1] Many polymers and fabrics naturally absorb some blue light, giving them a yellowish appearance.[1] This compound absorbs invisible ultraviolet (UV) light and re-emits it as visible blue light, effectively counteracting the yellow hue and making the material appear whiter and brighter.[1] It is widely used in materials such as polyesters, polyamides (nylon), polyolefins, and detergents.[1]
References
Unveiling the Electronic Transitions: A Technical Guide to the UV-Vis Absorption Spectrum of Methoxy-Stilbene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption properties of methoxy-stilbene compounds. Stilbene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical behaviors.[1][2] The position of the methoxy substituent on the stilbene backbone profoundly influences the electronic transitions, which can be effectively characterized using UV-Vis spectroscopy. This guide offers a compilation of quantitative spectral data, a detailed experimental protocol for spectral acquisition, and a visualization of the key photochemical process of photoisomerization.
Core Concepts in UV-Vis Absorption of Methoxy-Stilbenes
The UV-Vis absorption spectra of stilbene derivatives are primarily characterized by a strong absorption band corresponding to a π → π* electronic transition within the conjugated system of the two phenyl rings and the central ethylene bridge.[3] The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the substitution pattern on the phenyl rings.
The introduction of a methoxy (-OCH3) group, an electron-donating group, generally leads to a bathochromic shift (a shift to longer wavelengths) of the λmax compared to the parent stilbene molecule. This is attributed to the extension of the conjugated π-system through the interaction of the lone pair of electrons on the oxygen atom with the aromatic ring, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The magnitude of this shift is dependent on the position of the methoxy group (ortho, meta, or para).
Quantitative UV-Vis Absorption Data
The following table summarizes the UV-Vis absorption data for a series of trans-methoxy-stilbene compounds in acetonitrile. The data is extracted from a systematic study on the photophysical properties of these compounds.
| Compound | Substituent Position(s) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| trans-Stilbene | Unsubstituted | 295 | 28,000 |
| trans-4-Methoxystilbene | 4- (para) | 310 | 27,000 |
| trans-3-Methoxystilbene | 3- (meta) | 295 | 25,000 |
| trans-3,5-Dimethoxystilbene | 3,5- | 295 | 26,000 |
| trans-3,4-Dimethoxystilbene | 3,4- | 320 | 25,000 |
Experimental Protocol: Measurement of UV-Vis Absorption Spectrum
This protocol outlines the key steps for obtaining a high-quality UV-Vis absorption spectrum of a methoxy-stilbene compound.
1. Materials and Equipment:
-
Methoxy-stilbene compound of interest
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol, hexane)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the methoxy-stilbene compound.
-
Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the compound in the chosen spectroscopic grade solvent in a volumetric flask.
-
From the stock solution, prepare a series of dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. This ensures adherence to the Beer-Lambert Law.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time (typically 15-30 minutes) to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for stilbene derivatives).
-
Set the scan speed, slit width, and data interval as appropriate for the instrument and desired resolution.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample.
-
Place the cuvette in both the sample and reference beams of the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and any minor imperfections in the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the methoxy-stilbene solution.
-
Place the sample cuvette in the sample beam path and the cuvette with the pure solvent in the reference beam path.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
-
Record the absorbance value at the λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Visualization of Photoisomerization
A key photochemical process for stilbene derivatives upon absorption of UV light is the trans-cis (or E-Z) isomerization around the central double bond. This process can be visualized as a logical workflow.
Caption: Photoisomerization workflow of a methoxy-stilbene compound.
This guide provides a foundational understanding of the UV-Vis absorption characteristics of methoxy-stilbene compounds. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these versatile molecules. Further investigation into the effects of different solvents and a wider range of substitution patterns will continue to enrich our understanding of the structure-property relationships in this important class of compounds.
References
The Dawn of Brightness: A Technical History of Fluorescent Whitening Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the evolution of fluorescent whitening agents, from their conceptual origins to their modern-synthesis and applications.
This in-depth technical guide explores the historical development of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). It details the key scientific breakthroughs, the evolution of their chemical synthesis, and the fundamental principles governing their function. This document provides a deep dive into the core science behind these ubiquitous compounds, offering valuable insights for professionals in chemical research and development.
From Natural Observations to a Whitening Revolution: A Historical Timeline
The quest for a perfect white has been a long-standing endeavor in human history. While traditional bleaching methods removed color, they often left materials with a yellowish tint. The journey towards true, brilliant whiteness began with the understanding of fluorescence.
The key milestones in the development of fluorescent whitening agents are summarized below:
-
1852: The Discovery of Fluorescence. Sir George Gabriel Stokes first described the phenomenon of fluorescence, observing that the mineral fluorspar could absorb invisible ultraviolet (UV) light and emit visible light. This fundamental discovery laid the theoretical groundwork for the development of FWAs.[1][2]
-
1929: The Birth of Optical Whitening. Paul Krais, a German chemist, made the groundbreaking discovery that applying an extract of horse chestnut bark to textiles could counteract their natural yellowing.[1][2][3] He identified the active compound as esculin , a glycoside of 6,7-dihydroxycoumarin.[3] This marked the first practical application of a fluorescent compound for whitening purposes, although the natural extract had limitations in terms of stability and wash-fastness.[1][2]
-
1930s-1940s: The Dawn of Synthetic FWAs. The limitations of natural whiteners spurred research into synthetic alternatives. The 1940s saw the development of the first commercially viable synthetic FWAs based on stilbene derivatives , specifically 4,4'-diamino-2,2'-stilbenedisulfonic acid.[3] These synthetic compounds offered superior performance and durability, paving the way for their widespread industrial adoption.
-
Mid-20th Century: Expansion and Diversification. The post-war era witnessed a boom in the production and application of FWAs. Their use expanded from textiles to paper, detergents, and plastics. This period also saw the development of new chemical classes of FWAs, including coumarin and diphenyl pyrazoline derivatives, to cater to the specific needs of different substrates.
-
Late 20th Century to Present: Advanced Formulations and Sustainability. The latter half of the 20th century focused on developing FWAs with improved photostability and efficiency. Recent trends have shifted towards the development of more environmentally friendly and biodegradable FWAs, addressing concerns about their persistence in the environment.
The Science of "Whiter than White": Mechanism of Action
Fluorescent whitening agents operate on the principle of fluorescence, a photoluminescent process. Their mechanism can be broken down into three key steps:
-
Absorption of UV Radiation: FWA molecules possess conjugated double bond systems that allow them to absorb high-energy photons from the invisible ultraviolet (UV-A and UV-B) region of the electromagnetic spectrum, typically in the range of 340-370 nm.[4]
-
Excitation and Emission: Upon absorbing a UV photon, an electron in the FWA molecule is promoted to a higher energy level (excited state). This excited state is unstable, and the electron quickly returns to its ground state. In doing so, it releases the absorbed energy in the form of a lower-energy photon.
-
Emission of Blue Light: The emitted photon has a longer wavelength than the absorbed UV photon, falling within the blue region of the visible spectrum (typically 420-470 nm).[4] This emitted blue light counteracts the inherent yellowish cast of the substrate, resulting in the perception of a brighter, whiter appearance.
This additive process of light emission is what distinguishes FWAs from traditional bluing agents, which work by absorbing yellow light, thereby subtracting from the total reflected light and making the material appear less yellow but also less bright.
Below is a diagram illustrating the fundamental mechanism of action of a fluorescent whitening agent.
Caption: Mechanism of action of a fluorescent whitening agent.
Quantitative Data on the FWA Market
| Market Indicator | 2021 (Actual) | 2031 (Forecast) | CAGR (2022-2031) |
| Global Optical Brighteners Market Value | US$ 1.6 Billion | US$ 2.6 Billion | 4.9% |
Source: Transparency Market Research[3]
This table illustrates the significant and steady growth of the global optical brighteners market, reflecting the continuous demand for whiter and brighter products across various industries.
Key Experimental Protocols in FWA Development
The development of FWAs has been driven by key experiments that demonstrated their whitening effect and paved the way for their industrial synthesis.
Conceptual Experiment: Krais's Application of Esculin (1929)
While the exact, detailed protocol from Paul Krais's 1929 experiment is not widely published, the fundamental procedure can be reconstructed based on the principles of dyeing and the properties of esculin.
Objective: To demonstrate the whitening effect of a fluorescent compound on textiles.
Materials:
-
Yellowish textile fabric (e.g., cotton, linen)
-
Horse chestnut bark
-
Water
-
Heating apparatus (e.g., beaker, hot plate)
-
UV light source
Methodology:
-
Extraction of Esculin:
-
Boil crushed horse chestnut bark in water to extract the fluorescent compounds, primarily esculin.
-
Filter the mixture to obtain a clear extract solution.
-
-
Application to Textile:
-
Immerse the yellowish textile fabric in the esculin extract.
-
Gently heat the solution to facilitate the adsorption of esculin onto the textile fibers.
-
Allow the fabric to soak for a sufficient period.
-
-
Rinsing and Drying:
-
Remove the fabric from the solution and rinse with clean water to remove any unadsorched extract.
-
Dry the treated fabric.
-
-
Observation:
-
Visually inspect the treated fabric under natural daylight and compare it to an untreated control fabric.
-
Observe the fabric under a UV light source to confirm the presence of fluorescence.
-
Expected Outcome: The treated fabric would appear visibly whiter and less yellow than the untreated control, especially under daylight which contains a UV component. Under a UV lamp, the treated fabric would exhibit a distinct blue fluorescence.
Synthesis of a Cornerstone FWA: 4,4'-Diamino-2,2'-stilbenedisulfonic acid
The synthesis of 4,4'-diamino-2,2'-stilbenedisulfonic acid was a pivotal moment in the history of FWAs, providing a versatile and effective building block for a wide range of commercial products. A common laboratory-scale synthesis involves the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid.
Objective: To synthesize 4,4'-diamino-2,2'-stilbenedisulfonic acid.
Materials:
-
4,4'-Dinitro-2,2'-stilbenedisulfonic acid
-
Iron powder
-
Water
-
Hydrochloric acid
-
Sodium carbonate
-
Reaction vessel with a stirrer and reflux condenser
-
Filtration apparatus
Methodology:
-
Reaction Setup:
-
In a reaction vessel, create a suspension of 4,4'-dinitro-2,2'-stilbenedisulfonic acid in water.
-
Add iron powder to the suspension.
-
-
Reduction:
-
Heat the mixture to reflux.
-
Slowly add a small amount of hydrochloric acid to initiate the reduction reaction.
-
Continue the reflux with stirring until the reduction is complete, which can be monitored by the disappearance of the yellow color of the nitro compound.
-
-
Neutralization and Filtration:
-
Cool the reaction mixture and neutralize it with sodium carbonate to precipitate iron oxides.
-
Filter the hot solution to remove the iron oxides and any unreacted iron.
-
-
Isolation:
-
Acidify the filtrate with hydrochloric acid to precipitate the 4,4'-diamino-2,2'-stilbenedisulfonic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Expected Outcome: A white to off-white solid product of 4,4'-diamino-2,2'-stilbenedisulfonic acid.
Molecular Interactions and Signaling Pathways
The effectiveness of an FWA is highly dependent on its ability to adsorb onto and interact with the substrate. In the case of textiles and paper, the primary substrate is cellulose. The interaction between a stilbene-based FWA and a cellulose fiber is a complex interplay of intermolecular forces.
The following diagram illustrates the key molecular interactions involved in the adsorption of a stilbene-based FWA onto a cellulose fiber.
Caption: Molecular interactions between a stilbene-based FWA and a cellulose fiber.
The primary forces governing this interaction are:
-
Hydrogen Bonding: The hydroxyl (-OH) groups on the surface of the cellulose fibers form hydrogen bonds with the functional groups on the FWA molecule, such as sulfonic acid (-SO3H) and amino (-NH2) groups. This is a strong and highly directional interaction that plays a crucial role in the adsorption process.
-
Van der Waals Forces: These are weaker, non-directional forces that arise from temporary fluctuations in electron density. The large, planar structure of the stilbene molecule allows for significant surface area contact with the cellulose polymer, leading to a cumulative effect of van der Waals forces that contributes to the overall adhesion.
This "signaling pathway" of intermolecular forces ensures that the FWA molecules are held in close proximity to the substrate, allowing them to effectively absorb UV light and emit blue light, thereby imparting the desired whitening effect.
Conclusion and Future Outlook
The historical development of fluorescent whitening agents is a testament to the power of scientific observation and chemical innovation. From the simple observation of fluorescence in a mineral to the complex synthesis of highly specialized organic molecules, the journey of FWAs has transformed the appearance of countless consumer and industrial products.
The future of FWA development will likely focus on several key areas:
-
Enhanced Sustainability: The development of biodegradable and environmentally benign FWAs is a major research focus.
-
Improved Performance: Continued research into novel fluorophores will lead to FWAs with even greater efficiency, photostability, and broader substrate compatibility.
-
Multifunctional Agents: The integration of whitening properties with other functionalities, such as UV protection or antimicrobial activity, will create new value-added applications.
As our understanding of photochemistry and materials science continues to grow, so too will the capabilities and applications of these remarkable "dyes of light."
References
A Theoretical Exploration of 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene: A Technical Guide for Researchers
Disclaimer: The compound with the IUPAC name 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene is not documented in publicly available chemical databases or scientific literature. Therefore, this document presents a hypothetical technical guide based on the structural analysis of the molecule and data from scientifically established, structurally related compounds, such as stilbenoids and oligo(phenylene vinylene)s. The predicted properties, biological activities, and experimental protocols are theoretical and require experimental validation.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential of novel conjugated systems.
Introduction
The molecule 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene belongs to the class of oligo(phenylene vinylene)s (OPVs), which are characterized by a conjugated system of alternating phenylene and vinylene groups. This extended π-system is responsible for the unique photophysical properties of these compounds. The presence of terminal methoxy groups on the phenyl rings suggests potential for modified biological activity and bioavailability compared to unsubstituted parent structures. Structurally, it is an extended stilbenoid, a class of compounds known for a wide range of biological activities.
This technical guide will provide a theoretical framework for the potential physicochemical properties, biological activities, and mechanisms of action of this compound. It will also outline suggested experimental protocols to investigate these predicted attributes.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Based on its structure, the following properties for 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene can be predicted:
| Property | Predicted Value | Rationale |
| Molecular Formula | C36H30O2 | Based on the IUPAC name. |
| Molecular Weight | 510.63 g/mol | Calculated from the molecular formula. |
| LogP (octanol-water) | > 5 | High due to the large, nonpolar aromatic structure. Methoxy groups slightly decrease lipophilicity compared to unsubstituted analogs. |
| Aqueous Solubility | Low | Expected to be poorly soluble in water due to high LogP. |
| Hydrogen Bond Donors | 0 | No hydroxyl or amine groups. |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms in the methoxy groups. |
| Rotatable Bonds | 7 | The single bonds connecting the phenyl and ethenyl groups. |
| Polar Surface Area | 18.46 Ų | Calculated based on the two ether oxygens. |
| UV-Vis Absorption (λmax) | 350-450 nm | The extended conjugated system is expected to absorb light in the UVA to the visible region. This property is key for potential photodynamic applications.[1] |
Predicted Biological Activities and Mechanism of Action
Stilbenoids, the structural class to which this molecule belongs, are known to possess a wide array of biological activities. The extended conjugation and methoxy substitution in the target molecule may modulate these activities.
Predicted Anticancer Activity
Stilbenoids like resveratrol and its methoxylated derivatives have demonstrated anticancer properties.[2][3] The proposed molecule could potentially exhibit similar effects through various mechanisms:
-
Induction of Apoptosis: Stilbenoids can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[3][4]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[4]
-
Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, can be inhibited by stilbenoids.[4]
-
Photodynamic Therapy (PDT) Agent: As an oligo(phenylene vinylene), this molecule could act as a photosensitizer.[1][5] Upon activation with light of a specific wavelength, it could generate reactive oxygen species (ROS) that are toxic to cancer cells.
Predicted Neuroprotective Activity
Neurodegenerative diseases are often associated with oxidative stress and inflammation. Stilbenoids have shown promise in neuroprotection.[4][6][7][8][9]
-
Antioxidant Effects: The molecule may directly scavenge free radicals and upregulate endogenous antioxidant enzymes through the Nrf2 pathway, thus protecting neurons from oxidative damage.
-
Anti-inflammatory Action: It could potentially suppress the production of pro-inflammatory cytokines in the brain.[4][9]
Predicted Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are underlying factors in many diseases.
-
Antioxidant Activity: The phenolic nature of stilbenoids, although methoxylated in this case, contributes to their antioxidant properties. They can neutralize free radicals and reduce oxidative stress.[4][10]
-
Anti-inflammatory Effects: Stilbenoids are known to inhibit key inflammatory pathways such as NF-κB and JAK/STAT.[3]
Key Signaling Pathways
The predicted biological activities of this compound are likely mediated through the modulation of several key signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell survival and proliferation. Stilbenoids have been shown to modulate this pathway, which can be beneficial in both cancer therapy (inhibition) and neuroprotection (activation).[6][7]
Caption: Predicted modulation of the PI3K/Akt signaling pathway.
Nrf2-Mediated Antioxidant Response
The Nrf2 pathway is the master regulator of the cellular antioxidant response. Stilbenoids can activate Nrf2, leading to the expression of antioxidant enzymes.
Caption: Predicted activation of the Nrf2 antioxidant pathway.
Suggested Experimental Protocols
To validate the predicted biological activities, a series of in vitro experiments are recommended.
Synthesis and Characterization
The synthesis of this complex stilbene derivative would likely involve multi-step organic synthesis, potentially utilizing cross-coupling reactions such as the Heck or Suzuki reactions.[11]
-
Synthesis: A plausible synthetic route would involve the iterative coupling of smaller building blocks. For example, a Wittig or Horner-Wadsworth-Emmons reaction could be used to form the ethenyl bridges.[12][13]
-
Purification: Purification would likely be achieved through column chromatography.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Anticancer Activity Assessment
-
Cell Lines: A panel of cancer cell lines (e.g., breast, colon, prostate) should be used.
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound at its IC50 concentration.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify early and late apoptotic cells.
-
-
Western Blot Analysis:
-
Treat cells with the compound and lyse them to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins).
-
Use corresponding secondary antibodies and detect the protein bands using a chemiluminescence imaging system.
-
Antioxidant Capacity Evaluation
-
DPPH Radical Scavenging Assay: [10]
-
Prepare a solution of DPPH in methanol.
-
Mix the DPPH solution with various concentrations of the compound.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the scavenging percentage and the EC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial investigation of the synthesized compound.
Caption: A proposed experimental workflow for the compound.
Conclusion
While the specific compound 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene is not described in the current scientific literature, its structural features suggest it may possess interesting biological activities. As an extended methoxy-stilbenoid and an oligo(phenylene vinylene), it holds theoretical potential as an anticancer, neuroprotective, and antioxidant agent, and possibly as a photosensitizer for photodynamic therapy. The experimental protocols and theoretical framework provided in this guide offer a starting point for the synthesis and investigation of this and other novel conjugated molecules. Rigorous experimental validation is essential to confirm these predictions and to elucidate the therapeutic potential of this class of compounds.
References
- 1. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic oligo(p-phenylene vinylene) materials for combating drug resistance of cancer cells by light manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]
- 9. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
An In-depth Technical Guide to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (Fluorescent Brightener 378) for Researchers and Drug Development Professionals
Introduction
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, widely known by its industrial designation Fluorescent Brightener 378 (FBA 378), is a prominent member of the distyrylbiphenyl family of organic compounds.[1] Primarily utilized as an optical brightening agent in the plastics, textiles, and detergent industries, its core function lies in absorbing ultraviolet (UV) light and re-emitting it as visible blue light, thereby masking yellowing and enhancing the perceived whiteness of materials.[1][2] While its commercial applications are well-documented, its potential utility within the realms of scientific research and drug development remains largely unexplored. This technical guide aims to provide a comprehensive overview of the known properties of this compound, and to explore its hypothetical applications for researchers, scientists, and drug development professionals based on its chemical structure and fluorescent characteristics. As a stilbene derivative, a class of compounds known for a variety of biological activities, Fluorescent Brightener 378 presents an intriguing, albeit uninvestigated, scaffold for potential research applications.[1][3][4][5][6]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for any potential research application. The following tables summarize the key quantitative data for this compound.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| Systematic Name | 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene[1][7][8] |
| CAS Number | 40470-68-6[1][7][8] |
| Molecular Formula | C₃₀H₂₆O₂[1][7][8] |
| Common Synonyms | Fluorescent Brightener 378 (FBA 378), Uvitex FP, Optical Brightener FP-127, C.I. 378, CBS-127[1][6][8][9][10] |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Molecular Weight | 418.53 g/mol [8][11] |
| Appearance | White to off-white or light yellow crystalline powder[3][6][12] |
| Melting Point | 216-222 °C[8][13] |
| Boiling Point (Predicted) | 590.3 ± 50.0 °C[12][13] |
| Density (Predicted) | 1.133 ± 0.06 g/cm³[12][13] |
| Maximum UV Absorption (λmax) | 368 nm[13] |
| Maximum Emission Wavelength | Approximately 436 nm (in ethanol) |
| Solubility | Poorly soluble in water; soluble in many organic solvents. |
Fluorescent Properties
The most prominent characteristic of this compound is its strong fluorescence. This property arises from its extended π-conjugated system. The molecule absorbs photons in the near-UV region of the electromagnetic spectrum, causing an electronic transition to an excited state. It then rapidly relaxes to the lowest vibrational level of the excited state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength) in the blue region of the visible spectrum. This process is depicted in the following diagram.
Caption: General mechanism of fluorescence for this compound.
Synthesis
The synthesis of this compound can be achieved through several organic chemistry reactions. The most commonly cited method is the Wittig reaction , a versatile tool for creating carbon-carbon double bonds.[10][13] In this approach, a phosphorus ylide is reacted with an aldehyde or ketone. For the synthesis of this compound, a biphenyl dialdehyde could be reacted with a methoxy-substituted benzylphosphonium ylide. Other reported synthetic routes include transition metal-catalyzed cross-coupling reactions.[13]
Potential Research Applications
While not yet established, the distinct properties of this compound suggest several avenues for potential research applications. It is important to note that these are hypothetical and would require significant experimental validation.
-
Fluorescent Probe Development: As a fluorescent molecule, it could serve as a scaffold for the development of novel fluorescent probes.[9][12][14] Functional groups could be added to the biphenyl or styryl moieties to enable specific interactions with biological targets, potentially allowing for the visualization and quantification of ions, enzymes, or other biomolecules.
-
Cellular Imaging: Its lipophilic nature suggests it may be able to cross cell membranes. If found to have low cytotoxicity, it could be explored as a fluorescent stain for cellular compartments, although its specificity would need to be determined.
-
Drug Discovery and Delivery: The stilbene core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting anticancer, antioxidant, and anti-inflammatory properties.[1][4][5][6] Research into the biological activity of Fluorescent Brightener 378 itself is nascent, but its structure warrants investigation.[1] It could also be explored as a fluorescent tag for drug molecules to study their uptake, distribution, and mechanism of action.
The following workflow outlines a hypothetical experimental approach to evaluate the potential of a compound like this compound as a biological fluorescent probe.
Caption: A hypothetical workflow for evaluating a novel fluorescent compound in a biological context.
Experimental Protocols
Currently, there are no established and validated experimental protocols for the use of this compound in biological research or drug development. Researchers interested in exploring its potential would need to develop and validate their own protocols, starting with the fundamental in vitro characterization steps outlined in the workflow above.
Safety and Handling
Safety data for this compound indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] It may also cause respiratory irritation.[15] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[7][16][15][17][18]
Conclusion
This compound (Fluorescent Brightener 378) is a compound with well-defined chemical and fluorescent properties that have been effectively leveraged in industrial applications. For the research and drug development community, it represents a largely untapped resource. Its strong fluorescence, coupled with the known biological potential of its stilbene core, suggests that it could be a valuable starting point for the development of new research tools. However, a significant amount of foundational research is required to validate its potential applications, including comprehensive studies on its cytotoxicity, photostability in biological environments, and specificity of interaction with biological targets. This guide serves as a foundational resource for researchers intrigued by the potential of this fluorescent molecule beyond its current industrial uses.
References
- 1. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]
- 2. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems [ouci.dntb.gov.ua]
- 3. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Biological Activities of Stilbenoids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,4'-Bis(2-methoxy-lstyr-yl)biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C30H26O2 | CID 6441620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Buy this compound | 40470-68-6 [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. witega.de [witega.de]
- 16. witec.ch [witec.ch]
- 17. SDS of Fluorescent Brightener 378, Safety Data Sheets, CAS 40470-68-6 - chemBlink [chemblink.com]
- 18. additivesforpolymer.com [additivesforpolymer.com]
Methodological & Application
Wittig reaction protocol for 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl synthesis
Application Notes and Protocols
Topic: Horner-Wadsworth-Emmons Protocol for the Synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
Introduction
This compound, also known as Fluorescent Brightener 378 (FBA 378) or CBS-127, is a prominent optical brightening agent. These compounds function by absorbing light in the ultraviolet and violet region (typically 340-370 nm) of the electromagnetic spectrum and re-emitting light in the blue region (typically 420-470 nm) through fluorescence. This activity makes them invaluable in various industries, including plastics, textiles, and detergents, to enhance the whiteness of materials. The synthesis of this stilbene derivative is efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which offers high stereoselectivity towards the desired (E,E)-isomer and utilizes reagents that allow for a more straightforward purification compared to the classical Wittig reaction.
This document provides a detailed protocol for the two-step synthesis of this compound, intended for researchers in organic synthesis, materials science, and drug development.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Arbuzov Reaction: Formation of the bis(phosphonate) ester intermediate from 4,4'-bis(chloromethyl)-1,1'-biphenyl and trimethyl phosphite.
-
Horner-Wadsworth-Emmons Reaction: Double olefination of 2-methoxybenzaldehyde with the bis(phosphonate) intermediate to yield the final product.
Materials and Methods
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1667-10-3 | C₁₄H₁₂Cl₂ | 251.15 |
| Trimethyl phosphite | 121-45-9 | C₃H₉O₃P | 124.08 |
| 2-Methoxybenzaldehyde | 135-02-8 | C₈H₈O₂ | 136.15 |
| Potassium hydroxide (KOH) | 1310-58-3 | KOH | 56.11 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Experimental Protocols
Step 1: Synthesis of Dimethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)
This step involves a Michaelis-Arbuzov reaction to form the key phosphonate intermediate.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4,4'-bis(chloromethyl)-1,1'-biphenyl (1.0 eq).
-
Add trimethyl phosphite (2.2 eq) to the flask.
-
Heat the reaction mixture to 140-150°C with stirring. The reaction is typically carried out neat (without solvent).
-
Maintain the temperature and continue stirring for 2 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting benzylic chloride protons.
-
After the reaction is complete, allow the mixture to cool to approximately 60-70°C.
-
Add methanol to the flask and stir to wash the crude product. The product may precipitate or remain as a viscous oil.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold methanol, and dry under vacuum. If an oil is obtained, decant the methanol and wash the oil again with fresh methanol. Dry the resulting intermediate under high vacuum to remove any residual volatiles.
Step 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This step is the key carbon-carbon bond-forming reaction to build the final stilbene structure.
-
To a clean, dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dimethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) intermediate (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the phosphonate ester.
-
In a separate beaker, dissolve potassium hydroxide (2.2 eq) in a minimal amount of a suitable solvent like methanol or add it as a finely ground powder.
-
Slowly add the base to the stirred solution of the phosphonate ester. The mixture may change color, indicating the formation of the ylide.
-
Add 2-methoxybenzaldehyde (2.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50°C and stir for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.
-
Neutralize the mixture with dilute hydrochloric acid to a pH of ~7.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water, followed by a wash with cold methanol to remove impurities.
-
Dry the bright yellow solid product under vacuum to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent such as toluene or a mixed solvent system if necessary.
Experimental Workflow Visualization
Results and Characterization
The final product, this compound, is obtained as a bright, light-yellow crystalline solid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₂₆O₂ |
| Molecular Weight | 418.53 g/mol |
| Appearance | Light-yellow crystalline solid |
| Melting Point | 216-222 °C |
| Purity (Typical) | >98% |
Spectroscopic Data
The structure and purity of the synthesized compound should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to aromatic protons on the biphenyl and methoxystyryl moieties, vinylic protons (typically a doublet with a large coupling constant for the trans isomer), and methoxy group protons (a singlet around 3.8-3.9 ppm). |
| ¹³C NMR | Signals for all unique carbon atoms, including aromatic, vinylic, and methoxy carbons. |
| FT-IR | Characteristic peaks for C-H stretching (aromatic and vinylic), C=C stretching (aromatic and vinylic), and C-O stretching of the methoxy group. |
| UV-Vis | A strong absorption maximum (λmax) in the UV region, reported to be around 368 nm, corresponding to the π-π* transition of the extended conjugated system.[1] |
| Fluorescence | Strong emission in the blue region of the visible spectrum when excited with UV light. |
Conclusion
The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective route for the synthesis of this compound. The two-step protocol described herein, involving the formation of a bis(phosphonate) intermediate followed by a double olefination, is a scalable and industrially relevant method. A key advantage of this procedure is the formation of a water-soluble phosphate byproduct, which greatly simplifies the purification of the final product compared to the triphenylphosphine oxide generated in a classical Wittig reaction. The synthesized product can be characterized using standard analytical techniques to confirm its structure and purity, ensuring its suitability for applications as a high-performance optical brightening agent.
References
Application Notes and Protocols for the Synthesis of Biphenyl Stilbene via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biphenyl stilbene derivatives using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely utilized carbon-carbon bond-forming reaction offers a robust method for the synthesis of complex organic molecules, including those with significant potential in medicinal chemistry and materials science.[1][2][3] Biphenyl stilbenes, which combine the structural features of both biphenyl and stilbene moieties, are of particular interest due to their diverse biological activities and applications as molecular scaffolds in drug discovery.[1]
Reaction Principle
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] The synthesis of a biphenyl stilbene can be envisioned through two primary retrosynthetic pathways, both leveraging the Suzuki-Miyaura reaction:
-
Route A: Coupling of a biphenyl halide with a styrylboronic acid or ester.
-
Route B: Coupling of a stilbenyl halide with a phenylboronic acid.
The choice of route may depend on the availability of starting materials and the desired substitution pattern on the final molecule. This protocol will focus on a general procedure adaptable to both approaches.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3][4]
Data Presentation: A Comparative Summary of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported in the literature for the synthesis of stilbene and biphenyl derivatives, which can be adapted for biphenyl stilbene synthesis.
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | High | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [2] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |
| Pd/C | None | K₂CO₃ | Ethanol/H₂O | Reflux | 2-4 | High | [3] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | High | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of a biphenyl stilbene derivative via the Suzuki-Miyaura cross-coupling reaction. This procedure should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl or Vinyl Halide (e.g., 4-bromobiphenyl or (E)-4-bromostilbene) (1.0 mmol, 1.0 equiv)
-
Aryl or Vinylboronic Acid/Ester (e.g., (E)-2-phenylvinylboronic acid or 4-biphenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl/vinyl halide (1.0 mmol), the aryl/vinylboronic acid/ester (1.2 mmol), and the base (2.0 mmol).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.[7]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl stilbene.[7]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biphenyl stilbene synthesis.
References
Application Notes and Protocols: 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on publicly available data. While 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl has been investigated for its potential use in Organic Light-Emitting Diodes (OLEDs), its primary and well-documented application is as an optical brightener.[1] Detailed performance data and established protocols for its specific use in OLEDs are limited in the available literature. The information provided herein is intended to serve as a guideline for research and development purposes.
Introduction
This compound is an organic compound with the molecular formula C₃₀H₂₆O₂.[2] It is recognized for its strong fluorescence properties, which has led to its predominant use as an optical brightener in the plastics and textile industries.[1] These chemicals function by absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum, which counteracts the natural yellowing of materials, making them appear whiter and brighter.[1] The same photophysical properties that make it an effective optical brightener—strong fluorescence and good stability—also suggest its potential for applications in organic electronics, particularly in OLEDs.[1]
Physicochemical and Photophysical Properties
A summary of the known properties of this compound is presented below. These properties are crucial for understanding its potential behavior in an optoelectronic device.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₆O₂ | [2] |
| Molecular Weight | 418.53 g/mol | [3] |
| CAS Number | 40470-68-6 | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 216-222 °C | [3] |
| Boiling Point | 590.3 °C at 760 mmHg | [3] |
| Maximum UV Absorption | 368 nm | [1] |
| Solubility | Good solubility in organic solvents | [1] |
Potential Application in OLEDs
While specific device data is scarce, the molecular structure and photophysical properties of this compound suggest its potential as a blue-emitting material in OLEDs. Its high fluorescence quantum yield, a desirable characteristic for emissive layers, is implied by its effectiveness as an optical brightener.
In a typical OLED architecture, this material could potentially be used in the following ways:
-
As a blue-emitting dopant: Doped into a suitable host material in the emissive layer to achieve a specific blue emission with high efficiency.
-
As a non-doped blue-emitting layer: Utilized as the primary light-emitting material in the emissive layer.
-
As a hole-blocking or electron-transporting material: Depending on its HOMO/LUMO energy levels, which are not detailed in the provided search results, it might also serve in other layers of the OLED stack.
The performance of a related compound, 4,4'-bis(2,2'-diphenylvinyl)-1,1'-biphenyl (DPVBi), is well-documented in blue OLEDs, often used as an emitting molecule.[4] For instance, a device with a DPVBi-doped emitting layer showed a typical brightness of 30 cd/m² and a turn-on voltage of 5.0 V.[4] While not the same molecule, this information on a structurally similar compound provides a starting point for investigating the potential of this compound in OLEDs.
Experimental Protocols (Generalized)
The following are generalized protocols for the fabrication and characterization of OLEDs. These would need to be adapted and optimized for the specific use of this compound.
4.1. Substrate Preparation
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in a high-purity nitrogen stream.
-
Immediately before device fabrication, the ITO surface is treated with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.
4.2. Thin Film Deposition
Organic layers and the metal cathode are deposited via thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL) and Hole Transport Layer (HTL): Materials such as 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA) for HIL and 4,4'-bis(1-naphthylphenylamino)biphenyl (NPB) for HTL are deposited at a rate of 1-2 Å/s.[4]
-
Emissive Layer (EML): this compound would be deposited as the EML. If used as a dopant, it would be co-evaporated with a host material. The deposition rate should be carefully controlled to achieve the desired film thickness (typically 20-40 nm).
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL): A material like tris-(8-hydroxyquinoline) aluminum (Alq₃) is commonly used as the ETL, followed by a thin layer of lithium fluoride (LiF) as the EIL.[4]
-
Cathode: An aluminum (Al) cathode is then deposited at a higher rate (e.g., 5-10 Å/s) to a thickness of 100-150 nm.
4.3. Device Encapsulation and Characterization
-
Following deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
Electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE), power efficiency, and Commission Internationale de l'Eclairage (CIE) coordinates are calculated from the measured data.
Visualizations
Caption: Molecular Structure of this compound.
Caption: Generalized structure of a multi-layer OLED.
References
Application Notes and Protocols for 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is a highly fluorescent organic compound with the molecular formula C30H26O2.[1][2] It is characterized by a symmetrical structure with two methoxystyryl groups attached to a biphenyl core.[1] This compound is a bright yellow, crystalline solid known for its strong fluorescence and stability, particularly under UV light exposure.[1] While its primary industrial application is as an optical brightener in polymers, plastics, and detergents to enhance their whiteness, its intrinsic photophysical properties suggest potential for use as a fluorescent probe in various research and development settings.[1]
These application notes provide a summary of the known properties of this compound, detailed protocols for its synthesis and characterization, and potential (though not yet established in the literature) applications as a fluorescent probe in biological and materials science.
Physicochemical and Photophysical Properties
A comprehensive understanding of the physicochemical and photophysical properties of a fluorescent compound is critical for its application as a probe. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C30H26O2 | [1][2] |
| Molecular Weight | 418.53 g/mol | [2][3] |
| CAS Number | 40470-68-6 | [2][3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 216-222 °C | [3] |
| Maximum Absorption (λabs) | 368 nm (in DMF) | [1][4] |
| Maximum Emission (λem) | Blue region (specific wavelength not specified) | [1] |
| Fluorescence Quantum Yield (Φf) | 0.801 (in DMF) | [4] |
| Solubility | Good solubility in organic solvents | [1] |
Potential Applications as a Fluorescent Probe
While specific protocols for biological applications are not well-documented in peer-reviewed literature, the strong fluorescence quantum yield and environmental sensitivity of similar stilbene-based dyes suggest potential utility in the following areas:
-
Protein Aggregation Studies: Fluorescent dyes that exhibit changes in their emission properties in response to changes in local environment (solvatochromism) or upon binding to specific protein conformations are valuable tools for studying protein misfolding and aggregation, which are implicated in various neurodegenerative diseases.
-
Cellular Imaging: Lipophilic dyes can be employed to stain cellular membranes or lipid droplets. The hydrophobicity of this compound suggests it may preferentially partition into nonpolar environments within cells.
-
Material Science: Its primary use as an optical brightener highlights its utility in polymer science for characterizing material properties and degradation.
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol describes a common method for the synthesis of stilbene derivatives.
Materials:
-
Wittig reagent (e.g., (4,4'-biphenylylenedimethylene)bis(triphenylphosphonium bromide))
-
2-methoxybenzaldehyde
-
N,N-dimethylformamide (DMF)
-
Sodium ethoxide
-
Ethanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the Wittig reagent and 2-methoxybenzaldehyde in DMF.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture while stirring.
-
Reflux the mixture for several hours (e.g., 4 hours) with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding water.
-
Collect the solid product by filtration and wash with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization of Photophysical Properties
This protocol outlines the steps to characterize the basic fluorescent properties of the synthesized compound.
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvents (e.g., DMF, DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mM in DMF).
-
Absorption Spectrum:
-
Dilute the stock solution to a concentration that gives an absorbance between 0.1 and 1.0 at the absorption maximum.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
-
Emission Spectrum:
-
Using the same diluted solution, excite the sample at its λabs in a fluorometer.
-
Record the emission spectrum over a suitable wavelength range (e.g., 400-600 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Select a fluorescent standard with a known quantum yield and similar absorption and emission ranges (e.g., quinine sulfate in 0.1 M H2SO4).
-
Prepare a series of dilutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength.
-
Measure the absorbance and integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (slope_sample / slope_standard) * (n_sample^2 / n_standard^2) where Φ is the quantum yield, slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Hypothetical Protocol for Staining of Protein Aggregates
This is a generalized protocol based on the use of other solvatochromic dyes for detecting protein aggregates. Note: This application has not been specifically validated for this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Protein solution (e.g., bovine serum albumin, lysozyme)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Method to induce protein aggregation (e.g., heating, chemical denaturant)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Induce aggregation in the protein solution according to the chosen method. A non-aggregated control should be prepared under identical conditions but without the aggregation-inducing stimulus.
-
Prepare working solutions of this compound in the protein buffer (e.g., 10 µM).
-
In a multi-well plate or cuvette, mix the aggregated protein solution with the dye solution. As a control, mix the non-aggregated protein solution with the dye solution. Also include a dye-only control.
-
Incubate the mixtures for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity and/or the emission spectrum of each sample using a fluorometer. Excite at the λabs of the dye.
-
An increase in fluorescence intensity or a blue-shift in the emission maximum in the presence of aggregated protein compared to the non-aggregated control would indicate that the dye can be used to detect protein aggregation.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for photophysical characterization of a fluorescent compound.
References
- 1. Buy this compound | 40470-68-6 [smolecule.com]
- 2. This compound | C30H26O2 | CID 6441620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Optical Brighteners in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of optical brighteners into polymer matrices. This document details the common methods of incorporation, analytical techniques for characterization and migration studies, and relevant considerations for applications in research and drug development, particularly concerning pharmaceutical packaging.
Introduction to Optical Brighteners in Polymers
Optical Brighteners, also known as Fluorescent Whitening Agents (FWAs), are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emit it in the blue region through fluorescence.[1] This phenomenon masks the inherent yellow cast of many polymers, resulting in a whiter and brighter appearance.[1][2] Common classes of optical brighteners include stilbene derivatives, coumarins, and bis-benzoxazoles.[1][3]
In the context of drug development, the primary concern with optical brighteners is their potential to migrate from polymer-based packaging materials into pharmaceutical products.[4][5] This makes the study of their incorporation and subsequent leaching behavior critical for ensuring drug product safety and stability.[6] Consequently, extractable and leachable (E&L) studies are essential for regulatory compliance.[6][7][8]
Methods of Incorporation
There are three primary methods for incorporating optical brighteners into polymer matrices: dry whitening, wet whitening, and the use of a masterbatch.[9]
-
Dry Whitening: In this method, a measured amount of powdered optical brightener is directly mixed with the polymer substrate before processes like injection molding or extrusion.[9] This technique is commonly used for thermoplastics such as rigid PVC, PE, PP, and ABS.[9]
-
Wet Whitening: To improve dispersion and reduce dust, the optical brightener can be mixed with an adhesive or dispersed in an auxiliary solution, like a plasticizer, before being added to the polymer.[9]
-
Masterbatch: This is a widely used method where the optical brightener is pre-dispersed in a carrier resin at a high concentration to form pellets.[10][11] These pellets are then mixed with the bulk polymer during processing.[10] This method ensures better dispersion and easier handling.[10]
Logical Relationship of Incorporation Methods
Caption: Overview of methods for incorporating optical brighteners.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use and analysis of optical brighteners in polymers.
Table 1: Recommended Concentrations of Optical Brighteners in Polymers
| Optical Brightener | Polymer | Recommended Concentration | Reference |
| OB-1 | PP (recycled) | 300 - 500 g/ton | [5] |
| OB-1 | Masterbatch | 1% | [11] |
| OB-2 | Masterbatch | 0.5% | [11] |
| OB-3 | Masterbatch | 0.25% | [11] |
| General | HDPE | 0.1 - 1 wt% (for AIEE studies) | [12] |
Table 2: Spectrofluorimetric and HPLC-PDA Parameters for Analysis [4]
| Parameter | 1,4-diphenylbutadiene (DPBD) | Uvitex-OB (UVX) | Benzophenone (BPN) |
| Spectrofluorimetry | |||
| Excitation Wavelength | 330 nm | 375 nm | 252 nm |
| Emission Wavelength | 375 nm | 425 nm | 418 nm |
| HPLC-PDA | |||
| UV Absorbance Max | 330 nm | 375 nm | 252 nm |
| Linearity Range | 0.1–3.2 µg/mL | 0.1–1 µg/mL | 0.05–3.2 µg/mL |
Table 3: Migration Levels of Diphenylbutadiene (DPBD) from LDPE [4][5]
| Food Simulant/Product | Temperature | Duration | Maximum Migration |
| Fruit Juice (from Tetra Pak) | 60 °C | 3 weeks | 0.0462 mg/kg |
| Jam (from squeeze tube) | 60 °C | 3 weeks | 0.0382 mg/kg |
| Fruit Juice (from Tetra Pak) | Room Temperature | 3 weeks | No migration observed |
| Jam (from squeeze tube) | Room Temperature | 3 weeks | No migration observed |
Experimental Protocols
Protocol for Incorporation by Melt Blending (Masterbatch Method)
This protocol describes the incorporation of an optical brightener into a polymer matrix using a masterbatch via melt blending.
Materials:
-
Polymer resin (e.g., Polypropylene, Polyethylene)
-
Optical brightener masterbatch
-
Twin-screw extruder
-
Pelletizer
Procedure:
-
Drying: Dry the polymer resin and masterbatch pellets to the manufacturer's recommended specifications to remove any moisture.
-
Premixing: Physically mix the polymer resin and the optical brightener masterbatch at the desired ratio (e.g., 1:10 to 1:100).[10] For small quantities, manual mixing is sufficient; for larger batches, use a mechanical mixer.[10]
-
Extrusion:
-
Set the temperature profile of the extruder according to the processing temperature of the polymer. To ensure good mixing, the temperature of the feeding section should be close to or slightly higher than the compression section.[10]
-
Feed the premixed material into the extruder.
-
Apply a suitable back pressure to improve the mixing effect of the screw and ensure even dispersion of the masterbatch.[10]
-
-
Pelletizing: The extruded polymer strand is cooled in a water bath and then cut into pellets using a pelletizer.
-
Characterization: The resulting polymer pellets can be used for subsequent molding processes (e.g., injection molding) to produce test specimens for analysis.
Protocol for Migration Study using HPLC-PDA
This protocol outlines a method for determining the migration of optical brighteners from a polymer into a food simulant.
Materials:
-
Polymer samples containing the optical brightener
-
Food simulant (e.g., 10% ethanol, 50% ethanol, olive oil)
-
Incubator or oven
-
HPLC system with a Photodiode Array (PDA) detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Reference standards of the optical brighteners
Procedure:
-
Sample Preparation:
-
Cut the polymer sample into defined dimensions (e.g., 1 dm²).
-
Place the polymer sample in a sealed container with a known volume of the food simulant.
-
-
Migration Test:
-
Incubate the samples under controlled temperature and time conditions (e.g., 60°C for 10 days, or as specified by relevant regulations).
-
-
Extraction:
-
After incubation, remove the polymer sample. The food simulant now contains the migrated optical brighteners.
-
For aqueous simulants, the sample may be injected directly into the HPLC.
-
For fatty food simulants (e.g., olive oil), a liquid-liquid extraction with a solvent like acetonitrile may be necessary to isolate the analytes.[13]
-
-
HPLC-PDA Analysis:
-
Chromatographic Conditions:
-
Detection: Monitor the eluent at the UV absorbance maximum of the target optical brightener(s) (see Table 2).
-
-
Quantification:
-
Prepare a calibration curve using the reference standards of the optical brighteners.
-
Quantify the concentration of the optical brighteners in the food simulant by comparing the peak areas to the calibration curve.
-
Express the migration level in mg/kg of food simulant or mg/dm² of the polymer surface area.
-
Experimental Workflow for Migration Study
Caption: Steps for conducting a migration study of optical brighteners.
Application in Drug Development: Extractable and Leachable (E&L) Studies
For drug development professionals, the primary concern is the potential for optical brighteners to leach from pharmaceutical packaging into the drug product, which can affect its safety and efficacy.[6][14] E&L studies are therefore mandatory for regulatory submissions.[6][15]
-
Extractables: Compounds that can be extracted from the packaging material under aggressive conditions (e.g., harsh solvents, high temperatures).[8] This represents a "worst-case" scenario.[8]
-
Leachables: Compounds that migrate from the packaging material into the drug product under normal storage and use conditions.[8] Leachables are typically a subset of extractables.[8]
E&L Study Logical Framework
Caption: Logical flow of an extractable and leachable study.
A well-designed E&L study for a polymer-based pharmaceutical container with an optical brightener would involve:
-
Extraction Study: Exposing the polymer to a range of solvents with varying polarities under accelerated conditions to identify all potential extractables, including the optical brightener and any degradation products.
-
Analytical Screening: Using a variety of analytical techniques (e.g., HPLC-UV/MS, GC-MS) to identify and quantify the extractables.[7]
-
Leachable Study: Storing the drug product in the final packaging under conditions representative of its shelf life and analyzing the drug product at various time points for the presence of the identified extractables.
-
Toxicological Assessment: Evaluating the toxicological risk of any identified leachables to ensure they are below the safety concern threshold.[15]
Conclusion
The incorporation of optical brighteners is a valuable technique for enhancing the aesthetic properties of polymers. However, for applications in pharmaceutical packaging and drug delivery systems, a thorough understanding of their potential to migrate is crucial. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to control the incorporation process and to perform the necessary analytical testing to ensure product safety and regulatory compliance.
References
- 1. Optical brightener - Wikipedia [en.wikipedia.org]
- 2. ehdapolymer.com [ehdapolymer.com]
- 3. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 4. Migration study of optical brighteners from polymer packing materials to jam squeeze and fruit drink by spectrofluorimetry and RP-HPLC methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve the quality of PP recycled materials by adding Optical brighteners? - Raytop Chemical [raytopoba.com]
- 6. Extractables And Leachables Testing For Drug Safety [shimadzu.com.sg]
- 7. Understanding Extractable and Leachable Studies [cotecna.com]
- 8. dalton.com [dalton.com]
- 9. How to add optical brightener to plastics? - Raytop Chemical [raytopoba.com]
- 10. Application method of Optical Brightener in masterbatch - Raytop Chemical [raytopoba.com]
- 11. jkpmasterbatch.com [jkpmasterbatch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 14. usp.org [usp.org]
- 15. cibatech.com [cibatech.com]
Application Notes and Protocols for Thin-Layer Chromatography of Stilbene Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive analytical technique extensively used to separate components of a mixture, identify compounds, and determine their purity. This document provides a detailed protocol for the separation of cis- and trans-stilbene isomers using TLC. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase, primarily driven by differences in their polarity. The trans-isomer is generally less polar than the more polar cis-isomer.[1][2] This difference in polarity allows for their separation on a polar stationary phase like silica gel.[1]
Principle of Separation
The separation of stilbene isomers by TLC relies on the principle of adsorption chromatography. The stationary phase, typically silica gel or alumina, is polar.[3] The mobile phase, or eluent, is a non-polar or moderately polar solvent system.[2] The components of the sample mixture are applied to the plate and, as the mobile phase ascends the plate via capillary action, the compounds are partitioned between the stationary and mobile phases.[3]
Due to its higher polarity, cis-stilbene interacts more strongly with the polar stationary phase compared to the less polar trans-stilbene.[1][4] Consequently, trans-stilbene spends more time in the mobile phase and travels further up the TLC plate, resulting in a higher Retention Factor (Rf) value. Conversely, cis-stilbene is retained more strongly by the stationary phase and has a lower Rf value.[4] However, it is worth noting that factors such as the planarity of the molecule can also influence the interaction with the stationary phase, and some sources have reported the cis-isomer having a higher Rf value under specific conditions due to its non-planar structure, which may reduce its interaction with the flat stationary phase.[5][6][7]
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for the TLC separation of cis- and trans-stilbene.
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mixture of cis- and trans-stilbene
-
Standard solutions of pure cis- and trans-stilbene (for reference)
-
Mobile phase:
-
Pencil
-
Ruler
-
UV lamp (short-wavelength, 254 nm)
-
Fume hood
Procedure
-
Preparation of the TLC Plate:
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.
-
Using a pencil and ruler, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is the origin line.[9]
-
Mark small, evenly spaced points on the origin line where the samples will be spotted.
-
-
Sample Preparation:
-
Prepare dilute solutions of the stilbene isomer mixture and the pure cis- and trans-stilbene standards in a volatile solvent like dichloromethane or toluene.
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of each sample solution to its designated mark on the origin line.[10]
-
The spots should be small and concentrated, ideally 1-2 mm in diameter.
-
Allow the solvent to evaporate completely between applications to keep the spots small.
-
-
Preparation of the Developing Chamber:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[11]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent vapor. This ensures a saturated atmosphere inside the chamber, leading to better separation.
-
Cover the chamber with the lid and let it equilibrate for a few minutes.
-
-
Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring that the origin line is above the level of the mobile phase.[9]
-
Close the chamber with the lid and allow the solvent to ascend the plate by capillary action.[3]
-
Let the development proceed undisturbed until the solvent front is about 1 cm from the top of the plate.[11]
-
-
Visualization:
-
Once the development is complete, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[11]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the separated spots under a UV lamp (254 nm). Stilbenes are UV-active and will appear as dark spots on the fluorescent background of the TLC plate.[1]
-
Circle the spots with a pencil to mark their positions.
-
-
Analysis and Calculation of Rf Values:
-
Measure the distance from the origin line to the center of each spot.
-
Measure the distance from the origin line to the solvent front.
-
Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]
-
Data Presentation
The separation efficiency is evaluated by the difference in Rf values between the two isomers. The following table summarizes typical Rf values obtained for stilbene isomers under different TLC conditions.
| Stationary Phase | Mobile Phase (v/v) | cis-Stilbene (Rf) | trans-Stilbene (Rf) | Reference |
| Silica Gel | Hexane | ~0.20 | ~0.27 | [12] |
| Silica Gel | Hexane/Toluene (9:1) | Lower Rf | Higher Rf | [2] |
| Silica Gel | Hexane/Ethyl Acetate | Lower Rf | Higher Rf | [8] |
| Alumina | Hexane | ~0.27 | ~0.20 | [12] |
Note: Rf values are indicative and can vary depending on experimental conditions such as the specific TLC plates, temperature, and chamber saturation. The relative order of elution (trans having a higher Rf on silica gel) is a more reliable indicator.[2][4]
Mandatory Visualizations
Experimental Workflow
Caption: Diagram 1: Experimental Workflow for TLC of Stilbene Isomers
Factors Affecting Separation
Caption: Diagram 2: Factors Affecting Stilbene Isomer Separation in TLC
Troubleshooting and Considerations
-
Poor Separation: If the spots are not well-separated, the polarity of the mobile phase can be adjusted. Increasing the polarity of the eluent will increase the Rf values of both isomers.[13] A systematic trial with varying solvent ratios is recommended to achieve optimal separation.
-
Streaking of Spots: This can occur if the sample is too concentrated. Diluting the sample before spotting can resolve this issue.[11]
-
Isomerization: Stilbenes can undergo photoisomerization, particularly from the trans to the cis form, when exposed to UV light.[14] It is advisable to minimize exposure of the samples and the TLC plate to light during the experiment.[1]
-
Visualization: While UV visualization is common, other methods like using iodine vapor or a potassium permanganate stain can be employed if the compounds are not UV-active or for better visualization.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. discuss.com.hk [discuss.com.hk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TLC-Thin Layer Chromatography - operachem [operachem.com]
Characterization of Stilbene Derivatives Using NMR and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbene derivatives are a class of naturally occurring and synthetic phenolic compounds that exhibit a wide range of biological activities, making them of significant interest in pharmacology and drug development.[1][2][3] Accurate identification and quantification of these derivatives are crucial for structure-activity relationship studies, metabolic profiling, and quality control.[1][4] This document provides detailed application notes and protocols for the characterization of stilbene derivatives using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.[5][6] Mass spectrometry offers high sensitivity and selectivity for the detection and quantification of compounds, as well as information about their molecular weight and elemental composition.[1][4][7] The combination of these two techniques allows for the unambiguous identification and comprehensive characterization of stilbene derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of stilbene derivatives. ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework, while 2D NMR techniques such as COSY, HSQC, and HMBC can establish connectivity between protons and carbons.
A. Quantitative NMR Data for Stilbene Derivatives
The chemical shifts (δ) and coupling constants (J) in ¹H NMR are particularly useful for differentiating between cis and trans isomers of stilbenes.[5] The larger coupling constant for the vinylic protons in the trans isomer is a key diagnostic feature.
Table 1: ¹H and ¹³C NMR Data for the Differentiation of trans- and cis-Stilbene [5]
| Parameter | cis-Stilbene | trans-Stilbene | Remarks |
| ¹H Vinylic Proton Chemical Shift (δ) | ~6.60 ppm | ~7.11 ppm | Vinylic protons in the cis-isomer are more shielded (upfield shift). |
| ¹H Vinylic Proton Coupling Constant (³JHH) | ~6-12 Hz | ~12-18 Hz | The trans-coupling is significantly larger due to the ~180° dihedral angle. |
| ¹³C Vinylic Carbon Chemical Shift (δ) | ~129.1 ppm | ~127.0 ppm | Vinylic carbons in the cis-isomer are slightly more deshielded. |
| ¹³C Aromatic C1 Chemical Shift (δ) | ~137.8 ppm | ~137.8 ppm | The chemical shift of the carbon attached to the double bond is similar. |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted Stilbene Derivatives [8]
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| (E)-Stilbene | 7.60 (d, J=1.0 Hz, 4H), 7.43 (t, J=7.5 Hz, 4H), 7.32 (t, J=7.2 Hz, 2H), 7.19 (s, 2H) | 127.0, 128.1, 129.1, 129.2, 137.8 |
| 4-Methoxystilbene | 7.36 (d, J=7.4 Hz, 2H), 7.33 (d, J=8.7 Hz, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, J=16.3 Hz, 1H), 6.84 (d, J=16.3 Hz, 1H), 6.76 (d, J=8.7 Hz, 2H), 3.71 (s, 3H) | 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2 |
| 4-Acetylstilbene | 7.90 (d, J=8.4 Hz, 2H), 7.53 (d, J=8.03 Hz, 2H), 7.39 (t, J=7.54 Hz, 2H), 7.33-7.28 (m, 1H), 7.21 (d, J=8.03 Hz, 2H), 7.14 (d, J=16.0 Hz, 1H), 7.09 (d, J=16.0 Hz, 1H), 2.40 (s, 3H) | 137.0, 134.1, 128.9, 128.2, 128.1, 127.2, 126.9, 125.9, 125.9, 20.8 |
B. Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of stilbene derivatives.
1. Sample Preparation:
-
Weigh accurately 5-10 mg of the stilbene derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
2. NMR Data Acquisition:
-
The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H NMR:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Set an appropriate relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration. For quantitative NMR (qNMR), a longer relaxation delay (5 times the longest T1) is required.
-
The number of scans can range from 8 to 128, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize spectral widths and number of increments for the desired resolution.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to elucidate the structure.
II. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used for the detection, identification, and quantification of stilbene derivatives. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing stilbenes in complex matrices.[1]
A. Quantitative Mass Spectrometry Data for Stilbene Derivatives
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information.
Table 3: LC-MS/MS Method Validation Parameters for Stilbene Analysis (Example: Resveratrol in Human Plasma) [4]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 93.3% - 102.7% |
| Precision (RSD) | < 8.1% |
| Recovery | 102.8% - 112.4% |
Table 4: Multiple Reaction Monitoring (MRM) Transitions for Resveratrol and its Deuterated Internal Standard [4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| trans-Resveratrol | 227.1 | 185.1 | 25 |
| trans-Resveratrol-d₄ (Internal Standard) | 231.1 | 188.1 | 25 |
B. Experimental Protocols: Mass Spectrometry
1. Sample Preparation (Plasma/Serum): [4][7]
-
To 100 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., a deuterated analog of the stilbene of interest).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
2. Sample Preparation (Plant Tissue or Wine): [4]
-
Homogenize a known weight of the plant material or take a specific volume of wine.
-
Add a known amount of the internal standard.
-
Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the stilbenes.
-
For SPE:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash with water to remove polar interferences.
-
Elute the stilbenes with a suitable solvent like ethyl acetate.
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in either positive or negative ion mode, depending on the stilbene derivative.
-
For quantitative analysis, use the Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.
-
For identification of unknown stilbenes, perform full scan HRMS to obtain accurate mass and MS/MS scans to obtain fragmentation patterns.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Polyester Whitening using 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
COMPOUND: 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl SYNONYMS: Fluorescent Brightener 378, FBA 378, FP-127 CAS NUMBER: 40470-68-6 MOLECULAR FORMULA: C₃₀H₂₆O₂ APPEARANCE: Light yellow or milky white crystalline powder
Introduction
This compound is a high-performance fluorescent whitening agent (FWA) predominantly used to enhance the whiteness of polyester fibers and fabrics. Like other optical brighteners, it functions by absorbing invisible ultraviolet (UV) light (in the 340-380 nm range) and re-emitting it as visible blue light (typically in the 400-450 nm region).[1][2][3] This emitted blue light counteracts the inherent yellowish cast of the polymer, resulting in a brighter, whiter appearance.[2] This compound is particularly suitable for polyester due to its excellent heat resistance, chemical stability, and sublimation fastness, making it compatible with high-temperature polyester dyeing and finishing processes.[4]
These application notes provide detailed protocols for the application of this compound to polyester textiles using the high-temperature exhaust and pad-thermosol methods.
Data Presentation
The whitening effect of this compound on polyester is influenced by its concentration, application temperature, and treatment time. The following tables summarize the expected quantitative data based on typical performance. The primary metric for whiteness evaluation is the CIE Whiteness Index (WI), measured using a spectrophotometer under a D65 standard illuminant with a 10° observer.[1][5]
Table 1: Effect of FWA Concentration on CIE Whiteness Index (High-Temperature Exhaust Method)
| Concentration (% o.w.f.)* | CIE Whiteness Index (WI) |
| 0.0 (Control) | 75 - 80 |
| 0.05 | 110 - 115 |
| 0.10 | 120 - 125 |
| 0.20 | 130 - 135 |
| 0.30 | 135 - 140 |
| 0.40 | 130 - 135 (potential quenching) |
*% o.w.f. = on the weight of fabric
Table 2: Effect of Temperature on CIE Whiteness Index (High-Temperature Exhaust Method at 0.2% o.w.f.)
| Temperature (°C) | CIE Whiteness Index (WI) |
| 100 | 105 - 110 |
| 110 | 115 - 120 |
| 120 | 125 - 130 |
| 130 | 130 - 135 |
Table 3: Fastness Properties of Polyester Treated with this compound
| Fastness Test | Rating (ISO Scale) |
| Light Fastness (ISO 105-B02) | 5 - 6 |
| Washing Fastness (ISO 105-C06) | 4 - 5 |
| Sublimation Fastness (ISO 105-P01) | 4 - 5 |
Experimental Protocols
Materials and Reagents
-
Polyester fabric (scoured and bleached)
-
This compound (as a dispersed powder or liquid dispersion)
-
Dispersing agent (e.g., a lignosulfonate or a naphthalene sulfonate condensate)
-
Acetic acid (to adjust pH)
-
Deionized water
-
High-temperature laboratory dyeing apparatus
-
Padding mangle
-
Thermosol oven (stenter)
-
Spectrophotometer for color measurement
Protocol 1: High-Temperature Exhaust Method
This method is suitable for batch processing of polyester yarns and fabrics.
-
Preparation of the Whitening Bath:
-
Prepare a stock dispersion of this compound (e.g., 1 g/L) with a suitable dispersing agent in deionized water.
-
Set the liquor ratio (the ratio of the weight of the liquor to the weight of the fabric) typically between 10:1 and 20:1.
-
Add the required amount of the FWA stock dispersion to the bath to achieve the desired concentration (e.g., 0.05% to 0.4% o.w.f.).
-
Adjust the pH of the bath to 4.5 - 5.5 using acetic acid.[6]
-
-
Whitening Process:
-
Post-Treatment:
-
Drain the whitening bath.
-
Rinse the fabric thoroughly with warm water and then cold water to remove any residual chemicals.
-
Dry the fabric at 100-120°C.
-
Protocol 2: Pad-Thermosol Method
This is a continuous method suitable for large-scale production of polyester fabrics.
-
Preparation of the Padding Liquor:
-
Prepare a stable dispersion of this compound (e.g., 1-5 g/L) with a dispersing agent and a migration inhibitor in deionized water.
-
Adjust the pH to 4.5 - 5.5 with acetic acid.
-
-
Padding:
-
Immerse the polyester fabric in the padding liquor and then pass it through a padding mangle to ensure even application and to achieve a specific wet pick-up (typically 60-80%).
-
-
Pre-drying:
-
Immediately after padding, pre-dry the fabric using an infrared dryer or a hot flue dryer at 100-120°C to reduce the water content.[8]
-
-
Thermosol Treatment (Thermofixation):
-
Post-Treatment:
-
Cool the fabric.
-
A post-scour or rinsing step may be necessary to remove any unfixed FWA from the surface.
-
Dry the final fabric.
-
Mandatory Visualizations
References
- 1. Green whitening of polyester fabric using fluorescent brightener OB-1 in a mixture of water and decamethylcyclopentasiloxane media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Applications of Fluorescent Brightening Agents - Fibre2Fashion [fibre2fashion.com]
- 4. The main types and uses of Fluorescent brighteners in plastics - Raytop Chemical [raytopoba.com]
- 5. Whiteness Index Measurement Methods - 3nh [3nh.com]
- 6. scribd.com [scribd.com]
- 7. US4283197A - Process for whitening polyester fibres by the exhaust method - Google Patents [patents.google.com]
- 8. textilernd.com [textilernd.com]
- 9. aatcc.org [aatcc.org]
- 10. Dyeing by steam (Pad-steam) and by air (Thermosol) [manubens.es]
Application Note: Formulation and Evaluation of Detergents with Fluorescent Whitening Agents
Introduction
Fluorescent Whitening Agents (FWAs), also known as Optical Brightening Agents (OBAs), are organic compounds widely used in laundry detergents to enhance the perceived whiteness and brightness of fabrics.[1][2] Unlike chemical bleaches that remove yellowing through oxidation, FWAs work by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light.[3][4] This emitted blue light counteracts the natural yellowish tinge of fabrics, resulting in a whiter and brighter appearance to the human eye.[5][6] FWAs are designed to deposit onto fabrics during the wash cycle and accumulate over time, amplifying their effect with repeated laundering.[4][7] This application note provides a comprehensive guide for researchers and formulators on the types of FWAs, formulation principles, and detailed protocols for evaluating their performance in detergent matrices.
Mechanism of Action
The effectiveness of FWAs is based on the principle of fluorescence. These compounds contain conjugated aromatic systems that absorb high-energy photons from the UV region of the electromagnetic spectrum (typically 340-370 nm) and re-emit lower-energy photons in the blue region of the visible spectrum (typically 420-470 nm).[4][8] This process masks yellow and orange hues on the fabric surface, creating an optical illusion of enhanced whiteness.[1] The key to their function is their substantivity, or ability to adsorb and remain on fabric fibers after the wash and rinse cycles.[4][9]
Caption: Mechanism of Fluorescent Whitening Agent (FWA) action on fabric surfaces.
Types of Fluorescent Whitening Agents
Several classes of FWAs are used in detergent formulations, with stilbene derivatives being the most common due to their high efficiency and cost-effectiveness.[4][9] The choice of FWA depends on the detergent format (powder or liquid), target fabric types, and desired performance characteristics.
| FWA Class | Common Examples (C.I. Name) | Key Properties & Applications |
| Diamino Stilbene Derivatives (DAS) | FWA 71 (CBS-X), DAS1 | Excellent performance on cotton and cellulosic blends; good stability in various surfactant systems and resistance to chlorine.[2][10][11] Widely used in both powder and liquid detergents. |
| Distyryl Biphenyl Derivatives (DSBP) | FWA 351 | High whitening efficiency on cotton; often used in premium detergents.[12] |
| Coumarins | FWA 68 | Used for whitening wool, silk, and nylon. Less common in general-purpose laundry detergents. |
| Benzoxazoles | FWA 184, FWA 185 | Typically used for whitening synthetic fibers like polyester and nylon.[4] |
Formulation Guidelines
The incorporation of FWAs into detergent formulations requires careful consideration of compatibility, stability, and dosage to achieve optimal performance.
Typical Dosage Levels
The concentration of FWAs in detergents is typically low, as excessive amounts can lead to a yellowing or graying effect.[3]
| Detergent Type | Typical FWA Concentration (% w/w) | Notes |
| Powder Detergents | 0.05% - 0.25% | Higher end of the range may be used for premium "whitening" formulas.[1][4] |
| Liquid Detergents | 0.05% - 0.10% | Requires water-soluble FWA grades to ensure stability and prevent phase separation.[1][13] |
| Fabric Softeners | 0.02% - 0.05% | Lower concentration used for "top-up" whitening effect during the rinse cycle.[1] |
Formulation Considerations
-
pH Stability: FWAs must be stable in the alkaline environment of typical laundry detergents (pH 8-10).[4]
-
Surfactant Compatibility: Ensure the chosen FWA is compatible with the surfactant system (anionic, nonionic, cationic) to prevent precipitation or loss of activity.[4]
-
Bleach Stability: For detergents containing bleach or bleach precursors (e.g., sodium percarbonate), it is crucial to select a bleach-stable FWA like CBS-X.[2]
-
Solubility: In liquid formulations, the FWA must be fully soluble and stable in the concentrated matrix, often requiring specific grades or solubilizing agents like polyhydroxy compounds (e.g., glycerine).[13]
Experimental Protocols
Standardized testing is essential to quantify the performance of FWAs in a detergent formulation. The following protocols provide methodologies for assessing whitening efficacy, deposition, and stability.
Protocol 1: Evaluation of Whitening Performance
This protocol measures the whitening effect of a detergent on standard fabric swatches over single and multiple wash cycles.
1. Materials & Apparatus:
-
Launder-Ometer or similar laboratory-scale washing apparatus.
-
Spectrophotometer or colorimeter capable of measuring CIE Whiteness Index (WIC).
-
Standard unbrightened cotton swatches (e.g., from wfk Testgewebe GmbH, Swissatest).
-
Ballast load (unbrightened cotton fabric).
-
Reference detergent (without FWA).
-
Test detergent.
-
Standardized water hardness (e.g., 2.5 ± 0.2 mmol CaCO₃/l).[14]
2. Methodology:
-
Prepare wash liquors of the test and reference detergents at the recommended dosage in water of standardized hardness.
-
Place a set of pre-measured (for baseline whiteness) standard cotton swatches into each Launder-Ometer canister.
-
Add ballast load to achieve a total fabric weight of 4.5 ± 0.1 kg (or as specified by the testing standard).[14]
-
Add the prepared wash liquor to each canister.
-
Run a standard wash cycle (e.g., 40°C for 30-60 minutes).
-
Rinse the swatches thoroughly with standardized water and air-dry them in the dark to prevent photodegradation.
-
Repeat the wash-dry cycle for a total of 5-10 cycles to evaluate FWA build-up.[4]
-
After the 1st, 5th, and 10th cycles, measure the CIE Whiteness Index of the swatches using a spectrophotometer under a D65 illuminant setting that includes a UV component.
-
Calculate the change in Whiteness Index (ΔWI) compared to the baseline and the reference detergent.
Caption: Experimental workflow for evaluating the whitening performance of detergents.
Protocol 2: Quantitative Analysis of FWA Deposition
This protocol determines the amount of FWA that has deposited onto the fabric surface.
1. Materials & Apparatus:
-
Washed fabric swatches from Protocol 1.
-
Soxhlet extraction apparatus or ultrasonic bath.
-
Solvent for extraction (e.g., aqueous pyridine, DMF/water mixture).
-
UV-Vis Spectrophotometer or Fluorometer.
-
Volumetric flasks and pipettes.
-
FWA standard of known concentration.
2. Methodology:
-
Accurately weigh a dried, washed fabric swatch.
-
Cut the swatch into small pieces and place it in the Soxhlet thimble or a beaker for sonication.
-
Extract the FWA from the fabric using an appropriate solvent for several hours.
-
Collect the extract and dilute it to a known volume in a volumetric flask.
-
Prepare a calibration curve using standard solutions of the specific FWA.
-
Measure the absorbance or fluorescence intensity of the fabric extract.[15]
-
Using the calibration curve, determine the concentration of FWA in the extract.
-
Calculate the amount of FWA deposited on the fabric, typically expressed as micrograms of FWA per gram of fabric (µg/g).
Protocol 3: FWA Stability in Detergent Formulation
This protocol assesses the chemical stability of the FWA in the final detergent product under accelerated storage conditions.
1. Materials & Apparatus:
-
Detergent samples containing the FWA.
-
Controlled temperature and humidity chambers (e.g., 40°C / 75% RH).
-
Light exposure chamber (e.g., Xenon arc lamp).
-
Method for quantifying FWA (e.g., HPLC with fluorescence detection).[12]
2. Methodology:
-
Store sealed samples of the liquid or powder detergent under various conditions:
-
Accelerated: 40°C / 75% RH for 1, 2, and 3 months.
-
Light Exposure: Expose to a controlled light source for a set duration to assess photodegradation.[16]
-
Control: Room temperature (25°C) in the dark.
-
-
At each time point, extract and quantify the active FWA concentration in the detergent sample using a validated analytical method like HPLC.[12]
-
Compare the FWA concentration to the initial (time zero) measurement.
-
Calculate the percentage of FWA degradation. A stable formulation should show minimal loss (<5-10%) of the active FWA over the testing period.
Caption: Decision tree for selecting an appropriate FWA based on formulation needs.
References
- 1. stppgroup.com [stppgroup.com]
- 2. nbinno.com [nbinno.com]
- 3. What are optical brighteners in laundry detergent? - Raytop Chemical [raytopoba.com]
- 4. What are Optical Brighteners in Laundry Detergent? [jnogilvychem.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. Fluorescent Whitening Agents--History and Introduction [sas.upenn.edu]
- 7. branchbasics.com [branchbasics.com]
- 8. Optical brightener - Wikipedia [en.wikipedia.org]
- 9. dirtylabs.com [dirtylabs.com]
- 10. Fluorescent whitening agent CBS-X used in the manufacturing of laundry detergent products - Raytop Chemical [raytopoba.com]
- 11. stppgroup.com [stppgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2001070924A1 - Fluorescent whitening agent formulation for detergents - Google Patents [patents.google.com]
- 14. environment.ec.europa.eu [environment.ec.europa.eu]
- 15. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 16. hufsd.edu [hufsd.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stilbene Synthesis via the Wittig Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Wittig reaction for stilbene synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of stilbenes using the Wittig reaction.
Issue 1: Low or No Product Yield
Symptoms: After performing the reaction and workup, you observe a very low yield of stilbene or no product at all.
Possible Causes and Solutions:
-
Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step and can be hampered by several factors.
-
Poor Reagent Quality: The purity of your starting materials is crucial for a successful reaction.
-
Suboptimal Reaction Conditions: The reaction environment can significantly impact the yield.
-
Inefficient Mixing in Two-Phase Systems: When using an aqueous base like NaOH with an organic solvent such as dichloromethane, a two-phase system is created. Poor mixing between these phases is a common reason for low yields.[1][3]
-
Temperature: Ylide formation is often best performed at low temperatures (0 °C or -78 °C) to improve stability.[1]
-
Solution: Control the temperature during ylide formation and the subsequent reaction with the aldehyde. The reaction can be allowed to warm to room temperature after the initial low-temperature step.[1]
-
-
-
Side Reactions: Aldehydes can be prone to side reactions like oxidation or polymerization under the reaction conditions.[2]
-
Solution: Add the base slowly at a low temperature to control the reaction's exothermicity and minimize side reactions.[2]
-
A logical workflow for troubleshooting low yield issues is presented below.
Caption: Troubleshooting workflow for low Wittig reaction yield.
Issue 2: Undesired (Z)-Stilbene Isomer is the Major Product
Symptom: Your primary product is the cis-(Z)-stilbene isomer, but the trans-(E)-isomer is desired.
Background: The Wittig reaction with semi-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, often yields a mixture of (Z)- and (E)-isomers.[1] Non-stabilized ylides tend to favor the (Z)-alkene.[2]
Strategies to Favor the (E)-Isomer:
-
Isomerization: The most straightforward approach is to isomerize the (Z)-stilbene in the product mixture to the more thermodynamically stable (E)-stilbene.[4]
-
Solution: A common and effective method is to treat the mixture with a catalytic amount of iodine and expose it to light.[2]
-
-
Reaction Condition Modification (Schlosser Modification): It is possible to modify the reaction conditions to favor the formation of the (E)-alkene. This involves equilibrating the intermediate betaine to its more stable form.
-
Solution: The addition of phenyllithium at low temperatures can convert the initially formed erythro betaine (leading to the Z-alkene) to the threo betaine, which then yields the E-alkene.[5]
-
-
Alternative Reactions: For consistently high (E)-selectivity, other olefination reactions are often superior.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Wittig synthesis of stilbene?
A1: Yields can vary significantly based on the specific conditions used. While some literature procedures report high yields (>90%) under optimized conditions, it is not uncommon for standard laboratory preparations to result in lower to moderate yields, sometimes around 20% if not fully optimized.[7] The Horner-Wadsworth-Emmons (HWE) reaction often provides higher yields of the (E)-isomer, with reports of 48-99%.[8]
Q2: How does the choice of solvent affect the Z/E ratio of stilbene?
A2: The polarity of the solvent can influence the stereochemical outcome of the Wittig reaction. For semi-stabilized ylides, polar solvents tend to favor the formation of the (E)-isomer, while nonpolar solvents can lead to a higher proportion of the (Z)-isomer.[9]
Q3: My reaction mixture has formed an emulsion during workup. How can I resolve this?
A3: Emulsions can form during the extraction process, especially in two-phase systems. To break the emulsion and achieve clear layer separation, you can try adding a saturated aqueous solution of sodium chloride (brine) or adding more of the organic solvent.[10]
Q4: How can I remove the triphenylphosphine oxide byproduct?
A4: Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[3] It can often be removed from the desired stilbene product through recrystallization, as its solubility properties differ from those of stilbene.[4] Another reported method involves treating the crude reaction mixture with zinc chloride in ethanol, which leads to the precipitation of a ZnCl₂(OPPh₃)₂ complex that can be removed by filtration.[11]
Experimental Protocols
Protocol 1: Standard Wittig Synthesis of (E)- and (Z)-Stilbene
This protocol describes a standard procedure for synthesizing a mixture of cis- and trans-stilbene.[4]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous sodium hydroxide (NaOH)
-
Water
-
Saturated aqueous sodium bisulfite
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[4]
-
Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.[4]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes.[4]
-
Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.[4]
-
Extraction: Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.[4]
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.[4] At this stage, a sample can be taken for ¹H NMR analysis to determine the initial ratio of cis- and trans-stilbene.[1]
Protocol 2: Iodine-Catalyzed Isomerization to (E)-Stilbene
This protocol is for the conversion of the (Z)/(E) mixture to predominantly (E)-stilbene.[4]
Materials:
-
Dried dichloromethane solution of stilbene isomers from Protocol 1
-
Iodine (I₂)
-
Light source (e.g., 150-W lightbulb)
-
Saturated aqueous sodium bisulfite
Procedure:
-
Isomerization: Decant the dried dichloromethane solution into a 25 mL round-bottom flask. Add a catalytic amount of iodine (e.g., 0.2955 mmol).[4] Irradiate the solution with a light source while stirring for approximately 60 minutes.[1][4]
-
Workup: Transfer the solution to a separatory funnel. Wash the solution with a saturated aqueous solution of sodium bisulfite to remove the excess iodine.[1]
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.[4]
-
Purification: Purify the crude product by recrystallizing from hot 95% ethanol.[4]
The general workflow for the synthesis and isomerization is depicted below.
Caption: Experimental workflow for the synthesis of (E)-stilbene.
Quantitative Data Summary
The stereochemical outcome of the Wittig reaction is sensitive to various parameters. The following tables summarize the effect of solvent choice and provide representative yields for the highly (E)-selective Horner-Wadsworth-Emmons (HWE) reaction.
Table 1: Effect of Solvent Polarity on Z/E Ratio of Stilbene
This table summarizes the effect of solvent polarity on the Z/E ratio of stilbene formation under Boden's conditions (potassium base with 18-crown-6).[9]
| Solvent | Z/E Ratio |
| Toluene | 81/19 |
| Dichloromethane (DCM) | 50/50 |
| Water | 27/73 |
Table 2: Representative Yields for Stilbene Synthesis using the Horner-Wadsworth-Emmons (HWE) Reaction
For high trans-(E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred.[1] Below are representative yields for the synthesis of stilbene derivatives using the HWE reaction.[8]
| Reactants | Product | Yield (%) | E/Z Ratio |
| Benzyl bromide, Triethyl phosphite, Benzaldehyde | (E)-Stilbene | 48-99% | 99:1 |
| 4-Nitrobenzaldehyde, Diethyl benzylphosphonate | (E)-4-Nitrostilbene | 95% | >99:1 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. reddit.com [reddit.com]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 11. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]
minimizing homocoupling in Suzuki coupling for biphenyl synthesis
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges in biphenyl synthesis, with a specific focus on minimizing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction for biphenyl synthesis?
A1: Homocoupling is a significant undesired side reaction where two molecules of the aryl boronic acid react with each other to form a symmetrical biaryl. This process consumes the boronic acid starting material and can complicate the purification of the desired biphenyl product, ultimately leading to lower yields.
Q2: What are the primary causes of aryl boronic acid homocoupling?
A2: The two main drivers of homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.
-
Oxygen: Dissolved[1] oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the boronic acid. Rigorous exclusion of oxy[1][2]gen is necessary to suppress this side reaction.
-
Pd(II) Precatalysts[3]: When using a Pd(II) salt like Pd(OAc)₂, an in-situ reduction to the catalytically active Pd(0) is required. During this step, the Pd(II) precursor can react stoichiometrically with the boronic acid, leading to the formation of the homocoupled product and Pd(0).
Q3: How can I determin[3][4]e if homocoupling is a major issue in my reaction?
A3: The most direct way to identify homocoupling is through analysis of your crude reaction mixture using techniques like GC-MS, LC-MS, or NMR. The presence of a symmetrical biaryl derived from your boronic acid starting material is a clear indicator. This will often be accompanied by a lower-than-expected yield of your target unsymmetrical biphenyl product.
Q4: Are certain aryl b[1]oronic acids more prone to homocoupling?
A4: Yes, electron-deficient arylboronic acids can be more susceptible to homocoupling. Furthermore, the stability of the boronic acid itself is crucial; degradation over time can lead to various side reactions. Using boronic esters, suc[4][5][6]h as pinacol esters, can improve the stability of the boronate and may reduce the likelihood of side reactions.
Troubleshooting Gu[4]ide: Minimizing Biphenyl Homocoupling
This guide provides specific troubleshooting steps if you are observing significant homocoupling of your aryl boronic acid.
Issue: High levels of boronic acid homocoupling product are observed, leading to low yield of the desired biphenyl.
Below is a workflow to diagnose and mitigate this common issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The choice of ligand, base, and additives can significantly impact the ratio of the desired cross-coupling product to the undesired homocoupling product.
Table 1: Effect of Ligand and Base on Homocoupling of Fluorinated Arenes Reaction Conditions: 1 equiv. aryl bromide, 1 equiv. aryl boronic acid, 2.2 equiv. base, 5 mol % Pd₂(dba)₃, 15 mol % ligand, 95 °C, 60 h.
| Entry | Ligand | Base | Desired Product Yield (%) | Homocoupling (%) |
| 1 | XPhos | Na₂CO₃ | 36 | 2 |
| 2 | XPhos | K₂CO₃ | 35 | 0 |
| 3 | XPhos | Cs₂CO₃ | 44 | <1 |
| 4 | SPhos | Na₂CO₃ | 44 | >2 |
| 5 | SPhos | K₂CO₃ | 60 | 0 |
| 6 | SPhos | Cs₂CO₃ | 39 | <1 |
Data adapted from a study on the synthesis of polyfluorinated biphenyls. As shown, K₂CO₃ was i[7]dentified as a superior base for reducing homocoupling with these substrates. Bulky, electron-rich phos[7]phine ligands are often recommended to accelerate reductive elimination, which can outcompete pathways leading to homocoupling.
Table 2: Influence of[1][8] Oxygen and Additives on Homocoupling Reaction Conditions: Synthesis of a pharmaceutical intermediate via Suzuki coupling.
| Entry | Atmosphere | Additive | Homocoupling Impurity (%) |
| 1 | Air | None | ~6-8% |
| 2 | Nitrogen | None | ~1-2% |
| 3 | Nitrogen (Subsurface Sparge) | None | <0.5% |
| 4 | Nitrogen (Subsurface Sparge) | Potassium Formate | <0.1% |
Data derived from process development studies. These results demonstrate[3][9][10] that rigorous exclusion of oxygen via nitrogen sparging dramatically reduces homocoupling. The addition of a mild re[3]ducing agent like potassium formate can further suppress the side reaction by minimizing the concentration of free Pd(II) species.
Experimental Prot[3][10]ocols
Here are detailed methodologies for key experiments designed to minimize homocoupling.
Protocol 1: General Procedure for Suzuki Coupling with Rigorous Degassing
This protocol emphasizes the critical steps for removing dissolved oxygen from the reaction mixture.
Objective: To perform a Suzuki coupling reaction under optimal inert conditions to prevent oxygen-mediated homocoupling.
Materials:
-
Aryl Halide (1.0 equiv)
-
Aryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃[5], 2.0 equiv), finely powdered and dried
-
Anhydrous Solvent (e.[5]g., Dioxane/H₂O 10:1)
-
Schlenk flask or simi[5]lar reaction vessel
-
Inert gas line (Argon or Nitrogen)
Workflow Diagram:
Caption: Experimental workflow for setting up an oxygen-free Suzuki reaction.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the finely powdered base (2.0 equiv), and the palladium precatalyst (1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Degassing: While preparing the flask, degas the reaction solvent by bubbling an inert gas through it for at least 30-60 minutes. For more rigorous degassing, use the freeze-pump-thaw method.
-
Reagent Addition: Add the degassed solvent to the reaction flask via a syringe. Stir the mixture for a few minutes. Then, add the aryl boronic acid (1.2-1.5 equiv).
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C). Vigorous stirring is espe[5]cially crucial for biphasic reactions.
-
Monitoring and Work[5]up: Monitor the reaction progress using TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.
Protocol 2: Slow Addition of Boronic Acid to Minimize Homocoupling
This method is particularly useful when homocoupling is persistent even under inert conditions.
Objective: To maintain a low instantaneous concentration of the boronic acid throughout the reaction to kinetically disfavor the bimolecular homocoupling side reaction.
Materials:
-
Same as Protocol 1
-
Syringe pump
Procedure:
-
Initial Setup: Set up the reaction as described in Protocol 1 (Steps 1-4), but do not add the aryl boronic acid to the main reaction flask.
-
Boronic Acid Solution: In a separate, dry, and inerted flask, dissolve the aryl boronic acid (1.2-1.5 equiv) in a minimal amount of degassed solvent.
-
Slow Addition: Draw the boronic acid solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction Initiation: Begin heating and stirring the main reaction mixture. Once it reaches the target temperature, start the slow addition of the boronic acid solution via the syringe pump over a period of 30-60 minutes.
-
Completion: After[1] the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by analytical monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Product Yield in Stilbene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to low product yield in stilbene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing stilbenes, and what are their primary challenges?
A1: The most common methods for stilbene synthesis include the Wittig reaction, the Heck reaction, the Perkin condensation, and the Suzuki coupling reaction.[1][2] Each method has its own set of challenges:
-
Wittig Reaction: This popular method involves reacting a phosphorus ylide with an aldehyde.[1] Key challenges include the separation of the triphenylphosphine oxide byproduct, controlling stereochemistry to favor the desired trans-(E)-isomer, and dealing with the moisture and air sensitivity of the ylide.[1][3] Strict anhydrous and oxygen-free conditions are often required.[4]
-
Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide with an alkene, known for its excellent stereoselectivity, typically favoring the trans-(E)-isomer.[1] Challenges include catalyst deactivation (e.g., formation of palladium black), the reactivity of the aryl halide (I > Br > Cl), and the potential for side reactions like the formation of 1,1-diarylethylene.[5]
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[6][7] It is particularly useful for preparing substituted cinnamic acids, which can then be converted to stilbenes.[6][8] However, it is generally only applicable to aromatic aldehydes and can have limited yields.[2][6]
-
Suzuki Coupling Reaction: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. It is advantageous due to the stability and low toxicity of the organoboron reagents.[9] A key challenge is achieving complete stereochemical retention of the alkene geometry.[10]
Q2: Why is the purity of starting materials so critical for stilbene synthesis?
A2: The purity of starting materials is crucial as impurities can significantly lower the reaction yield. For instance, benzaldehyde used in the Wittig reaction can readily oxidize to benzoic acid when exposed to air.[3] This acidic impurity will be quenched by the basic ylide, reducing the amount of ylide available to react with the aldehyde and thus lowering the stilbene yield.[3] Using freshly distilled or a new bottle of benzaldehyde is recommended to avoid this issue.[3]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A3: The separation of trans-stilbene from the triphenylphosphine oxide byproduct is a common purification challenge.[3] Recrystallization is an effective method. trans-Stilbene can be purified by recrystallization from hot 95% ethanol.[3] Due to its higher polarity, triphenylphosphine oxide tends to remain in the ethanol mother liquor upon cooling, while the less soluble trans-stilbene crystallizes out.[3] If recrystallization is not sufficient, column chromatography on silica gel can be employed.[1]
Q4: What factors influence the E/Z (trans/cis) isomer ratio in stilbene synthesis?
A4: The stereochemical outcome is highly dependent on the chosen synthesis method and reaction conditions.
-
In Wittig reactions , the structure of the ylide is a primary determinant.[1] Semi-stabilized ylides, like the one used for stilbene, often produce a mixture of cis and trans isomers.[3] The solvent can also play a role; for example, polar solvents can influence the Z/E ratio.[3] For high trans-(E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is often a preferred alternative.[3]
-
The Heck reaction mechanism inherently favors the formation of the more thermodynamically stable trans product.[1]
-
In Perkin reactions , the selectivity for cis or trans stilbenes can be strongly dependent on the presence and position of hydroxyl groups on the phenyl ring.[11]
Troubleshooting Guide
Issue 1: Very Low or No Product Yield in Wittig Reaction
Q: I am observing a very low yield or no product at all in my Wittig reaction. What are the common causes and how can I resolve this?
A: Low to no product formation in a Wittig reaction can often be traced back to issues with ylide formation, reagent quality, or reaction conditions.[3]
Potential Causes and Solutions:
-
Inefficient Ylide Formation: The phosphorus ylide is a strong base that is sensitive to moisture and air.[1][3]
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents must be anhydrous.[3]
-
-
Weak or Degraded Base: The base must be strong enough to deprotonate the phosphonium salt. Common strong bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi).[3] Weaker bases may be ineffective.[3] KOtBu, for instance, can degrade during storage.[3]
-
Solution: Use a freshly purchased or properly stored strong base. Ensure the base is not expired or decomposed.
-
-
Poor Mixing in Two-Phase Systems: When using aqueous NaOH with an organic solvent like dichloromethane, a two-phase system is created. Inefficient mixing between these phases is a primary reason for low yields.[3]
-
Impure Aldehyde: Benzaldehyde can oxidize to benzoic acid, which neutralizes the ylide.[3]
-
Solution: Use freshly distilled or a new bottle of benzaldehyde to ensure high purity.[3]
-
Issue 2: Low Yield or Catalyst Deactivation in Heck Reaction
Q: My Heck reaction is resulting in a low yield, and I observe the formation of palladium black. What is happening and how can I fix it?
A: Low yields and the appearance of palladium black are typically signs of catalyst deactivation or issues with reaction components.[5]
Potential Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by oxygen or can aggregate to form inactive palladium black.[5]
-
Solution: Thoroughly degas all solvents and reagents to remove oxygen. Use stabilizing ligands, such as phosphines (e.g., P(o-Tol)₃, PPh₃) or N-heterocyclic carbenes (NHCs), to prevent aggregation.[5] Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also help stabilize the catalyst.[5]
-
-
Inactive Catalyst Precursor: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced to the active Pd(0) species.[5]
-
Solution: Ensure your reaction conditions (e.g., presence of phosphine ligands, DMF as a solvent) facilitate this reduction.[5]
-
-
Low Reactivity of Aryl Halide: The reactivity of aryl halides in the Heck reaction follows the general order: I > Br > Cl.[5] Electron-donating groups on the aryl halide can decrease its reactivity.[5]
Issue 3: Formation of Undesired Side Products
Q: My reaction is producing significant amounts of side products instead of the desired stilbene. How can I minimize these?
A: Side reactions can compete with the main reaction, reducing the yield of the desired stilbene. The nature of the side products often depends on the reaction type.
Potential Causes and Solutions:
-
Formation of 1,1-diarylethylene in Heck Reaction: This regioisomeric side product can form depending on the substrates and conditions.[5]
-
Solution: The addition of certain ligands or modifying reaction conditions can enhance the regioselectivity for the desired 1,2-disubstituted product. For example, adding N,N-dimethylglycine (DMG) has been shown to improve selectivity for the E-1,2-stilbene.[13]
-
-
Aldehyde Side Reactions in Wittig Reaction: Aldehydes can be unstable and may undergo oxidation or polymerization under the reaction conditions.[1]
-
Solution: Use purified aldehyde and add the base slowly at a low temperature to control any reaction exotherm and minimize side reactions.[1]
-
-
Sequential Suzuki-Heck Reactions: In some Suzuki couplings designed to produce styrenes, a subsequent Heck reaction can occur, leading to stilbenes as byproducts.[14]
-
Solution: Optimizing reaction time and solvent can improve selectivity. For instance, switching the solvent from water to a CH₃CN/H₂O mixture can significantly improve the yield of the desired styrene and reduce stilbene formation.[14]
-
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Stilbene Synthesis
| Parameter | Wittig Reaction | Heck Reaction | Suzuki Coupling |
| Catalyst/Reagent | Phosphorus Ylide (from Benzyltriphenylphosphonium salt) | Palladium(II) acetate (Pd(OAc)₂) | Palladium(II) acetate (Pd(OAc)₂) |
| Base | NaH, KOtBu, n-BuLi, 50% aq. NaOH[1][3] | K₂CO₃, NaOAc[5][13] | K₂CO₃[15] |
| Catalyst Loading | N/A (Stoichiometric reagent) | 0.05 mol% (reactive substrates) to 5 mol% (challenging substrates)[5] | 5 mol%[15] |
| Typical Solvent | Anhydrous THF, DMF, CH₂Cl₂[1][3] | Anhydrous DMF, NMP, H₂O/EtOH[5][13][16] | THF[15] |
| Temperature | 0 °C to Room Temperature[1][3] | 130 °C to 150 °C[5] | Reflux[15] |
| Reaction Time | 3-4 hours to overnight[1][3] | 10-20 minutes (Microwave) to 48 hours (Conventional)[5] | Not specified |
Table 2: Reported Yields for Stilbene Synthesis Methods
| Reaction Method | Substrates | Product | Yield | Reference |
| Wittig Reaction | Benzyltriphenylphosphonium chloride + 3-nitrobenzaldehyde | (E)-3-nitrostilbene | N/A (protocol described) | [1] |
| Heck Reaction | Aryl bromide + trans-Stilbene/Styrene | Trisubstituted Olefins | Good to Excellent | [17] |
| Heck Reaction | Bromobenzene + Styrene | trans-Stilbene | 92% | [18] |
| Heck Reaction (MW) | Aryl bromides + Olefins | Stilbenes | Good to Excellent (40-100%) | [16] |
| Suzuki Coupling | (E)-2-phenylethenylboronic acid pinacol ester + Aryl bromides | (E)-Stilbene derivatives | Moderate to Good | [10][15] |
| Perkin Condensation | 4-formylcinnamic acid ester + Phenylacetic acids | Acrylic acid precursors to stilbenes | 47% | [8] |
Experimental Protocols
Protocol 1: Synthesis of trans-Stilbene via the Wittig Reaction
This protocol is adapted from procedures described by BenchChem.[1][3]
-
Ylide Formation: Under an inert atmosphere (e.g., Nitrogen or Argon), add benzyltriphenylphosphonium chloride (1.1 eq) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as potassium tert-butoxide (KOtBu) (1.2 eq), portion-wise. Stir the resulting orange-red mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Reaction with Aldehyde: While maintaining the temperature at 0 °C, slowly add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from hot 95% ethanol to obtain pure trans-stilbene and remove the triphenylphosphine oxide byproduct.[3]
Protocol 2: Synthesis of Stilbene via the Heck Reaction
This protocol is adapted from a conventional Heck coupling procedure.[5]
-
Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), styrene (1.2 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), palladium(II) acetate (Pd(OAc)₂) (2 mol%), and tri(o-tolyl)phosphine (P(o-Tol)₃) (4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous and degassed N,N-Dimethylformamide (DMF) (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring for 48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired stilbene product.
Visualizations
Caption: Troubleshooting workflow for low stilbene yield.
Caption: Simplified pathway of the Wittig reaction for stilbene synthesis.
Caption: Catalytic cycle of the Heck reaction for stilbene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. What are the challenges in the research and application of TRANS - STILBENE? - Blog - KEYINGCHEM [keyingchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing palladium-catalyzed cross-coupling reactions. This guide provides solutions to common problems, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst.[1] Oxygen can also deactivate the catalyst by oxidizing Pd(0) to Pd(II).[1] | 1a. Catalyst Activation: Use a well-defined precatalyst to ensure consistent generation of the active catalyst.[1] If using a Pd(II) source, consider a pre-activation step by heating the Pd(II) salt and ligand with a base before adding the substrates. An extra equivalent of ligand relative to palladium can improve catalyst stability. 1b. Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed.[1] Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2] |
| 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction type, leading to slow catalysis or catalyst decomposition. | 2a. Ligand Screening: Screen a panel of ligands with varying steric bulk and electronic properties. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[2][3] | |
| 3. Incorrect Base: The base may be too weak to deprotonate the nucleophile or facilitate the transmetalation step effectively. The physical form and solubility of the base are also critical.[4] | 3a. Base Screening: Evaluate a range of bases such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).[2] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[4] | |
| 4. Poor Substrate Solubility: One or more of the starting materials may not be sufficiently soluble in the chosen solvent system, leading to a slow or incomplete reaction.[5] | 4a. Solvent Screening: Test different solvents or solvent mixtures. For Suzuki reactions, biphasic systems like Toluene/H₂O or Dioxane/H₂O are common to dissolve both the organic substrates and the inorganic base.[4] The use of co-solvents can be beneficial.[4] | |
| Formation of Palladium Black | 1. Catalyst Agglomeration: The active Pd(0) species is aggregating and precipitating out of the solution, leading to deactivation. This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[1] | 1a. Lower Temperature: Decrease the reaction temperature in 10-20 °C increments. 1b. Adjust Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can prevent aggregation by maintaining a sufficient concentration of the active monomeric species. Conversely, very high concentrations can promote it.[1] 1c. Optimize Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated species) to stabilize the catalyst. |
| Byproduct Formation | 1. Homocoupling: The organometallic reagent couples with itself (e.g., Glaser coupling in Sonogashira reactions). This is often promoted by the presence of oxygen.[2] | 1a. Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated.[2] 1b. Copper-Free Conditions (for Sonogashira): Consider using a copper-free Sonogashira protocol to minimize alkyne homocoupling. |
| 2. Dehalogenation: The aryl halide starting material is reduced, replacing the halide with a hydrogen atom. | 2a. Optimize Base and Ligand: The choice of base and ligand can influence the relative rates of reductive elimination (product formation) versus dehalogenation. 2b. Lower Temperature: Higher temperatures can sometimes favor dehalogenation.[2] | |
| 3. Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can transmetalate to the palladium center. | 3a. Anhydrous Conditions: Use anhydrous solvents and reagents. 3b. Use a Non-Aqueous Base: Consider a base like K₃PO₄ in an anhydrous solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a palladium-catalyzed cross-coupling reaction?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[6] For highly optimized reactions, this can often be lowered to 0.1-1 mol%.[6] For challenging substrates, a higher loading of up to 10 mol% may be necessary.[6]
Q2: How do I choose the right ligand for my reaction?
A2: The optimal ligand depends on the specific cross-coupling reaction and the substrates involved. Electron-rich and sterically bulky ligands, such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), often promote the oxidative addition and reductive elimination steps, which can be beneficial for less reactive aryl chlorides or hindered substrates.[3][7] A screening of different ligand classes is often the most effective approach to identify the best performer for a new transformation.
Q3: What is the role of the base in a cross-coupling reaction?
A3: The base plays multiple crucial roles. In Suzuki-Miyaura coupling, it activates the boronic acid for transmetalation. In Buchwald-Hartwig amination, it deprotonates the amine nucleophile. In the Heck reaction, it is involved in the regeneration of the active Pd(0) catalyst. The choice of base can significantly impact the reaction rate and yield.
Q4: Why is it important to use an inert atmosphere?
A4: Many palladium-catalyzed cross-coupling reactions are sensitive to oxygen. The active Pd(0) catalyst can be oxidized to inactive Pd(II) species in the presence of air, which can halt the catalytic cycle.[1] Therefore, it is crucial to perform these reactions under an inert atmosphere, such as nitrogen or argon, to ensure consistent and reproducible results.
Q5: I see a black precipitate in my reaction. What is it and what should I do?
A5: The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition and aggregation.[1] This leads to a loss of catalytic activity. To mitigate this, you can try lowering the reaction temperature, using a more stabilizing ligand, or adjusting the catalyst and ligand concentrations.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different parameters can affect the outcome of common palladium-catalyzed cross-coupling reactions.
Table 1: Solvent Effects in Sonogashira Coupling
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Yield (%) |
| Toluene | 2.4 | 111 | 33 |
| THF | 7.6 | 66 | 81 |
| Acetonitrile | 37.5 | 82 | 84 |
| DMSO | 45.0 | 189 | 89 |
| DMF | 36.7 | 153 | 96 |
| DMA | 37.8 | 165 | 96 |
| Data adapted from a Pd-Au dual catalytic Sonogashira coupling study. Conditions and substrates can influence the optimal solvent choice.[8] |
Table 2: Base Selection in Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid | General Characteristics | Common Applications |
| K₂CO₃ | 10.3 | Mild, inexpensive, often used in aqueous mixtures. | General purpose, good for a wide range of substrates. |
| Cs₂CO₃ | 10.3 | More soluble than K₂CO₃, often gives higher yields. | Can be effective where other carbonate bases fail. |
| K₃PO₄ | 12.3 | Stronger base, often used in anhydrous conditions. | Effective for less reactive aryl chlorides and hindered substrates. |
| NaOt-Bu | 19 | Very strong, highly reactive base. | Used in challenging couplings, but has lower functional group tolerance.[9] |
Table 3: Ligand and Catalyst Loading in Buchwald-Hartwig Amination
| Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Toluene | 100 | >95 |
| Pd₂(dba)₃ | XPhos | 1 | NaOt-Bu | Dioxane | 80 | >98 |
| [Pd(allyl)Cl]₂ | DavePhos | 2.5 | DBU | MeCN/PhMe | 140 | High |
| Yields are representative and highly dependent on the specific aryl halide and amine used. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Inert Atmosphere
-
Glassware Preparation: Ensure the reaction flask and stir bar are thoroughly cleaned and dried. For highly sensitive reactions, flame-dry the glassware under vacuum or oven-dry it at >120 °C for several hours and allow it to cool in a desiccator.[10]
-
Assembly: Assemble the reaction flask with a condenser (if refluxing) and seal the opening(s) with rubber septa.
-
Purging: Insert a needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the needle tip is below the level of any solids. Insert a second "outlet" needle to allow for the displacement of air.[10]
-
Inert Gas Flow: Allow the inert gas to flow through the flask for 5-10 minutes to purge the air.[10]
-
Positive Pressure: Remove the outlet needle. The inert gas source (e.g., a balloon or a manifold line) will maintain a slight positive pressure, preventing air from entering the flask.[10]
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reagent Addition: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[6]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
Protocol 3: General Procedure for Ligand Screening
-
Preparation: In an array of reaction vials (e.g., in a 24-well plate), add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination. Ensure the palladium and ligand amounts are consistent across all reactions (e.g., 2 mol% Pd, 4 mol% ligand).
-
Inerting and Solvent Addition: Place the reaction block in an inert atmosphere box or glovebox. Add the degassed solvent to each vial.[11]
-
Reaction: Seal the vials and heat the reaction block to the desired temperature with stirring.[11]
-
Analysis: After a set time, cool the reactions and quench them. Analyze the outcome of each reaction by LC-MS or GC-MS to determine the relative conversion to the desired product.
Visualizations
Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Experimental Workflow for Reaction Optimization
Caption: A logical workflow for optimizing a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. books.lucp.net [books.lucp.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Preventing Photoisomerization of trans-Stilbenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photoisomerization of trans-stilbenes under UV irradiation. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability of your stilbene derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: What is photoisomerization of trans-stilbene and why is it a problem?
A1: Photoisomerization is a process where a molecule undergoes a structural change upon absorbing light. For trans-stilbene, UV light exposure can cause the trans isomer, which is often the thermodynamically more stable and biologically active form, to convert to the cis isomer.[1][2] This is problematic in research and drug development because it can lead to a mixture of isomers with different physical, chemical, and biological properties, resulting in inconsistent experimental results and potentially reduced therapeutic efficacy. The trans-to-cis isomerization is a primary photochemical process for stilbenes.[3]
Q2: What are the primary strategies to prevent or minimize trans-stilbene photoisomerization?
A2: There are three main strategies to mitigate photoisomerization:
-
Quenching: Introducing a molecule (a quencher) that deactivates the excited state of trans-stilbene before it can isomerize. This is often achieved through triplet-triplet energy transfer.[4]
-
Structural Modification: Altering the chemical structure of the stilbene molecule to make isomerization more difficult. This can involve introducing bulky groups that sterically hinder the rotation around the central double bond.[2][5]
-
Environmental Control: Modifying the medium in which the stilbene is dissolved or embedded to restrict its movement. This can be achieved by increasing the viscosity of the solvent or by incorporating the stilbene into a rigid polymer matrix.[6][7][8][9]
Q3: How does solvent viscosity affect photoisomerization?
A3: The rate of trans → cis photoisomerization is dependent on the friction exerted by the solvent on the twisting parts of the stilbene molecule.[6] Increasing the solvent viscosity can decrease the quantum yield of photoisomerization.[7] In highly viscous solvents, the increased friction hinders the large-amplitude motions required for the molecule to twist around the central double bond, thus suppressing isomerization.[6][7]
Q4: Can photoisomerization be reversed?
A4: Yes, the process can be reversible. Often, irradiating the cis-isomer with a different wavelength of light can convert it back to the trans-isomer.[10] However, prolonged UV exposure, especially of the cis isomer, can lead to irreversible side reactions like photocyclization to form dihydrophenanthrene derivatives.[10][11] Therefore, preventing the initial isomerization is often the preferred strategy.
Q5: What are the best practices for storing trans-stilbene solutions?
A5: Due to their photosensitivity, solutions of trans-stilbene and its derivatives should always be protected from light. Use amber vials or wrap containers in aluminum foil and store them in a cool, dark place to minimize both photoisomerization and potential thermal degradation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving trans-stilbene derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid disappearance of trans-stilbene peak in HPLC/UV-Vis. | Highly efficient trans to cis photoisomerization is occurring.[3] | This is the expected photochemical behavior. To study the kinetics, shorten the UV exposure time intervals. To prevent it, implement one of the strategies outlined in the FAQs (quenching, structural modification, or environmental control). |
| Appearance of unexpected peaks in chromatogram or spectra. | 1. Formation of photodegradation products (e.g., phenanthrene derivatives).[3][11] 2. Impurities in the starting material or solvent. | 1. Use LC-MS to identify the molecular weights of the new peaks.[3] 2. Analyze a non-irradiated sample to check for initial impurities. Run a solvent blank to rule out solvent degradation.[3] |
| Inconsistent or irreproducible results between experiments. | 1. Fluctuations in UV lamp intensity. 2. Variations in sample concentration or solvent purity. 3. Temperature fluctuations during irradiation.[3] | 1. Calibrate the UV light source and ensure consistent sample positioning for each experiment. 2. Prepare fresh solutions for each experiment using high-purity solvents. 3. Use a temperature-controlled sample chamber.[3] |
| Low photoisomerization quantum yield despite UV exposure. | The stilbene derivative may be inherently photostable due to its structure, or the solvent environment may be restricting isomerization. | This may be the desired outcome. If isomerization is intended, consider using a less viscous solvent or a different substitution pattern on the stilbene core. |
| Precipitate forms in the sample after UV exposure. | Formation of poorly soluble photodegradation or photocyclization products.[3] | Characterize the precipitate using NMR or MS. Consider using a different solvent if the precipitate is a major product and interferes with the experiment.[3] |
Data Presentation: Quantitative Analysis
The efficiency of photoisomerization is quantified by the quantum yield (Φt→c), which is the ratio of molecules that isomerize to the number of photons absorbed.[12][13] Preventing isomerization involves minimizing this value.
Table 1: Effect of Environment on trans-Stilbene Photoisomerization Quantum Yield (Φt→c)
| Solvent | Viscosity (cP at 20°C) | Φt→c | Reference |
| n-Hexane | 0.31 | ~0.4-0.5 | [14] |
| Acetonitrile | 0.37 | ~0.4-0.5 | [14] |
| Glycerol | 1412 | Decreases significantly | [7][15] |
| Polystyrene Matrix | Solid | Suppressed | [8][9] |
Note: Quantum yields can be temperature-dependent.
Table 2: Photoisomerization Quantum Yields (Φt–c) and Rate Constants (kiso) for a Stilbene Derivative (L) and its Lanthanide Complexes [10]
| Compound | kiso (s-1) | Φt–c |
| Ligand L | - | - |
| Complex 1 | 0.0059 | 0.017 |
| Complex 3 | 0.0089 | 0.028 |
| Complex 4 | 0.0034 | 0.011 |
| Complex 6 | 0.0111 | 0.024 |
Data shows that coordination to a metal center can suppress the photoisomerization quantum yield compared to the free ligand.[10]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Photoisomerization
This protocol describes a general method for quantifying the rate of trans-to-cis photoisomerization.
-
Solution Preparation: Prepare a stock solution of the trans-stilbene derivative in a high-purity solvent (e.g., HPLC-grade acetonitrile or hexane). A typical concentration is 10-5 to 10-4 M.[13] The absorbance at the irradiation wavelength should be kept low (ideally < 0.2) to ensure uniform irradiation.[13]
-
Deoxygenation: Transfer the solution to a quartz cuvette. Deoxygenate by bubbling with a gentle stream of high-purity nitrogen or argon for 15-20 minutes. Oxygen can act as a quencher and should be removed for accurate measurements.[12][13] Seal the cuvette.
-
Initial Analysis: Record the initial UV-Vis absorption spectrum. Inject an aliquot of the initial solution into an HPLC to determine the retention time and peak area of the trans-isomer.[12]
-
Irradiation: Place the sealed cuvette in a calibrated irradiation setup at a fixed position. Irradiate the solution with a UV lamp at a specific wavelength (e.g., 313 nm or 365 nm).
-
Monitoring: At fixed time intervals, remove the cuvette, and record the UV-Vis spectrum and/or inject an aliquot into the HPLC.
-
Data Analysis: Plot the concentration of the trans and cis isomers as a function of time. The initial rate of isomerization can be used to calculate the quantum yield if the photon flux of the lamp is known (determined by chemical actinometry).[12][13]
Protocol 2: Synthesis of a Sterically Hindered Stilbene
This is a general example of a synthetic route (Wittig reaction) to introduce bulky groups that can hinder isomerization.[1][16]
-
Phosphonium Salt Formation: React a substituted benzyl bromide (containing the desired bulky groups) with triphenylphosphine in a suitable solvent like toluene to form the corresponding phosphonium salt.
-
Ylide Generation: Treat the phosphonium salt with a strong base (e.g., potassium tert-butoxide, KOtBu) in an anhydrous solvent like THF to generate the phosphorus ylide.
-
Wittig Reaction: Add a substituted benzaldehyde to the ylide solution. The reaction mixture is typically stirred at room temperature or gently heated to afford the stilbene product.
-
Purification: The reaction mixture is worked up (e.g., with water and extraction into an organic solvent). The final product is purified by column chromatography to separate the E and Z isomers and remove triphenylphosphine oxide. The E (trans) isomer is generally the major product.[1]
Visualizations: Mechanisms and Workflows
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References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 5. Sterically Hindered Stiff-Stilbene Photoswitch Offers Large Motions, 90% Two-Way Photoisomerization, and High Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Two phases of trans-stilbene in a polystyrene matrix - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Reversible trans -to- cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07133A [pubs.rsc.org]
- 11. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
enhancing the fluorescence quantum yield of biphenyl compounds
Welcome to the Technical Support Center for Enhancing Fluorescence Quantum Yield of Biphenyl Compounds. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φf) and why is it critical for my research?
A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a molecule.[1][2] A high quantum yield (approaching 1) signifies that a large portion of absorbed photons are re-emitted as fluorescence, leading to a brighter signal. This parameter is crucial as it directly influences the sensitivity and signal-to-noise ratio in applications such as biological imaging, fluorescent probes, and organic light-emitting diodes (OLEDs).[1][3]
Q2: What are the primary causes of low fluorescence quantum yield in biphenyl compounds?
A2: Low fluorescence quantum yield is typically due to non-radiative decay pathways, where the excited state energy is lost as heat instead of light.[2][4] Key causes include:
-
Fluorescence Quenching : Processes that decrease fluorescence intensity. This can be due to collisional (dynamic) quenching, static quenching, or Förster Resonance Energy Transfer (FRET).[3] Common quenchers include molecular oxygen and heavy atoms.[3]
-
Environmental and Solvent Effects : The polarity and viscosity of the solvent can significantly impact quantum yield.[3][5] For biphenyls, solvent polarity can alter the energy separation between the ground and excited states, affecting emission wavelengths and efficiency.[5][6]
-
Structural and Substituent Effects : The torsional angle between the two phenyl rings is a major factor. A more planar conformation often leads to higher quantum yield. Substituents on the biphenyl core, such as nitro (-NO2) groups, can be non-fluorescent or act as quenchers, while other groups like amino (-NH2) or cyano (-CN) can enhance it.[7][8]
-
Aggregation : At high concentrations, biphenyl compounds can form aggregates, which often exhibit lower quantum yields due to self-quenching mechanisms.[3]
-
Photobleaching : Irreversible photochemical destruction of the fluorophore under excitation light can lead to a permanent loss of signal.[3]
Troubleshooting Guide
Problem 1: My measured quantum yield is unexpectedly low.
-
Possible Cause: Presence of quenchers in the solvent.
-
Solution: Ensure you are using high-purity, spectroscopic grade solvents.[9] Consider de-gassing the solvent to remove dissolved oxygen, a common quencher.
-
-
Possible Cause: Inappropriate solvent environment.
-
Solution: The polarity of the solvent can dramatically affect the quantum yield of biphenyl derivatives.[5] Experiment with a range of solvents of varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile) to find the optimal environment for your specific compound. Generally, fluorescence intensity decreases with decreasing solvent polarity.[10]
-
-
Possible Cause: Concentration is too high, leading to aggregation or inner filter effects.
-
Possible Cause: The chemical structure is prone to non-radiative decay.
-
Solution: Certain substituents can quench fluorescence. For instance, nitro groups on a biphenyl system often lead to non-fluorescent compounds.[8] Conversely, introducing a cyano (-CN) group has been shown to remarkably increase the quantum yield of some aromatic systems by suppressing non-radiative decay pathways.[7]
-
Problem 2: I am getting inconsistent or non-reproducible quantum yield values.
-
Possible Cause: Instrumental parameters are not consistent.
-
Possible Cause: Degradation of the sample or standard.
-
Solution: Prepare fresh solutions for both your sample and the fluorescence standard before each experiment.[4] Some compounds can degrade upon exposure to light, so minimize exposure time.
-
-
Possible Cause: Errors in absorbance measurements.
-
Solution: Use matched cuvettes for all absorbance and fluorescence measurements. Ensure cuvettes are clean and free of scratches. To minimize errors, consider using absorption cuvettes with longer path lengths (e.g., 20 mm, 50 mm) for preparing solutions, while still using a 10 mm cuvette for the fluorescence measurement.[2]
-
-
Possible Cause: Incorrect choice of fluorescence standard.
-
Solution: The chosen standard should have a known, stable quantum yield and its absorption/emission spectra should be in a similar range to your biphenyl compound to ensure the instrument's spectral response is comparable. Cross-calibrating against a second standard can help validate your results.[4]
-
Logical Flowchart for Troubleshooting Low Quantum Yield
Caption: A troubleshooting decision tree for diagnosing low fluorescence quantum yield.
Data on Enhancing Biphenyl Fluorescence
Systematic modifications to the structure and environment of biphenyl compounds can lead to significant enhancements in fluorescence quantum yield.
Table 1: Effect of Substituents on Quantum Yield of Biphenyl-Type Compounds
| Base Compound Type | Substituent | Solvent | Quantum Yield (Φf) | Reference |
| α-arylamino-2,2′-bipyridine | Methoxy (para on aniline) | Dichloromethane | 0.04 | [12] |
| α-arylamino-2,2′-bipyridine | 4-methoxyphenyl (meta on biphenyl) | Dichloromethane | 0.21 | [12] |
| α-(N-Biphenyl)-substituted 2,2'-bipyridine | Methoxy (meta on aniline) | Dichloromethane | 0.49 | [12] |
| 2-(2-hydroxyphenyl)benzothiazole (HBT) | None | Dichloromethane | 0.01 | [7] |
| HBT | 4-pentylphenyl | Dichloromethane | 0.05 | [7] |
| HBT | 1-hexynyl | Dichloromethane | 0.07 | [7] |
| HBT | Cyano (-CN) | Dichloromethane | 0.49 | [7] |
| HBT | Cyano (-CN) | 4-cyano-4′-pentylbiphenyl (5CB) | 0.57 | [7] |
Note: While not all compounds are strictly biphenyls, they contain linked aromatic ring systems where similar photophysical principles apply.
Table 2: Effect of Solvent on Fluorescence
| Fluorophore | Solvent | Polarity | Relative Fluorescence Intensity | Reference |
| 2-(2-hydroxyphenyl)benzoxazole | Acetonitrile | High | High | [10] |
| 2-(2-hydroxyphenyl)benzoxazole | Acetone | High | Medium-High | [10] |
| 2-(2-hydroxyphenyl)benzoxazole | Chloroform | Medium | Low | [10] |
| 2-(2-hydroxyphenyl)benzoxazole | Toluene | Low | Very Low | [10] |
Experimental Protocols
Protocol: Relative Fluorescence Quantum Yield Measurement
This protocol details the comparative method, which is the most common and reliable way to measure Φf.[2][4] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.
Objective: To accurately determine the fluorescence quantum yield of a biphenyl compound.
Materials:
-
Test biphenyl compound
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf ≈ 0.546)[13]
-
Spectroscopic grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
10 mm path length quartz cuvettes (matched pair)
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of your biphenyl compound (sample) and the chosen standard in the same solvent. If different solvents must be used, their refractive indices will be needed for the calculation.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.02 to 0.1.[4] A solvent blank for both sets should also be prepared.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength (λex) that will be used for the fluorescence measurement. The same λex should be used for the sample and standard if their absorption spectra overlap sufficiently.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer with appropriate excitation and emission slit widths (e.g., 2-5 nm).[1]
-
For each solution, record the fluorescence emission spectrum, scanning a wavelength range that covers the entire emission profile. Ensure the excitation wavelength is the same as that used for the absorbance measurements.
-
Record the spectrum for the solvent blanks as well.
-
-
Data Analysis:
-
For each recorded spectrum, integrate the area under the fluorescence emission curve to get the integrated fluorescence intensity (I).
-
Subtract the integrated intensity of the corresponding solvent blank from each measurement.
-
Create two separate plots: one for the sample and one for the standard, with integrated fluorescence intensity (y-axis) versus absorbance (x-axis).[1][4]
-
-
Quantum Yield Calculation:
-
Determine the slope (gradient, Grad) of the linear fit for both the sample and standard plots.
-
Calculate the quantum yield of your biphenyl sample (Φf_sample) using the following equation:[1][4]
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
-
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term becomes 1).
-
-
Deactivation Pathways Competing with Fluorescence
Caption: Simplified Jablonski diagram showing processes that lower quantum yield.
References
- 1. benchchem.com [benchchem.com]
- 2. static.horiba.com [static.horiba.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. coconote.app [coconote.app]
- 7. Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant [mdpi.com]
- 8. The fluorescence of some biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl.
Troubleshooting and FAQs
Q1: My final product is a white solid, but my analysis (e.g., NMR, TLC) shows a significant impurity. What is the likely contaminant and how can I remove it?
A1: If your synthesis was performed using a Wittig reaction, the most common impurity is triphenylphosphine oxide (TPPO).[1][2] This byproduct is often a white, crystalline solid that can be challenging to separate from the desired product due to its solubility in many organic solvents.
Troubleshooting Steps:
-
Selective Precipitation: TPPO has low solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[3][4] You can dissolve your crude product in a minimal amount of a more polar solvent (like dichloromethane or toluene) and then add an excess of a non-polar "anti-solvent" to selectively precipitate the TPPO, which can then be removed by filtration.[3]
-
Filtration through a Silica Plug: For a quick purification, you can dissolve the crude product in a solvent mixture with a non-polar dominant component (e.g., 10:1 hexane:ethyl acetate) and pass it through a short column ("plug") of silica gel. The highly polar TPPO will adsorb strongly to the silica, while the less polar desired product will elute.[3]
-
Complexation and Filtration: Triphenylphosphine oxide can form insoluble complexes with metal salts like zinc chloride (ZnCl₂).[4] Dissolving the crude mixture in ethanol and adding a solution of ZnCl₂ will cause the [ZnCl₂(TPPO)₂] adduct to precipitate, which can be easily filtered off.[3][4]
Q2: I am struggling to achieve good crystals during recrystallization. The product either "oils out" or the yield is very low. What should I do?
A2: Poor crystallization can be caused by several factors, including the choice of solvent, the cooling rate, or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Solvent Selection: A single paper mentions obtaining single crystals of this compound from ethanol.[5] This is a good starting point. A suitable recrystallization solvent should dissolve the compound when hot but only sparingly when cold.[6]
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or cause the compound to precipitate as an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[7]
-
Induce Crystallization: If crystals do not form, you can try "seeding" the solution by adding a tiny crystal of the pure product. Alternatively, gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., toluene or dichloromethane). Then, slowly add a "bad" hot solvent (one in which the compound is poorly soluble, like hexane or methanol) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
Q3: My column chromatography is not providing good separation. The product and impurities are eluting together. How can I improve this?
A3: Ineffective separation during column chromatography is typically due to an inappropriate solvent system (eluent).
Troubleshooting Steps:
-
Optimize the Eluent System: The polarity of the eluent is critical. For a non-polar compound like this, start with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate. A good starting point is a 95:5 or 90:10 hexane:ethyl acetate mixture.[6]
-
Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the eluent during the separation (gradient elution). For example, you can start with 95:5 hexane:ethyl acetate and slowly increase the proportion of ethyl acetate. This will help to first elute the non-polar product and then the more polar impurities like TPPO.
-
TLC Analysis First: Before running the column, determine the best solvent system using Thin Layer Chromatography (TLC). The ideal eluent will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. As a highly conjugated system, the compound should be easily visible on a TLC plate using a UV lamp.[8][9][10]
Q4: My final product has a slight yellow or brownish tint. What is the cause and can it be removed?
A4: A colored tint can be due to oxidized impurities or residual starting materials. While this specific compound is not a phenol, related aromatic compounds can sometimes be susceptible to oxidation.[6]
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and briefly stirring with a small amount of activated carbon can help remove colored impurities. The carbon is then removed by filtering the solution through celite. Be aware that this may also reduce your final yield.[6]
-
Recrystallization: A careful recrystallization is often the most effective method for removing small amounts of colored impurities, leaving them behind in the mother liquor.
Data Presentation
The following table summarizes recommended solvent systems for the purification of this compound.
| Purification Technique | Solvent/Solvent System | Rationale & Application Notes |
| Recrystallization | Ethanol | Has been successfully used to obtain single crystals of the target compound.[5] |
| Toluene / Hexane | Toluene is a good solvent for biphenyl compounds.[6] Hexane can be used as an anti-solvent to induce crystallization. | |
| Column Chromatography | Silica Gel with Hexane / Ethyl Acetate Gradient | A standard choice for separating compounds of moderate polarity. Start with a low concentration of ethyl acetate (e.g., 2-5%) and gradually increase the polarity. Ideal for separating the non-polar product from the more polar TPPO impurity. |
| Column Chromatography | Silica Gel with Dichloromethane / Methanol Gradient | Can be effective for separating more polar impurities.[6] |
| HPLC Analysis | Acetonitrile / Water on a Biphenyl Phase Column | A biphenyl stationary phase can provide unique selectivity for aromatic compounds through π-π interactions, aiding in purity assessment.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Complete Crystallization: To maximize the yield, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system by running TLC plates. Test various ratios of hexane and ethyl acetate. The optimal system should provide a baseline separation of your product (Rf ≈ 0.3-0.4) from its impurities.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., move to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC. Use a UV lamp for visualization.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during column chromatography.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,4′-Bis(2-methoxylstyryl)biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. theory.labster.com [theory.labster.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Catalyst Deactivation in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in Suzuki-Miyaura cross-coupling reactions. The information is presented in a user-friendly question-and-answer format to help you diagnose and resolve challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific problems you may encounter.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or has failed completely. What are the primary factors I should investigate?
A1: Low yields are a common issue and can often be attributed to several key areas. A systematic evaluation of your reagents and reaction setup is the best approach.[1]
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Integrity: Boronic acids can degrade via protodeboronation (replacement of the boronic acid group with a hydrogen) or by forming unreactive cyclic anhydrides (boroxines).[2][3] This is a frequent cause of low yields.[3] Electron-deficient boronic acids are particularly prone to protodeboronation.[1]
-
Troubleshooting: Use fresh, high-purity boronic acid. You can check the purity via NMR. For sensitive substrates, consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[2]
-
-
Aryl Halide Purity: Ensure your aryl halide is pure and free of contaminants that could act as catalyst poisons. The reactivity order is generally I > Br > OTf >> Cl, with aryl chlorides being more challenging and often requiring specialized catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[1]
-
Troubleshooting: Use a fresh batch of catalyst and ligand that has been stored under an inert atmosphere. To test the activity of your catalyst, you can run a well-established control reaction, such as the coupling of bromobenzene with phenylboronic acid.[2]
-
-
Solvent and Base Purity: Ensure your solvents are anhydrous and have been properly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[1] The base should also be of high purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen).
-
Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions.
-
Q2: I observe the formation of a black precipitate in my reaction. What is it and how does it affect my reaction?
A2: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium nanoparticles.[2] Its formation signifies catalyst deactivation and is a common reason for incomplete reactions. This can be caused by:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst, which can then lead to the formation of palladium black.[4]
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected palladium atoms can aggregate.
-
Instability of the Palladium Source: Some palladium sources, like Pd₂(dba)₃, can be unstable and decompose to form palladium black.[2]
Q3: My starting materials are consumed, but I'm seeing significant side products. What are the likely culprits?
A3: Common side reactions in Suzuki-Miyaura couplings include:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[3]
-
Troubleshooting: Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source directly can also minimize this side reaction.[2]
-
-
Protodeboronation: As mentioned, this is the hydrolysis of the boronic acid to the corresponding arene, which reduces the amount of nucleophile available for the cross-coupling.[2]
-
Troubleshooting: Use milder bases (e.g., K₃PO₄, KF), consider anhydrous conditions, or switch to more stable boronic esters.[1]
-
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene.
Issue 2: Catalyst Deactivation and Recycling
Q4: How can I prevent my catalyst from deactivating?
A4: Preventing catalyst deactivation is key to achieving high yields and robust reactions. Consider the following:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent agglomeration.[2] These ligands can also accelerate the desired catalytic cycle, reducing the time the catalyst is exposed to potentially deactivating conditions.
-
Use of Precatalysts: Modern palladium precatalysts, such as Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts, are designed for the clean and efficient in situ generation of the active Pd(0) species, which can improve catalyst longevity.[2]
-
Careful Control of Reaction Conditions:
-
Maintain a strictly inert atmosphere.
-
Use the lowest effective temperature.
-
Choose an appropriate solvent and base combination (see tables below).
-
Q5: I have a significant amount of palladium black from a failed reaction. Is it possible to reactivate it?
A general laboratory-scale procedure for attempting reactivation of palladium black could involve the following steps, but optimization will be required:
-
Isolation: Separate the palladium black from the reaction mixture by filtration.
-
Washing: Wash the palladium black thoroughly with water and organic solvents (e.g., ethanol, acetone) to remove adsorbed impurities.
-
Oxidative Treatment: Treat the palladium black with a mild oxidizing agent. For example, stirring with a solution of benzoquinone in a suitable solvent has been shown to re-oxidize Pd(0) to Pd(II).[1] Other methods described for industrial catalysts, which may be adapted with caution, involve treatment with nitric acid or other oxidizing acids.
-
Reduction and Ligation: The resulting Pd(II) species would then need to be reduced back to Pd(0) in the presence of a phosphine ligand to form the active catalyst for a subsequent reaction.
Please Note: These are generalized steps and the specific conditions (reagents, concentrations, temperatures) will need to be carefully optimized for your specific system. Safety precautions should be strictly followed when handling oxidizing and reducing agents.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura reactions. This data is compiled from various sources and should be used as a guide for optimization rather than a direct comparison, as substrates and other conditions may vary.
Table 1: Effect of Different Bases on Suzuki-Miyaura Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 80-110 | 12 | High |
| 2 | K₃PO₄ | Toluene/H₂O | 80-110 | 12 | High |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | Very Good |
| 4 | NaOH | MeOH/H₂O | Ambient | 0.5 | 98.5 |
| 5 | TEA | DMF | 80 | 12 | Low |
Data compiled from multiple sources for illustrative purposes.
Table 2: Effect of Different Solvents on Suzuki-Miyaura Reaction Yield
| Entry | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O | K₃PO₄ | 100 | 4 | 96 |
| 2 | Dioxane/H₂O | K₂CO₃ | 100 | 12 | High |
| 3 | THF/H₂O | K₂CO₃ | 75 | 12 | Good |
| 4 | DMF | K₂CO₃ | 120 | 6 | Variable |
| 5 | MeOH/H₂O (3:2) | NaOH | Ambient | 0.5 | 96.3[5] |
Data compiled from multiple sources for illustrative purposes.
Table 3: Comparison of Catalyst/Ligand Systems
| Entry | Catalyst/Precatalyst | Ligand | Aryl Halide | Base | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | Aryl Chloride | K₃PO₄ | High |
| 2 | Pd₂(dba)₃ | XPhos | Aryl Bromide | K₂CO₃ | Very Good |
| 3 | Pd(dppf)Cl₂ | (dppf) | Aryl Iodide | Cs₂CO₃ | High |
| 4 | Pd(PPh₃)₄ | PPh₃ | Aryl Bromide | Na₂CO₃ | Good |
| 5 | PEPPSI-IPr | IPr (NHC) | Aryl Chloride | K₂CO₃ | Very Good |
Data compiled from multiple sources and serves as a qualitative guide.
Experimental Protocols
Optimized General Protocol for a Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst/precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a stir bar, combine the aryl halide, boronic acid/ester, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor and phosphine ligand, followed by the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Major Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 3. US3655363A - Method of recovering palladium - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
managing side reactions in the synthesis of optical brighteners
Technical Support Center: Synthesis of Optical Brighteners
Welcome to the technical support center for the synthesis of optical brighteners. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common challenges, particularly side reactions, encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of optical brighteners, with a focus on stilbene-triazine derivatives, a prominent class of these compounds.
Issue 1: Low Whitening Efficacy and/or Unexpected Color in Final Product
Possible Cause A: Formation of Colored By-products during Precursor Synthesis
If your synthesis involves the preparation of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) via the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid, improper pH control can lead to colored impurities.
-
Troubleshooting Steps:
-
Verify pH during Reduction: During the catalytic hydrogenation or iron-based reduction of the dinitro precursor, the pH of the aqueous solution must be maintained between 5.6 and 7.0.
-
Problem: A pH above 7.0 can promote the formation of undesirable azo and azoxy derivatives, which are colored and will impact the final product's appearance and performance.
-
Solution: Carefully monitor and adjust the pH with a dilute acid or alkali as needed throughout the reduction process.
-
Possible Cause B: trans to cis Isomerization of the Stilbene Backbone
The desired trans isomer of stilbene-based optical brighteners is responsible for their fluorescent properties. Exposure to UV light, including ambient daylight, can cause isomerization to the non-fluorescent cis form, reducing whitening efficacy.[1][2][3]
-
Troubleshooting Steps:
-
Protect from Light: Ensure all reactions, purification steps, and storage of the final product are conducted in vessels protected from light (e.g., amber glassware or vessels wrapped in aluminum foil).[4]
-
Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector to quantify the ratio of trans to cis isomers. The trans isomer typically has a strong absorption maximum around 340-350 nm, while the cis isomer's peak is shifted to a shorter wavelength (hypsochromic shift) around 260-280 nm.[3]
-
Mitigation: If a significant amount of the cis isomer is detected, it may be possible to partially reverse the isomerization by heating the solution in the dark, although preventing its formation is the preferred strategy. For analytical purposes, pure cis isomers can be prepared by photoisomerization followed by removal of the residual trans isomer.[1]
-
Issue 2: Low Yield and/or Poor Purity of Triazine-Stilbene Brighteners
Possible Cause: Hydrolysis of Cyanuric Chloride
In the synthesis of triazine-stilbene optical brighteners, cyanuric chloride is highly reactive. In an aqueous medium, it can react with water (hydrolysis) in addition to the desired amine (aminolysis). This side reaction produces hydroxy-triazine derivatives, which are inactive as brighteners and represent a loss of yield.[5][6]
-
Troubleshooting Steps:
-
Strict Temperature Control: The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The first substitution with an amine (e.g., DAS) should be carried out at a low temperature, typically 0-5 °C, to minimize hydrolysis and prevent double substitution.[7]
-
Strict pH Control: The rate of cyanuric chloride hydrolysis is highly pH-dependent. The hydrolysis rate is significantly lower at a pH of 6 or below.[6][8] Above pH 7, the rate increases, favoring the formation of unwanted hydroxy by-products. Maintain the pH in the recommended range for each condensation step.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This helps to determine the optimal reaction time and avoid prolonged exposure to conditions that favor hydrolysis.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of triazine-stilbene optical brighteners?
The two most critical parameters are temperature and pH . The three chlorine atoms on the cyanuric chloride ring have different reactivities at different temperatures. A typical three-step condensation reaction requires careful stage-wise temperature control:
-
First Condensation: 0-5 °C
-
Second Condensation: 30-50 °C
-
Third Condensation: 90-100 °C
Maintaining the correct temperature for each step is crucial for selective substitution and to minimize side reactions.[5] Similarly, pH must be carefully controlled to prevent the hydrolysis of cyanuric chloride and to ensure the amine reactants are in their nucleophilic free-base form.[6][9]
Q2: My final product is a solution that becomes hazy or forms a precipitate over time. What could be the cause?
This is often due to the presence of inorganic salt by-products, most commonly sodium chloride (NaCl). The synthesis of triazine-stilbene brighteners often uses cyanuric chloride and the sodium salts of sulfonated amines. This process inevitably generates at least six moles of NaCl for every mole of the final optical brightener produced. These residual salts can destabilize the aqueous solution, leading to precipitation.
Solution:
-
Purification: Employ purification methods such as membrane filtration (reverse osmosis) or crystallization to remove excess salts from the final product solution.[10]
-
Formulation: The addition of co-solvents or stabilizers, such as polyethylene glycol, can sometimes improve the storage stability of the liquid formulation.
Q3: How can I confirm the identity and purity of my synthesized optical brightener?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful tool. Using a C8 or C18 reversed-phase column with UV and fluorescence detectors can separate the main product from impurities like the cis-isomer, unreacted intermediates, and hydrolysis by-products.[1][4]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the definitive identification of the main product and impurities by their mass-to-charge ratio.[1]
-
UV-Visible Spectroscopy: This can be used to confirm the characteristic absorption spectrum of the brightener and to determine the concentration of the active trans-stilbene chromophore.
-
NMR Spectroscopy: For detailed structural confirmation, ¹H and ¹³C NMR can be used to verify the structure of the final product.[9]
Q4: Can bulky substituents on the triazine ring help mitigate side reactions?
Yes, bulky and polar substituents on the triazine ring can help prevent the trans to cis isomerization of the stilbene core. These groups can sterically hinder the rotation around the central double bond, which improves the photostability and light fastness of the optical brightener.[9]
Quantitative Data Summary
While precise quantitative data depends heavily on specific reaction conditions and substrates, the following table summarizes the general impact of key parameters on product purity.
| Parameter | Condition | Expected Impact on Purity | Primary Side Product(s) |
| pH | > 7.0 (during DAS synthesis) | Decrease | Colored azo/azoxy compounds |
| pH | > 7.0 (during triazine condensation) | Decrease | Hydroxy-triazine derivatives |
| Temperature | Too high for the given step | Decrease | Mixture of di- and tri-substituted products, hydrolysis |
| UV Light Exposure | Prolonged | Decrease (in active form) | cis-Isomer of the stilbene brightener |
Key Experimental Protocol
Protocol: Controlled Synthesis of a Di-Substituted Triazine-Stilbene Intermediate
This protocol is adapted from established procedures for the sequential substitution of cyanuric chloride and is designed to minimize common side reactions like hydrolysis and polysubstitution.[7]
Objective: To synthesize 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid derivative as a key intermediate.
Materials:
-
Cyanuric chloride
-
4,4'-Diaminostilbene-2,2'-disulfonic acid (DAS)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Acetone and Water (ACS grade)
-
Crushed ice
-
Standard laboratory glassware, including a jacketed reaction vessel with overhead stirrer and temperature probe.
Procedure:
-
Preparation of Reactant Solutions:
-
In a fume hood, carefully prepare a solution of cyanuric chloride (1.0 eq.) in acetone.
-
In a separate vessel, prepare an aqueous solution of DAS (1.0 eq.) and sodium carbonate (1.0 eq.).
-
-
Reaction Setup:
-
Charge the jacketed reaction vessel with the cyanuric chloride solution.
-
Begin vigorous stirring and cool the vessel to 0-5 °C using a circulating chiller. Maintaining this temperature is critical to ensure mono-substitution and minimize hydrolysis.
-
-
First Condensation Reaction:
-
Slowly add the DAS/sodium carbonate solution dropwise to the cold, stirring cyanuric chloride solution over 1-2 hours.
-
Monitor the internal temperature closely to ensure it does not rise above 5 °C.
-
Maintain the pH of the reaction mixture between 6 and 7 by adding a dilute solution of sodium carbonate as needed.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (Thin-Layer Chromatography) using an appropriate mobile phase until the starting material (DAS) is consumed.
-
-
Product Isolation (Example):
-
Once the reaction is complete, pour the reaction mixture onto crushed ice to quench the reaction.
-
The product may precipitate out of the solution. If so, isolate it by filtration.
-
Wash the solid product thoroughly with cold water to remove inorganic salts.
-
Dry the product under vacuum.
-
Visualizations
Logical Workflow for Troubleshooting Low Brightener Efficacy
Caption: A decision-making workflow for diagnosing the root cause of poor performance in synthesized optical brighteners.
Reaction Pathway: Desired Synthesis vs. Hydrolysis Side Reaction
Caption: Competing reaction pathways for cyanuric chloride during optical brightener synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP2933253A1 - Stilbene optical brighteners - Google Patents [patents.google.com]
Technical Support Center: Improving Stilbenoid Compound Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing stilbenoid compounds for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are stilbenoid compounds like resveratrol difficult to dissolve in aqueous solutions for my experiments?
A1: Stilbenoid compounds, such as resveratrol, pterostilbene, and piceatannol, are characterized by their polyphenolic structure, which makes them poorly soluble in water.[1] This low aqueous solubility can lead to challenges in preparing stock solutions and achieving desired concentrations in biological assays, potentially causing inconsistent results and underestimation of their true biological activity. For instance, resveratrol's water solubility is less than 0.05 mg/mL.[2]
Q2: What are the most common solvents for dissolving stilbenoid compounds for in vitro studies?
A2: For cell culture applications, dimethyl sulfoxide (DMSO) and ethanol are the most frequently used organic solvents to create concentrated stock solutions of stilbenoids.[2] It is critical to keep the final concentration of these organic solvents in the cell culture medium to a minimum, typically below 0.1-0.5%, to prevent solvent-induced cytotoxicity.[2]
Q3: How can I improve the solubility and stability of stilbenoids in my aqueous assay buffers?
A3: Several methods can be employed to enhance the solubility and stability of stilbenoid compounds for biological assays:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, like ethanol, can improve solubility in aqueous buffers.
-
pH Adjustment: The stability of some stilbenoids, like trans-resveratrol, is pH-dependent, with greater stability in acidic conditions (pH < 6.8).[2]
-
Cyclodextrin Complexation: Encapsulating the stilbenoid within cyclodextrin molecules can significantly increase its aqueous solubility.[3]
-
Nano-delivery Systems: Formulating stilbenoids into nanoparticles, liposomes, or nanoemulsions can enhance their solubility and stability in aqueous environments.[4][5]
Troubleshooting Guide
Issue 1: My stilbenoid compound precipitates when I add it to my cell culture medium.
-
Possible Cause 1: Low Aqueous Solubility. The stilbenoid's inherent poor water solubility is the most likely cause of precipitation when the organic stock solution is diluted into the aqueous culture medium.
-
Troubleshooting Tip: Decrease the final concentration of the stilbenoid in your experiment. Prepare fresh dilutions immediately before use and add the stock solution to the medium while vortexing to ensure rapid and uniform dispersion. Consider using a solubilizing agent like cyclodextrin in your formulation.[6][7]
-
-
Possible Cause 2: Solvent Shock. Rapidly adding a concentrated organic stock solution to an aqueous medium can cause the compound to "crash out" of the solution.
-
Troubleshooting Tip: Warm the cell culture medium slightly before adding the stilbenoid stock solution. Add the stock solution dropwise while gently stirring or swirling the medium to facilitate gradual dissolution.
-
Issue 2: I am observing inconsistent or no biological effect in my experiments.
-
Possible Cause 1: Degradation of the Stilbenoid. Stilbenoids can be sensitive to light, pH, and temperature, leading to degradation and loss of biological activity.[8][9] trans-Resveratrol, the more biologically active isomer, can convert to the less active cis-isomer upon exposure to UV light.[8]
-
Possible Cause 2: Insufficient Effective Concentration. Due to poor solubility and potential degradation, the actual concentration of the active compound in your assay may be lower than intended.
Data Presentation: Solubility of Common Stilbenoids
The following tables summarize the solubility of resveratrol, pterostilbene, and piceatannol in various solvents.
Table 1: Solubility of Resveratrol
| Solvent | Solubility |
| Water | < 0.05 mg/mL[2] |
| Ethanol | ~50-65 mg/mL[7][12] |
| DMSO | ~16-65 mg/mL[10][12][13] |
| Dimethyl formamide (DMF) | ~100 mg/mL[10] |
| PBS (pH 7.2) | ~100 µg/mL[12] |
Table 2: Solubility of Pterostilbene
| Solvent | Solubility |
| Water | ~0.021 mg/mL[1] |
| Ethanol | ~50 mg/mL[7] |
| DMSO | ~30 mg/mL[7] |
| Dimethyl formamide (DMF) | ~30 mg/mL[7] |
| Ethanol:PBS (1:5, pH 7.2) | ~0.15 mg/mL[7] |
Table 3: Solubility of Piceatannol
| Solvent | Solubility |
| Water | ~0.5 mg/mL[14] |
| Ethanol | ~10 mg/mL[4][14] |
| DMSO | ~5-10 mg/mL[4][14] |
| Dimethyl formamide (DMF) | ~3 mg/mL[4] |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL[4] |
Experimental Protocols
Here are detailed methodologies for preparing different formulations to enhance stilbenoid solubility.
Protocol 1: Preparation of a Resveratrol-Cyclodextrin Inclusion Complex
This protocol uses the solvent evaporation method to form an inclusion complex between resveratrol and hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
trans-Resveratrol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Stir plate and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare a 1:1.5 molar ratio of resveratrol to HP-β-CD. For example, dissolve 3 mg of resveratrol in 1.5 mL of ethanol.[12]
-
In a separate container, dissolve the corresponding molar amount of HP-β-CD in 5 mL of distilled water.[12]
-
Slowly drip the resveratrol-ethanol solution into the aqueous HP-β-CD solution while gently stirring.[12]
-
Continue stirring the hydroalcoholic mixture at a low speed (e.g., 700 rpm) to allow the ethanol to evaporate.[12]
-
Once the ethanol has evaporated, freeze the resulting aqueous solution.
-
Lyophilize the frozen solution to obtain a dry powder of the resveratrol-HP-β-CD inclusion complex.[12]
Protocol 2: Preparation of Resveratrol-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing resveratrol-loaded liposomes.
Materials:
-
trans-Resveratrol
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Dissolve resveratrol, phospholipids, and cholesterol in the chosen organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature of 45-60°C to form a thin lipid film on the flask wall.[15]
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This will form a suspension of multilamellar vesicles (MLVs).[15]
-
To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.[15]
Protocol 3: Preparation of Resveratrol-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the emulsification-diffusion method for preparing resveratrol-loaded SLNs.
Materials:
-
trans-Resveratrol
-
Solid lipid (e.g., glycerol monostearate, stearic acid)[16][17]
-
Surfactant/stabilizer (e.g., lecithin, poloxamer 188, Myrj 52)[16][17]
-
Organic solvent (e.g., absolute ethanol, chloroform)[16][17]
-
Distilled water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Oil Phase Preparation: Dissolve resveratrol and the solid lipid in the organic solvent. If using a co-surfactant like lecithin, dissolve it in this phase as well.[16][17]
-
Aqueous Phase Preparation: Dissolve the surfactant in distilled water. Heat the aqueous phase to the same temperature as the oil phase.
-
Emulsification: Add the hot oil phase to the hot aqueous phase under high-speed homogenization or sonication to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Cool down the emulsion in an ice bath while stirring. The lipid will solidify, forming the SLNs.[17]
-
The resulting SLN dispersion can be further processed, for example, by centrifugation to remove impurities.[17]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by stilbenoids and generalized experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Enhancement of Resveratrol by Formulation of Solid Lipid Nanoparticles [wisdomlib.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [scholarbank.nus.edu.sg]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ir.uitm.edu.my [ir.uitm.edu.my]
- 16. dovepress.com [dovepress.com]
- 17. Resveratrol-Loaded TPGS-Resveratrol-Solid Lipid Nanoparticles for Multidrug-Resistant Therapy of Breast Cancer: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Stilbene-Based Fluorescent Probes for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate detection and monitoring of biological processes. This guide provides a detailed comparative analysis of stilbene-based fluorescent probes and their common alternatives, with a focus on their application in detecting amyloid-β (Aβ) aggregates, a hallmark of Alzheimer's disease.
This guide offers an objective comparison of probe performance, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by a combination of its photophysical properties and its binding characteristics to the target molecule. Stilbene-based probes and their alternatives, such as Thioflavin T (ThT) and BODIPY derivatives, are widely used for the detection of Aβ aggregates. The following table summarizes key performance indicators for a selection of these probes.
| Probe Name/Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Binding Affinity (Kd or Ki, nM) | Key Advantages | Key Disadvantages |
| Stilbene Derivatives | |||||||
| (E,E)-1,4-bis(4'-aminostyryl)benzene | ~390 | ~480 | Varies | High | Varies | Good photostability, structural versatility for tuning properties. | Can have lower quantum yields compared to other classes; some derivatives may have solubility issues.[1] |
| Methoxy-X04 | ~350 | ~450 | Not widely reported | Not widely reported | ~200 (for Aβ fibrils) | Brain permeable, used in in-vivo imaging. | Lower binding affinity compared to some newer probes. |
| [¹¹C]SB-13 | Not applicable (PET tracer) | Not applicable (PET tracer) | Not applicable | Not applicable | 2.4 | High affinity and specificity for Aβ plaques in vivo.[2] | Requires specialized PET imaging facilities.[2] |
| Thioflavin Derivatives | |||||||
| Thioflavin T (ThT) | ~450 | ~485 | Low in solution, high when bound | ~36,000 | ~1000-5000 | "Gold standard" for in vitro Aβ aggregation assays, large fluorescence enhancement upon binding.[3][4] | Charged molecule with limited brain permeability, lower binding affinity.[4] |
| Thioflavin S | ~430 | ~550 | Not widely reported | Not widely reported | Micromolar range | Histological staining of amyloid plaques.[5] | Anionic dye, less specific than some newer probes.[5] |
| BODIPY Derivatives | |||||||
| BODIPY-stilbene conjugates | ~650 | ~665-680 | High | High | 1-10 | High quantum yield, near-infrared emission suitable for in-vivo imaging, high affinity.[6][7] | Can be synthetically more complex. |
| BAP-1 | ~614 | ~650 | Not widely reported | Not widely reported | High affinity | Good brain uptake and washout, suitable for in-vivo imaging.[8] | |
| BocBDP | Not specified | Not specified | Five-fold fluorescence enhancement upon binding | Not specified | 67.8 | High affinity and ability to cross the blood-brain barrier.[9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments in the evaluation of fluorescent probes for amyloid-β studies.
Fluorescence Spectroscopy for Monitoring Aβ Aggregation
This protocol describes a typical in vitro assay to monitor the kinetics of Aβ aggregation using a fluorescent probe like Thioflavin T or a stilbene derivative.
Materials:
-
Amyloid-β (1-42) peptide, pre-treated to ensure a monomeric state (e.g., dissolved in HFIP and lyophilized).
-
Aggregation buffer (e.g., 20 mM phosphate buffer, pH 7.4, with 150 mM NaCl).
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence capabilities.
Procedure:
-
Preparation of Aβ solution: Reconstitute the monomeric Aβ peptide in the aggregation buffer to the desired final concentration (e.g., 10 µM).
-
Addition of fluorescent probe: Add the fluorescent probe to the Aβ solution to a final concentration of, for example, 10 µM. Also, prepare a control well with the probe in buffer alone to measure background fluorescence.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Subtract the background fluorescence from the Aβ-containing samples at each time point. Plot the fluorescence intensity against time to obtain the aggregation curve, which typically shows a lag phase, an exponential growth phase, and a plateau phase.
Competitive Binding Assay for Determining Binding Affinity (Ki)
This assay is used to determine the binding affinity (inhibition constant, Ki) of a non-fluorescent competitor (e.g., a new stilbene derivative) by measuring its ability to displace a known fluorescent probe from Aβ aggregates.
Materials:
-
Pre-formed Aβ fibrils.
-
Known fluorescent probe with a known dissociation constant (Kd) for Aβ fibrils (e.g., a well-characterized stilbene or BODIPY probe).
-
Test compound (the stilbene derivative for which Ki is to be determined).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Fluorometer or plate reader.
Procedure:
-
Incubation: In a series of tubes or wells, mix a fixed concentration of pre-formed Aβ fibrils and the fluorescent probe (typically at a concentration close to its Kd).
-
Competition: Add increasing concentrations of the test compound to the mixture. Include a control with no test compound.
-
Equilibration: Incubate the mixtures at room temperature for a sufficient time to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the excitation and emission wavelengths of the fluorescent probe.
-
Data Analysis: Plot the fluorescence intensity as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).
-
Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding and execution.
Amyloid-β Aggregation Pathway
The aggregation of amyloid-β peptides is a central process in the pathology of Alzheimer's disease. The following diagram illustrates the key steps in this pathway, from soluble monomers to insoluble fibrils.
Caption: The amyloid-β aggregation cascade.
Workflow for Fluorescent Probe Evaluation
The following diagram outlines the typical workflow for the synthesis and evaluation of a new fluorescent probe for amyloid-β detection.
Caption: Workflow for the development and evaluation of a novel fluorescent probe.
Conclusion
Stilbene-based fluorescent probes offer significant advantages in terms of their tunable photophysical properties and high binding affinities, making them valuable tools for studying amyloid-β aggregation. However, the selection of an optimal probe depends on the specific experimental requirements. For in vitro aggregation kinetics, the well-established Thioflavin T remains a reliable choice. For applications requiring higher sensitivity, near-infrared emission for in-vivo imaging, and high-resolution microscopy, novel stilbene derivatives and BODIPY-based probes present superior alternatives.[5][6][7] This guide provides the necessary data and protocols to make an informed decision and to design and execute robust experiments in the field of neurodegenerative disease research.
References
- 1. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F Stilbenes and Styrylpyridines for PET Imaging of Aβ Plaques in Alzheimer’s Disease: A Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Photophysical Study of Structural Modifications of Thioflavin T-Inspired Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Photophysical Study of Structural Modifications of Thioflavin T-Inspired Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BODIPY-Based Molecular Probe for Imaging of Cerebral β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A BODIPY-based probe for amyloid-β imaging in vivo - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Stilbene Synthesis: Wittig Reaction vs. Suzuki Coupling
For researchers, scientists, and drug development professionals, the synthesis of stilbenes, a class of compounds with significant biological activities, is a recurring challenge. The choice of synthetic route can profoundly impact yield, stereoselectivity, and substrate scope. This guide provides an in-depth comparison of two prominent methods for stilbene synthesis: the Wittig reaction and the Suzuki coupling, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The Wittig reaction and Suzuki coupling are both powerful tools for carbon-carbon double bond formation, yet they offer distinct advantages and disadvantages in the context of stilbene synthesis. The following table summarizes key quantitative data to facilitate a direct comparison.
| Parameter | Wittig Reaction | Suzuki Reaction |
| Typical Yields | 21-99%[1] | 48-99%[1] |
| Stereoselectivity | Variable (can produce E/Z mixtures); Stabilized ylids favor (E)-isomers. Unstabilized ylids can favor (Z)-isomers.[2][3] | Highly stereoselective for (E)-stilbenes, especially with pre-formed (E)-vinyl boronic esters.[4][5] |
| Key Reactants | Aldehyde/Ketone + Phosphonium Ylide | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid (or ester) |
| Byproducts | Triphenylphosphine oxide (can be difficult to separate)[6] | Boron-containing byproducts (generally easier to remove) |
| Functional Group Tolerance | Sensitive to some functional groups that react with ylides. | Generally high, tolerant of a wide range of functional groups. |
Delving into the Chemistry: Reaction Mechanisms
To understand the nuances of each reaction, a grasp of their underlying mechanisms is crucial.
The Wittig Reaction: A Ylide-Carbonyl Coupling
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome is influenced by the nature of the ylide.
Caption: General mechanism of the Wittig reaction.
The Suzuki Reaction: Palladium-Catalyzed Cross-Coupling
The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For stilbene synthesis, this typically involves the coupling of a vinyl boronic acid or ester with an aryl halide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for the synthesis of (E)-stilbene via both the Wittig reaction and the Suzuki coupling.
Wittig Synthesis of (E)-Stilbene
This protocol is adapted from a common undergraduate organic chemistry experiment and can be scaled as needed.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (DCM)
-
50% Sodium hydroxide (NaOH) solution
-
Iodine
-
95% Ethanol
Procedure:
-
Ylide Formation and Reaction: In a round-bottom flask, combine benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.[7]
-
While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide dropwise. The reaction is typically exothermic.
-
Continue stirring at room temperature for 30-60 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with a saturated aqueous sodium bisulfite solution. Continue washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Isomerization: Decant the dried dichloromethane solution into a new flask. Add a catalytic amount of iodine. Irradiate the solution with a light source (e.g., a 150-W lightbulb) while stirring for approximately 60 minutes to facilitate the isomerization of the (Z)-stilbene to the more stable (E)-stilbene.[7]
-
Purification: Remove the dichloromethane using a rotary evaporator. Recrystallize the crude product from hot 95% ethanol to obtain pure (E)-stilbene.[7]
Suzuki Synthesis of (E)-Stilbene
This protocol describes a general procedure for the stereocontrolled synthesis of (E)-stilbene derivatives.[4][5]
Materials:
-
(E)-2-Phenylethenylboronic acid pinacol ester
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
tri-tert-butylphosphine tetrafluoroborate (t-Bu₃PHBF₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide, (E)-2-phenylethenylboronic acid pinacol ester (1.2 equivalents), potassium carbonate (1.2 equivalents), palladium(II) acetate (5 mol%), and tri-tert-butylphosphine tetrafluoroborate (10 mol%) in 1,4-dioxane.[5]
-
Reaction: Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure (E)-stilbene derivative.
Logical Workflow for Method Selection
Choosing between the Wittig and Suzuki reactions depends on several factors, including the desired stereochemistry, the availability of starting materials, and the functional group tolerance required.
Caption: Decision-making workflow for selecting a stilbene synthesis method.
Conclusion
Both the Wittig reaction and the Suzuki coupling are highly valuable for the synthesis of stilbenes. The Suzuki reaction generally offers superior stereocontrol for the synthesis of (E)-stilbenes and broader functional group tolerance, making it a preferred method in many modern synthetic applications. However, the Wittig reaction, particularly with unstabilized ylides, remains a crucial tool for accessing (Z)-stilbenes. The choice between these two powerful reactions will ultimately be guided by the specific synthetic target, desired stereochemistry, and the overall synthetic strategy.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERIC - EJ1202236 - Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry to Compare and Contrast Wittig and Metathesis Methodologies, Journal of Chemical Education, 2019-Jan [eric.ed.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of Methoxy-Stilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield of various methoxy-stilbene derivatives, offering valuable insights for research, bio-imaging, and drug development. The photophysical properties of stilbenes, particularly their fluorescence efficiency, are highly sensitive to their molecular structure and environment. The introduction of methoxy substituents can significantly modulate these properties, making a systematic comparison essential for selecting the optimal derivative for a specific application.
Data Presentation: Quantum Yield Comparison
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for evaluating the performance of fluorescent molecules. Below are comparative data for a series of methoxy-substituted trans-stilbene derivatives in the solid state. The data is extracted from a systematic study by Wierzchowski et al. (2023) and provides a clear comparison of the impact of methoxy group substitution on the solid-state emission properties.[1]
| Compound ID | Substitution Pattern | Fluorescence Quantum Yield (Φf) |
| MTS-1 | 4-methoxy | 0.62 |
| MTS-2 | 3-methoxy | 0.45 |
| MTS-3 | 2-methoxy | 0.07 |
| MTS-4 | 4,4'-dimethoxy | 0.69 |
| MTS-5 | 3,5-dimethoxy | 0.58 |
| MTS-6 | 2,4-dimethoxy | 0.16 |
| MTS-7 | 3,4-dimethoxy | 0.62 |
| MTS-8 | 2,5-dimethoxy | 0.44 |
| MTS-9 | 2,3-dimethoxy | 0.29 |
| MTS-10 | 2,6-dimethoxy | 0.11 |
| MTS-11 | 3,4,5-trimethoxy | 0.38 |
| MTS-12 | 2,4,6-trimethoxy | 0.33 |
| MTS-13 | 2,3,4-trimethoxy | 0.21 |
| MTS-14 | 2,4,5-trimethoxy | 0.64 |
Data sourced from Wierzchowski et al., 2023.[1]
Key Observations
From the data, several key trends can be observed:
-
Position Matters: The position of the methoxy group has a profound impact on the quantum yield. For instance, 4-methoxy-stilbene (MTS-1) exhibits a high quantum yield of 0.62, while the 2-methoxy isomer (MTS-3) has a significantly lower value of 0.07.[1]
-
Multiple Substitutions: The addition of multiple methoxy groups can either enhance or diminish the quantum yield depending on their relative positions. For example, 4,4'-dimethoxy-stilbene (MTS-4) shows the highest quantum yield in this series at 0.69, while 2,6-dimethoxy-stilbene (MTS-10) has a low quantum yield of 0.11.[1]
-
Steric Hindrance: Substitution at the ortho (2- or 6-) positions generally leads to a lower fluorescence quantum yield, which may be attributed to steric hindrance that promotes non-radiative decay pathways.
Experimental Protocols: Determination of Fluorescence Quantum Yield
The most common and accessible method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized fluorescence standard.[2] This protocol outlines the step-by-step procedure for measuring the fluorescence quantum yield of a methoxy-stilbene derivative.
Principle:
The comparative method relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.[2]
Materials and Instrumentation:
-
Fluorophore Standard: A well-characterized standard with a known quantum yield in the desired spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546).[2]
-
Methoxy-Stilbene Derivative: High-purity sample of the derivative to be tested.
-
Spectroscopic Grade Solvents: Solvents for preparing solutions of the standard and the sample.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: Equipped with a corrected emission detector.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescence standard of known concentration.
-
Prepare a stock solution of the methoxy-stilbene derivative of known concentration.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[2]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for each dilution of the standard and the sample.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectra for each dilution of the standard and the sample at the same excitation wavelength used for the absorbance measurements.
-
The measurement range should encompass the entire emission band.
-
Record the emission spectrum of the solvent blank and subtract it from each of the sample and standard spectra.
-
-
Data Analysis:
-
For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.
-
Determine the gradient (slope) of each plot.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the sample (Φx) is calculated using the following equation:[2]
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where:
-
Φst is the fluorescence quantum yield of the standard.[2]
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[2]
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively.[2] For dilute solutions, the refractive index of the solvent can be used.
-
-
Mandatory Visualization
Caption: General structure of methoxy-stilbene derivatives.
Caption: Workflow for relative quantum yield determination.
References
A Comparative Performance Analysis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl and Other Leading Optical Brighteners
In the pursuit of enhanced material aesthetics and functionality, optical brightening agents (OBAs) play a pivotal role across various industries, including plastics, textiles, and detergents. This guide provides a detailed comparison of the performance of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (also known as Fluorescent Brightener 378 or FP-127) against two other widely used optical brighteners: OB-1 and CBS-X. This objective analysis, supported by available data, is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of optical brightening agents for their specific applications.
Optical brighteners, or fluorescent whitening agents (FWAs), are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit it as blue light.[1] This fluorescence effect masks the inherent yellow cast of many materials, resulting in a whiter and brighter appearance.[2] The performance of an optical brightener is determined by several key parameters, including its fluorescence quantum yield, photostability, and the whitening effect it imparts on a substrate.
Comparative Performance Overview
The selection of an appropriate optical brightener is highly dependent on the substrate to be whitened and the processing conditions involved. This compound, OB-1, and CBS-X belong to different chemical classes and thus exhibit distinct performance characteristics.
-
Optical Brightener OB-1: A benzoxazole derivative, OB-1 is renowned for its exceptional thermal stability, with a melting point exceeding 350°C.[6][7] This makes it particularly suitable for high-temperature applications such as in polyester (PET) and nylon fibers, as well as in engineering plastics.[8] Studies have demonstrated its high whitening efficiency, with one reporting a whiteness index of 94.12 on polyester fabric under optimized conditions.[9] Another source indicated a 27% higher whiteness index in polyester fiber compared to other brighteners under similar high-temperature conditions.
-
Optical Brightener CBS-X: As a disulfonic distyrylbiphenyl compound, CBS-X is distinguished by its excellent solubility in water and high stability in the presence of bleaching agents like sodium hypochlorite.[10][11] These properties make it a preferred choice for use in laundry detergents.[12] It is reported to have a high fluorescence quantum yield, allowing for effective whitening at lower concentrations compared to some other types of brighteners.[12] One study noted that CBS-X is approximately five times more fluorescent than the brightener FB28.[13]
Quantitative and Qualitative Performance Data
The following table summarizes the available performance data for the three optical brighteners. It is important to note that a direct comparison of quantitative values is challenging due to the lack of studies conducted under identical experimental conditions.
| Performance Parameter | This compound (FBA 378/FP-127) | Optical Brightener OB-1 | Optical Brightener CBS-X |
| Chemical Class | Stilbene derivative | Benzoxazole derivative | Disulfonic distyrylbiphenyl |
| Primary Applications | Plastics (PVC, PS, PP), Synthetic Leather[3][4] | High-temperature plastics (PET, Nylon, PP), Polyester fibers[8] | Detergents, Cotton, Polyamide fibers[10][12] |
| Melting Point (°C) | ~219-221[4] | >350[6][7] | N/A (highly water-soluble) |
| Max. Absorption (nm) | ~368[5] | ~370[14] | ~349[10] |
| Max. Emission (nm) | ~436[5] | ~435[14] | ~430-436[15] |
| Fluorescence Quantum Yield | High (qualitative) | High (qualitative) | High (qualitative)[12] |
| Photostability | Good[6] | Good[6] | Good photostability is claimed |
| Whitening Effect | Good whitening and brightening effect[4] | Excellent whitening, Whiteness Index of 94.12 on PET[9] | High brightening intensity on cotton[11] |
| Solubility | Soluble in organic solvents | Insoluble in water, soluble in some organic solvents | Readily soluble in water |
| Heat Stability | Moderate | Excellent[6][7] | Good in aqueous solutions |
Experimental Protocols
To ensure a comprehensive understanding of how the performance of optical brighteners is evaluated, detailed methodologies for key experiments are provided below.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative method, comparing the sample to a known standard, is commonly used.
Protocol:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield.
-
Prepare a stock solution of the test optical brightener in a suitable solvent.
-
Prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
UV-Vis Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Emission Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.
-
-
Calculation of Quantum Yield:
-
The fluorescence quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:
-
Φr is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Evaluation of Photostability
Photostability is the ability of an optical brightener to resist degradation upon exposure to light. A common method to assess this is to expose the brightener in a substrate to a controlled light source and measure the change in its whitening effect over time. This can be guided by standards such as ISO 105-B02 for textiles.[6][9]
Protocol:
-
Sample Preparation:
-
Incorporate the optical brightener into the desired substrate (e.g., polymer film, textile fabric) at a specified concentration.
-
Prepare multiple identical samples.
-
-
Initial Whiteness Measurement:
-
Measure the initial CIE whiteness index of the samples using a spectrophotometer or colorimeter according to ASTM E313.[2]
-
-
Light Exposure:
-
Expose the samples to a controlled artificial light source (e.g., a xenon arc lamp) in a light fastness tester according to ISO 105-B02.[16]
-
At predetermined time intervals, remove a sample from the tester.
-
-
Whiteness Measurement at Intervals:
-
Measure the CIE whiteness index of the exposed samples.
-
-
Data Analysis:
-
Plot the CIE whiteness index as a function of exposure time.
-
The rate of decrease in the whiteness index is an indicator of the photostability of the optical brightener.
-
Assessment of Whitening Effect
The whitening effect of an optical brightener is quantified by measuring the change in the whiteness of a substrate after the application of the OBA. The CIE whiteness index is a standard metric for this purpose.
Protocol:
-
Substrate Preparation:
-
Prepare a set of substrate samples without any optical brightener (control).
-
Prepare another set of substrate samples with the optical brightener incorporated at a specific concentration.
-
-
Colorimetric Measurement:
-
Using a calibrated spectrophotometer or colorimeter, measure the CIE L, a, and b* color coordinates of both the control and the treated samples under a standard illuminant (e.g., D65).
-
-
Calculation of CIE Whiteness Index:
-
Calculate the CIE Whiteness Index (W) for both sets of samples using the following formula as per ASTM E313:[2][17] W = Y + 800(xn - x) + 1700(yn - y) Where:
-
Y, x, and y are the color coordinates of the sample.
-
xn and yn are the chromaticity coordinates of the perfect diffuser for the given illuminant.
-
-
-
Comparison:
-
The difference in the CIE whiteness index between the treated and control samples represents the whitening effect of the optical brightener.
-
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. jkpmasterbatch.com [jkpmasterbatch.com]
- 3. Optical Brighteners for Recycled Plastics: Enhancing Whiteness, Brightness, and Market Competitiveness - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Optical Brightener OB-1: Properties, Specifications, and Industrial Applications - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 7. 2017erp.com [2017erp.com]
- 8. stobec.com [stobec.com]
- 9. researchgate.net [researchgate.net]
- 10. Optical brightener CBS-X - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 11. ataman-chemicals.com [ataman-chemicals.com]
- 12. cominterperu.com [cominterperu.com]
- 13. fda.gov [fda.gov]
- 14. What is Optical Brightener OB-1? [wsdchemical.com]
- 15. dbkgroup.org [dbkgroup.org]
- 16. theasengineers.com [theasengineers.com]
- 17. Synthesis, dyeing performance and surface finishing effects of aminoethyl methacrylate functionalized stilbene fluorescent whitening agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biphenyl-Based Fluorescent Dyes: Structure-Activity Relationships and Performance Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an in-depth comparison of biphenyl-based fluorescent dyes, examining their structure-activity relationships and performance against other common fluorophores. Supporting experimental data and detailed protocols are included to facilitate informed decision-making in your research.
Introduction to Biphenyl-Based Fluorescent Dyes
Biphenyl derivatives form a versatile scaffold for the development of fluorescent probes due to their rigid, conjugated structure which can be readily modified to tune their photophysical properties. These dyes have found applications in various fields, including cellular imaging, sensing of ions and biomolecules, and as components in advanced materials. Their fluorescence characteristics, such as quantum yield, Stokes shift, and excitation/emission wavelengths, are highly dependent on the nature and position of substituents on the biphenyl core. Understanding these structure-activity relationships (SAR) is paramount for the rational design of probes with desired optical properties for specific applications.
Structure-Activity Relationship (SAR) Analysis
The photophysical properties of biphenyl-based fluorescent dyes are intricately linked to their chemical structure. Modifications to the biphenyl backbone and the introduction of various functional groups can lead to significant changes in their fluorescence profiles.
Key Structural Modifications and Their Effects:
-
Substitution Position: The position of substituents on the biphenyl rings significantly impacts electronic distribution and, consequently, the fluorescence properties. For instance, para-substituted compounds often exhibit different absorption and emission characteristics compared to their ortho- or meta-isomers due to variations in conjugation and steric hindrance.
-
Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can create "push-pull" systems. This intramolecular charge transfer (ICT) character often leads to a larger Stokes shift and increased sensitivity to solvent polarity.[1] Generally, extending the π-conjugation through the introduction of aromatic substituents can be a tool to tune the photophysical properties.[2][3]
-
Planarity of the Biphenyl System: The degree of planarity between the two phenyl rings influences the extent of π-conjugation. Bulky substituents at the ortho positions can force the rings to twist, disrupting conjugation and potentially leading to a decrease in fluorescence quantum yield and a blue shift in the emission spectrum. Conversely, strategies that promote planarity can enhance fluorescence.
-
Introduction of Heterocycles: Incorporating heterocyclic moieties, such as bipyridine, into the biphenyl structure can introduce new electronic transitions and coordination sites for metal ions, making them suitable as fluorescent sensors.[2][3][4]
Performance Comparison of Biphenyl-Based Fluorescent Dyes
To illustrate the structure-activity relationships, the following table summarizes the photophysical properties of a series of α-(N-biphenyl)-substituted 2,2′-bipyridine-based fluorophores. These compounds demonstrate how different substituents on the biphenyl moiety influence their fluorescence characteristics in THF solution.[2][3]
| Compound ID | Substituent (R) on Biphenyl | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F, %) |
| 3a | H | 385 | 443 | 58 | 25.4 |
| 3b | 4-Me | 386 | 445 | 59 | 30.1 |
| 3c | 4-OMe | 388 | 450 | 62 | 49.1 |
| 3d | 4-F | 384 | 444 | 60 | 22.8 |
| 3e | 4-Cl | 386 | 448 | 62 | 18.9 |
| 3f | 4-Br | 387 | 450 | 63 | 15.6 |
| 3g | 3-Me | 385 | 444 | 59 | 28.5 |
| 3h | 3-OMe | 384 | 446 | 62 | 35.2 |
| 3i | 3-F | 382 | 443 | 61 | 19.7 |
| 3j | 3-Cl | 383 | 445 | 62 | 16.4 |
| 3k | 3-Br | 384 | 448 | 64 | 13.2 |
| 3l | 4-NMe₂ | 405 | 505 | 100 | 4.5 |
Data Interpretation:
-
The presence of electron-donating groups at the para-position (4-Me, 4-OMe) generally leads to an increase in the fluorescence quantum yield compared to the unsubstituted compound (3a). The 4-methoxy substituted compound 3c exhibits the highest quantum yield in this series.
-
Halogen substituents (F, Cl, Br) tend to decrease the quantum yield, likely due to the heavy atom effect which promotes intersystem crossing.
-
The strong electron-donating dimethylamino group in compound 3l causes a significant red-shift in both absorption and emission spectra and a large Stokes shift, indicative of a strong intramolecular charge transfer character. However, this is accompanied by a notable decrease in the quantum yield in THF.
Comparison with Traditional Fluorescent Dyes
For context, the performance of biphenyl-based dyes can be compared to well-established fluorophores like Rhodamine B.
| Dye | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Molar Absorptivity (ε, cm⁻¹M⁻¹) |
| Rhodamine B (in Ethanol) | ~543 | ~565 | 0.49 - 0.70 | 110,000 |
| Biphenyl Dye 3c (in THF) | 388 | 450 | 0.491 | Not Reported |
Analysis: While Rhodamine B exhibits higher molar absorptivity and typically a higher quantum yield in the visible region, biphenyl-based dyes offer tunability in the blue-green spectral range. The synthesis of various biphenyl derivatives allows for the fine-tuning of their photophysical properties to match specific excitation sources and detection windows, a key advantage in multicolor imaging and multiplexed sensing applications.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of fluorescent dyes.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission, and the Stokes shift.
Materials:
-
Spectrophotometer (e.g., Agilent Cary 60 UV-Vis)
-
Spectrofluorometer (e.g., Horiba FluoroMax-4)
-
Quartz cuvettes (1 cm path length)
-
Solvent of choice (e.g., spectroscopic grade THF)
-
Biphenyl-based fluorescent dye
Procedure:
-
Sample Preparation: Prepare a stock solution of the dye in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectrum:
-
Use the spectrophotometer to record the absorption spectrum of the dilute dye solution from a suitable wavelength range (e.g., 250-600 nm).
-
Use the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Emission Spectrum:
-
Use the spectrofluorometer to record the emission spectrum.
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission monochromator over a suitable wavelength range, starting at least 10-20 nm above the excitation wavelength.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Stokes Shift Calculation: Calculate the Stokes shift as the difference between the emission and absorption maxima: Stokes Shift = λ_em - λ_abs.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of the fluorescence process using a well-characterized standard.
Materials:
-
Spectrofluorometer with a sample holder for cuvettes
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvent
-
Biphenyl-based fluorescent dye
Procedure:
-
Prepare a Series of Solutions: Prepare a series of five to six solutions of both the sample and the reference standard in the same solvent with absorbances ranging from approximately 0.02 to 0.1 at the excitation wavelength.
-
Record Absorption Spectra: Measure the absorbance of each solution at the chosen excitation wavelength using a spectrophotometer.
-
Record Emission Spectra: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plots should be linear.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)
where:
-
Φ_F,ref is the quantum yield of the reference standard.
-
Grad_sample and Grad_ref are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions (if the solvents are different). If the same solvent is used, this term is 1.
-
Signaling Pathway and Experimental Workflow Visualization
Biphenyl-based fluorescent probes have been developed for various biological applications, including their use in Förster Resonance Energy Transfer (FRET)-based biosensors to monitor enzyme activities, such as protein kinases.
FRET-Based Kinase Activity Biosensor Workflow
The following diagram illustrates the general mechanism of a FRET-based biosensor for detecting kinase activity. Such a biosensor typically consists of a donor fluorophore, an acceptor fluorophore, a kinase-specific substrate peptide, and a phospho-amino acid binding domain (PAABD).[5][6][7] A biphenyl-based dye could potentially serve as either the donor or acceptor in such a system.
References
- 1. chempep.com [chempep.com]
- 2. emeraldcloudlab.com [emeraldcloudlab.com]
- 3. Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Genetically encoded fluorescent biosensors illuminate kinase signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing Dynamic Activities of Signaling Enzymes Using Genetically Encodable FRET-Based Biosensors: From Designs to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A FRET-Based Biosensor for Imaging SYK Activities in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Stilbene Characterization
For researchers, scientists, and drug development professionals, the accurate characterization and quantification of stilbenes are paramount due to their significant biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] The validation and cross-validation of analytical methods ensure data integrity, comparability, and reproducibility, which are critical throughout the drug development lifecycle.[2] This guide provides a comparative overview of the principal analytical techniques used for stilbene characterization, supported by experimental data and detailed protocols.
The primary analytical methods for stilbene analysis include High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.[1][3][4] The choice of technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification of isomers, sensitivity, and the complexity of the sample matrix.[3]
Quantitative Data Summary
The performance of different analytical techniques is crucial for method selection. The following tables summarize key validation parameters for the analysis of various stilbenes.
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods
| Analyte/Matrix | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|---|
| Pterostilbene | HPLC-DAD | > 0.999 | 80 - 110% | Intra-day: < 2%, Inter-day: < 5% | 0.01 - 0.1 µg/mL | 0.03 - 0.5 µg/mL | [1] |
| Pterostilbene | RP-HPLC | 0.999 | 98.65% | < 2% (Intra-day) | 0.006875 ng | 0.020626 ng | [5] |
| (+)-pinoresinol-di-β-D-glucopyranoside | HPLC-MS/MS | > 0.99 | 97.98% - 104.5% | 2.9% - 8.7% (within-day) | 0.051 µg/mL | - | [2] |
| Diethylstilbestrol (in serum) | UHPLC-MS/MS | > 0.99 | 91 - 128% | < 20% | - | - | [6] |
| Hexestrol (in serum) | UHPLC-MS/MS | > 0.99 | 82 - 99% | < 20% | - | - | [6] |
| Stilbene Glucoside (in plasma) | UPLC-MS/MS | > 0.99 | 85.3% - 92.4% | < 15% (Intra- & Inter-day) | 0.2 ng/mL | 0.5 ng/mL | [2] |
| Resveratrol & Piceatannol | HPLC/MS | - | - | - | 48.0 - 50.0 ng/mL | - |[7] |
Table 2: Performance Characteristics of Other Analytical Methods
| Technique | Analyte | Key Performance Parameter | Value | Reference |
|---|---|---|---|---|
| GC-MS | 3-Aminostilbene | Linearity (R²) | > 0.99 | [3] |
| GC-MS | 3-Aminostilbene | Accuracy (% Recovery) | 90 - 110% | [3] |
| GC-MS | 3-Aminostilbene | Precision (% RSD) | < 10% | [3] |
| NMR | trans-Stilbene | ¹H Vinylic Proton Chemical Shift (δ) | ~7.11 ppm | [8] |
| NMR | cis-Stilbene | ¹H Vinylic Proton Chemical Shift (δ) | ~6.60 ppm | [8] |
| NMR | trans-Stilbene | Vinylic Proton Coupling Constant (J) | > 12 Hz | [8] |
| NMR | cis-Stilbene | Vinylic Proton Coupling Constant (J) | < 12 Hz | [8] |
| UV-Vis | trans-Stilbene | λmax (in Hexane) | ~295 nm |[9] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results.
High-Performance Liquid Chromatography (HPLC-DAD)
This method is widely used for the quantification of stilbenes in various samples.[1]
-
Instrumentation : An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD).[1][3]
-
Sample Preparation :
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
For complex matrices like plasma or tissue, perform a liquid-liquid or solid-phase extraction (SPE) to remove interferences.[10] For instance, serum samples may undergo acid denaturation of proteins followed by liquid-liquid extraction with methyl tert-butyl ether.[2][6]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions :
-
Mobile Phase : A gradient elution is typically used, consisting of a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[2][11]
-
Flow Rate : Typically 1.0 mL/min.[2]
-
Column Temperature : Maintained at a constant temperature, for example, 30°C.
-
Detection : The DAD is set to monitor the absorbance across a range of wavelengths, with quantification performed at the maximum absorbance wavelength (λmax) of the target stilbene (e.g., 306 nm for Pterostilbene, 320 nm for Resveratrol).[2][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for analyzing stilbene residues in complex matrices.[10]
-
Instrumentation : An HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7][10]
-
Sample Preparation : Similar to HPLC-DAD, with an emphasis on clean-up to minimize matrix effects. Solid-phase extraction is a common purification step.[10] The use of a deuterated internal standard, such as trans-stilbene-d2, is recommended to improve accuracy and precision.[12][13]
-
Chromatographic Conditions : Similar to HPLC-DAD, often using UHPLC columns for faster analysis and better resolution.
-
Mass Spectrometry Conditions :
-
Ionization Mode : ESI in negative ion mode often provides higher sensitivity for stilbenes.[7]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for each analyte.[7] This provides high selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile or semi-volatile stilbene derivatives.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS), typically with a non-polar capillary column (e.g., DB-5ms).[14]
-
Sample Preparation : Derivatization is often required to increase the volatility of polar stilbenes.
-
GC Conditions :
-
Injection Mode : Splitless injection is commonly used for trace analysis.[14]
-
Carrier Gas : Helium is typically used.[14]
-
Temperature Program : A temperature gradient is applied to the oven to separate compounds based on their boiling points. For example, starting at 150°C and ramping up to 280°C.[14]
-
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV is standard.[14]
-
Data Acquisition : The mass spectrometer scans a range of mass-to-charge ratios to generate a mass spectrum for each eluting compound, which can be compared to spectral libraries for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of stilbenes, particularly for differentiating between cis and trans isomers.[8]
-
Instrumentation : An NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation :
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[8]
-
-
Data Analysis :
-
The key distinguishing features are the chemical shifts (δ) and coupling constants (J) of the vinylic protons.[8]
-
trans-Stilbene typically shows a vinylic proton signal at a higher chemical shift (~7.11 ppm) with a large coupling constant (J > 12 Hz).[8]
-
cis-Stilbene exhibits a vinylic proton signal at a lower chemical shift (~6.60 ppm) with a smaller coupling constant (J < 12 Hz).[8]
-
Mandatory Visualization
The cross-validation of analytical methods is a systematic process to ensure that different methods or laboratories produce comparable results.[15] This is crucial when methods are updated or when samples from a single study are analyzed at multiple sites.[2]
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agust.hi.is [agust.hi.is]
- 5. rjptonline.org [rjptonline.org]
- 6. Development and validation of a confirmatory method for the determination of stilbene estrogens in ostrich serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of some stilbenes in Italian wines by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Base Efficiency in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, pivotal for the creation of carbon-carbon bonds in numerous applications, including pharmaceutical development.[1][2][3] The choice of base is a critical parameter that can significantly influence the reaction's yield, rate, and overall efficiency.[1][2] This guide provides an objective comparison of commonly employed bases, supported by experimental data, to assist researchers in optimizing their synthetic strategies.
The primary role of the base in the Suzuki coupling is to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex.[2][4] This "ate" complex readily undergoes transmetalation with the palladium catalyst, a key and often rate-determining step in the catalytic cycle.[2][3]
Comparative Performance of Common Bases
The efficiency of a base in Suzuki coupling is highly dependent on the specific substrates, solvent, and catalyst system used.[1][2] However, general trends can be observed from screening studies. Inorganic bases are more commonly used and often provide higher yields compared to organic bases under typical conditions.[1][2][5]
Below is a summary of quantitative data from a study comparing various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 3 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 4 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 6 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 7 | TEA (Triethylamine) | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data compiled for illustrative purposes. Yields are highly substrate and condition dependent.[1]
From this data, it is evident that inorganic bases like sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are highly effective.[1][5][6] Cesium carbonate (Cs₂CO₃) is also a popular and effective choice, often utilized in more challenging coupling reactions due to its higher solubility in organic solvents.[1] Organic bases, such as triethylamine (TEA), generally show lower efficacy in this particular reaction system.[1][5]
Experimental Protocols
To ensure reproducibility and allow for accurate comparison, a detailed experimental protocol is crucial. The following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction designed for screening different bases.
General Experimental Protocol for Base Screening:
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Selected Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The solvent mixture is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired biaryl product.
Visualizing the Process
To better understand the experimental design and the underlying chemical transformation, the following diagrams illustrate the workflow and the catalytic cycle.
Caption: A generalized workflow for screening the efficiency of different bases in a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the base.
References
The Dance of Molecules: How Intermolecular Interactions Dictate the Solid-State Luminescence of Stilbenes
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecules in the solid state is paramount. In the realm of fluorescent materials, stilbene derivatives stand out for their diverse and tunable emissive properties. This guide provides a comparative analysis of how non-covalent intermolecular interactions, such as C-H···π, π-π stacking, and hydrogen bonding, govern the solid-state fluorescence of stilbenes, supported by experimental data and detailed methodologies.
The fluorescence of organic molecules in the solid state is highly sensitive to their molecular packing and the subtle forces at play between adjacent molecules.[1][2][3] Unlike in dilute solutions where molecules are isolated, in the crystalline state, intermolecular interactions can either enhance or quench fluorescence.[1][2][4] For stilbene derivatives, a class of compounds known for their photoresponsive behavior, these interactions are the key to unlocking their potential in applications ranging from organic light-emitting diodes (OLEDs) to biological sensors.[1][2][4]
A significant phenomenon observed in many stilbene derivatives is Aggregation-Induced Emission (AIE).[5][6][7] In this process, molecules that are weakly or non-emissive in solution become highly fluorescent upon aggregation or in the solid state.[5][6][7] The underlying mechanism is the restriction of intramolecular motion (RIM), where intermolecular interactions in the aggregated state hinder non-radiative decay pathways, such as rotations and vibrations, thereby promoting radiative emission.[5][8]
Comparative Analysis of Intermolecular Interactions and Fluorescence
The nature and strength of intermolecular interactions directly impact the solid-state fluorescence quantum yield (ΦPL), emission wavelength (λem), and fluorescence lifetime (τ). The following sections and tables summarize key findings from recent studies, offering a comparative perspective.
C-H···π and π-π Stacking Interactions
Weak intermolecular forces, particularly C-H···π and π-π stacking interactions, are dominant in tuning the solid-state fluorescence of many stilbene derivatives.[1][2][3] The spatial arrangement of molecules in the crystal lattice, dictated by these interactions, determines the extent of electronic coupling between chromophores.
A systematic study on methoxy-trans-stilbene analogs revealed a direct correlation between the percentage of different intermolecular contacts, determined by Hirshfeld surface analysis, and the solid-state fluorescence quantum yield.[1][2][3] The findings indicated that C···C contacts, corresponding to π-π stacking, and C···O/O···C interactions were the primary contributors to a higher quantum yield.[1][2][3] Conversely, an increase in O···H/H···O and H···H contacts was found to be inversely proportional to the fluorescence quantum yield.[1][2][3]
In another study on push-pull substituted 2,5-diphenyl-stilbenes, the key intermolecular interactions forming stacked columns of molecules were identified as edge-to-face C-H···π interactions.[9] These interactions, along with the molecular packing, influence the character of the emitting aggregates.[9]
| Stilbene Derivative Type | Dominant Intermolecular Interactions | Observed Effect on Solid-State Fluorescence | Reference |
| Methoxy-trans-stilbenes | C···C (π-π stacking), C···O/O···C | Increased fluorescence quantum yield | [1][2][3] |
| Methoxy-trans-stilbenes | O···H/H···O, H···H | Decreased fluorescence quantum yield | [1][2][3] |
| Push-pull 2,5-diphenyl-stilbenes | Edge-to-face C-H···π | Formation of stacked columns, influencing aggregate emission | [9] |
| Stiff-stilbene derivatives | Restriction of bond vibration and rotation | Bright aggregation-induced emission | [5] |
Hydrogen Bonding
Hydrogen bonds, being stronger and more directional than van der Waals forces, can significantly influence the crystal packing and, consequently, the solid-state fluorescence. The presence of hydrogen bonding can lead to more rigid structures, which can enhance fluorescence by restricting intramolecular motion. However, it can also introduce new deactivation pathways or alter the energy levels of the excited state, sometimes leading to fluorescence quenching. For instance, in certain push-pull stilbenes, hydrogen bonding to the electron-accepting group can significantly shift the absorption spectrum.[10]
Quantitative Data on Solid-State Fluorescence
The following table presents a summary of quantitative data for various stilbene derivatives, highlighting the impact of their substitution patterns and resulting intermolecular interactions on their solid-state fluorescence properties.
| Compound ID | Substitution Pattern | λem (nm) | ΦPL | τ (ns) | Reference |
| Methoxy-trans-stilbenes | [1][2] | ||||
| MTS-3 | (E)-1,2-bis(3,5-dimethoxyphenyl)ethene | - | 0.07 | - | [1][2] |
| MTS-4 | (E)-1-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | - | 0.69 | - | [1][2] |
| DPA–DPS-EWG Derivatives | [9][11] | ||||
| DPA-DPS-CHO | Diphenylamino-diphenyl-stilbene with aldehyde group | 475-733 (polycrystalline powder) | >10% for six derivatives | - | [9][11] |
| DPA-DPS-DMV | Diphenylamino-diphenyl-stilbene with dimalononitrile group | 475-733 (polycrystalline powder) | >10% for six derivatives | - | [9][11] |
| DPA-DPS-CMV | Diphenylamino-diphenyl-stilbene with cyano-malononitrile group | 475-733 (polycrystalline powder) | >10% for six derivatives | - | [9][11] |
Logical Workflow: From Molecular Structure to Solid-State Emission
The relationship between the molecular structure of a stilbene derivative and its resulting solid-state fluorescence can be visualized as a logical workflow. The initial molecular design dictates the potential for various intermolecular interactions. These interactions, in turn, govern the crystal packing and the degree of intramolecular motion restriction, ultimately determining the observed fluorescence properties.
Caption: Logical workflow from molecular design to solid-state fluorescence properties of stilbenes.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing new materials. The following are detailed protocols for key experiments cited in the analysis of stilbene solid-state fluorescence.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional arrangement of molecules in the crystal lattice, providing direct evidence of intermolecular interactions.
Methodology:
-
Crystal Growth: Single crystals of the stilbene derivatives are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
Analysis of Intermolecular Interactions: The refined crystal structure is analyzed to identify and quantify intermolecular interactions such as C-H···π, π-π stacking, and hydrogen bonds based on geometric criteria (distances and angles). Tools like Hirshfeld surface analysis can be employed for a more detailed quantitative analysis of intermolecular contacts.[1][2][3]
Solid-State Fluorescence Spectroscopy
Objective: To measure the fluorescence properties of the stilbene derivatives in their solid state, including emission spectra, quantum yields, and fluorescence lifetimes.
Methodology:
-
Sample Preparation: Solid samples are typically prepared as polycrystalline powders or thin films. For powder measurements, the sample is often placed in a quartz cuvette or pressed into a pellet.
-
Steady-State Fluorescence Measurements:
-
Emission Spectra: The sample is excited at a specific wavelength (usually the absorption maximum), and the emitted light is collected and analyzed by a spectrofluorometer to obtain the fluorescence emission spectrum.
-
Photoluminescence Quantum Yield (PLQY): The absolute PLQY of the solid sample is measured using an integrating sphere coupled to the spectrofluorometer. The quantum yield is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons.[1][2]
-
-
Time-Resolved Fluorescence Measurements:
-
Fluorescence Lifetime: The fluorescence lifetime is measured using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the detection of the emitted photons is measured. The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime(s). For multiexponential decays, different lifetime components can be ascribed to different emissive species or processes.[9][11]
-
Computational Modeling
Objective: To complement experimental findings by providing theoretical insights into the nature of intermolecular interactions and their effect on the electronic and photophysical properties of stilbenes.
Methodology:
-
Model System: Dimer or larger aggregate arrangements are extracted from the experimentally determined single-crystal X-ray diffraction data.
-
Quantum Chemical Calculations: Time-dependent density functional theory (TD-DFT) computations are performed on these molecular arrangements to model the electronic transitions and characterize the nature of the emitting aggregates.[9][11]
-
Hirshfeld Surface Analysis: This computational tool is used to partition the crystal space into molecular fragments and visualize and quantify intermolecular contacts, providing a detailed breakdown of the interactions contributing to the crystal packing.[1][2][3]
By combining these experimental and computational techniques, researchers can gain a comprehensive understanding of the structure-property relationships that govern the solid-state fluorescence of stilbenes, paving the way for the rational design of new materials with tailored luminescent properties for advanced applications.
References
- 1. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy- trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05593G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
For laboratory professionals engaged in research and development, the responsible handling and disposal of chemical compounds is paramount to ensuring personal safety and environmental protection. This document provides a detailed, step-by-step protocol for the proper disposal of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (CAS Number: 40470-68-6), aligning with standard laboratory safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) indicates that this compound does not meet the criteria for GHS classification, another SDS for a closely related isomer lists potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous substance and utilize appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Required in case of inadequate ventilation or when dust is generated.[1][2] |
Spill Containment and Cleanup Protocol
Immediate and correct action during a spill is critical to prevent exposure and environmental contamination.
For Minor Spills (Solid Material):
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust.
-
Contain the Spill: Prevent the powder from spreading.
-
Collect the Material: Carefully sweep the solid material to avoid generating dust.[3] Use dry clean-up procedures.
-
Package for Disposal: Place the collected material into a designated, clearly labeled hazardous waste container.[3]
-
Clean the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol). All cleaning materials must also be collected and disposed of as hazardous waste.[3]
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Personnel: Inform your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Secure the Area: Prevent entry until the spill has been professionally managed.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][3] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Classify all unused this compound and any materials contaminated with it (e.g., weighing boats, gloves, filter paper, cleaning materials) as hazardous waste.[3]
-
Store this waste in a dedicated, sealed, and properly labeled container. The container must be compatible with the chemical.[3]
Step 2: Labeling and Storage
-
Clearly label the hazardous waste container with the chemical name: "Hazardous Waste: this compound".
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, heat sources, and direct sunlight.[1][3]
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[1][3][4] Your institution's EHS department can provide a list of approved vendors.
-
The recommended disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3]
-
Ensure all disposal activities comply with federal, state, and local regulations.[3]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the necessary workflows for handling and disposing of this compound safely.
References
Navigating the Safe Handling of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl: A Comprehensive PPE and Disposal Guide
For researchers, scientists, and drug development professionals working with 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (CAS No. 40470-68-6), a fluorescent brightener, ensuring personal and environmental safety is paramount. While some safety data sheets (SDS) indicate the substance does not meet the criteria for hazard classification under the Globally Harmonized System (GHS), others classify it as a skin, eye, and respiratory irritant.[1][2][3] To mitigate potential risks, a cautious approach to personal protective equipment (PPE) and handling protocols is essential.
Essential Personal Protective Equipment (PPE)
A comprehensive assessment of handling procedures dictates the necessary level of personal protection. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Solids Handling | Safety glasses with side shields or chemical safety goggles. | Nitrile or latex gloves. | NIOSH-approved particulate respirator (e.g., N95) if dust is generated and ventilation is inadequate. | Laboratory coat. |
| Solution Preparation and Transfers | Chemical safety goggles or a face shield. | Chemical-resistant gloves (e.g., nitrile). | Not generally required if performed in a well-ventilated area or fume hood. | Laboratory coat. |
| Use in Experiments | As required by the specific experimental protocol, at a minimum safety glasses. | Appropriate chemical-resistant gloves for all substances handled. | Not generally required if performed in a well-ventilated area or fume hood. | Laboratory coat. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | NIOSH-approved particulate respirator. | Chemical-resistant apron or coveralls. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.[2]
-
Avoiding Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the substance.[1]
-
Dust Control: The accumulation of fine dust can lead to a risk of dust explosion.[1] Ensure good housekeeping to prevent dust buildup.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[2]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if respiratory irritation occurs.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.
Disposal Plan:
All waste containing this compound, including contaminated labware and PPE, should be treated as chemical waste.
-
Collection: Collect waste in a designated, labeled, and sealed container.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: The primary recommended method for disposal is incineration in a licensed chemical waste facility.[5] Always follow local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[1]
Visualizing Safety Workflows
To further clarify the safety and logistical procedures, the following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
